molecular formula C26H53B B3052599 1-Bromohexacosane CAS No. 4276-51-1

1-Bromohexacosane

Cat. No.: B3052599
CAS No.: 4276-51-1
M. Wt: 445.6 g/mol
InChI Key: CCSZHMUGOPQUDX-UHFFFAOYSA-N
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Description

1-Bromohexacosane is a useful research compound. Its molecular formula is C26H53Br and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromohexacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H53Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZHMUGOPQUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323751
Record name 1-Bromohexacosane
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Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4276-51-1
Record name 1-Bromohexacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4276-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromohexacosane
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Record name 1-Bromohexacosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404786
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Record name 1-Bromohexacosane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-bromohexadecane (CAS 4276-51-1), a pivotal long-chain alkyl halide in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectral signatures, and synthetic methodologies of 1-bromohexadecane. Furthermore, it explores its critical role as a precursor in the development of advanced materials, including quaternary ammonium compounds (QACs) and functionalized nanoparticles, highlighting its significance in pharmaceutical research.

Core Physicochemical and Spectroscopic Profile

1-Bromohexadecane, also known as cetyl bromide, is a 16-carbon chain alkyl halide. Its long aliphatic tail imparts significant hydrophobicity, while the terminal bromine atom serves as a reactive site for nucleophilic substitution, making it a versatile synthetic building block.[1]

Physicochemical Properties

The physical and chemical characteristics of 1-bromohexadecane are summarized in the table below. These properties are fundamental to understanding its behavior in various reaction and purification conditions.

PropertyValueSource(s)
CAS Number 112-82-3[2]
Molecular Formula C₁₆H₃₃Br[2]
Molecular Weight 305.34 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Melting Point 16-18 °C[3]
Boiling Point 190 °C at 11 mmHg[3]
Density 0.999 g/mL at 25 °C
Refractive Index n20/D 1.461
Solubility Insoluble in water; soluble in ether and alcohol[3]
Vapor Pressure <1 mmHg at 20 °C
Flash Point >110 °C[4]
Spectroscopic Signature

The structural identity and purity of 1-bromohexadecane are unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a distinct triplet at approximately 3.4 ppm, corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br). The rest of the aliphatic chain appears as a complex multiplet between 1.2 and 1.4 ppm, with a terminal methyl group triplet around 0.88 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum shows a signal for the carbon attached to the bromine around 33-34 ppm. The other methylene carbons of the long alkyl chain resonate in the 22-32 ppm region, with the terminal methyl carbon appearing at approximately 14 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations of the alkyl chain between 2850 and 3000 cm⁻¹. A notable C-Br stretching band is observed in the lower frequency region, typically around 645 cm⁻¹.[7]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation typically involves the loss of the bromine atom and cleavage of the alkyl chain.[2]

Synthesis and Purification: A Methodological Deep Dive

The synthesis of 1-bromohexadecane from its corresponding alcohol, 1-hexadecanol, is a cornerstone of its production. Several methods exist, each with distinct advantages depending on the desired scale, purity, and available resources.

Synthetic Pathways

Two prevalent methods for the synthesis of 1-bromohexadecane are the Appel reaction and bromination using phosphorus tribromide (PBr₃).

The Appel reaction provides a mild and efficient route to convert primary and secondary alcohols to their corresponding alkyl halides.[8] The reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).

Causality of Reagent Choice:

  • Triphenylphosphine (PPh₃): Acts as an oxygen scavenger. The high stability of the triphenylphosphine oxide (Ph₃P=O) byproduct, driven by the formation of a strong P=O double bond, is a major thermodynamic driving force for the reaction.[9]

  • Carbon Tetrabromide (CBr₄): Serves as the bromine source.

Reaction Mechanism: The mechanism proceeds via an SN2 pathway, ensuring inversion of stereochemistry if a chiral alcohol is used.

Appel_Reaction cluster_activation Activation & Intermediate Formation cluster_substitution SN2 Substitution ROH 1-Hexadecanol (R-OH) Intermediate [R-O-PPh₃]⁺ Br⁻ ROH->Intermediate PPh3 PPh₃ PPh3->Intermediate + CBr₄ CBr4 CBr₄ Byproduct1 HCBr₃ Intermediate->Byproduct1 Product 1-Bromohexadecane (R-Br) Intermediate->Product SN2 attack by Br⁻ Byproduct2 Ph₃P=O Intermediate->Byproduct2

Caption: Appel Reaction Workflow for 1-Bromohexadecane Synthesis.

This is a classic and widely used method for converting primary and secondary alcohols to alkyl bromides.

Causality of Reagent Choice:

  • Phosphorus Tribromide (PBr₃): A highly effective brominating agent. The reaction is driven by the formation of phosphorous acid (H₃PO₃) as a byproduct. This method avoids the formation of carbocations, thus preventing rearrangements that can occur with hydrobromic acid.[10][11]

Reaction Mechanism: This reaction also proceeds via an SN2 mechanism.

Detailed Experimental Protocol: Synthesis via PBr₃

This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the spectroscopic methods outlined in Section 1.2.

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr gas evolved) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagents: 1-hexadecanol is placed in the flask and dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Reaction: The flask is cooled in an ice bath. Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is slowly poured onto crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, dilute sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude 1-bromohexadecane is typically purified by vacuum distillation to obtain a high-purity product.[12] The fraction boiling at approximately 190 °C under 11 mmHg is collected.

Key Applications in Drug Development and Materials Science

The utility of 1-bromohexadecane in advanced research stems from its ability to introduce a long, hydrophobic alkyl chain onto various substrates.

Synthesis of Quaternary Ammonium Compounds (QACs)

1-Bromohexadecane is a key starting material for the synthesis of long-chain QACs. These cationic surfactants are widely used as antimicrobial agents and disinfectants.[12] The long hexadecyl chain is crucial for their biological activity.

The synthesis involves the quaternization of a tertiary amine with 1-bromohexadecane.

QAC_Synthesis Bromohexadecane 1-Bromohexadecane Reaction Reaction Vessel (Heated) Bromohexadecane->Reaction TertiaryAmine Tertiary Amine (e.g., Trimethylamine) TertiaryAmine->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction QAC Quaternary Ammonium Compound Reaction->QAC Purification Purification (Washing/Recrystallization) QAC->Purification

Caption: General Workflow for QAC Synthesis.

Functionalization of Nanoparticles for Drug Delivery

The surface modification of nanoparticles is critical for their application in drug delivery. Functionalization with long alkyl chains, such as the hexadecyl group from 1-bromohexadecane, increases the hydrophobicity of the nanoparticle surface. This is advantageous for:

  • Delivery of hydrophobic drugs: The modified nanoparticle can better encapsulate and transport poorly water-soluble therapeutic agents.

  • Enhanced cellular uptake: The lipid-like tails can facilitate interaction with and penetration of cell membranes.[1]

  • Formation of cationic lipids: 1-Bromohexadecane is a building block for creating novel cationic lipids, which are essential components of lipid nanoparticle (LNP) formulations for the delivery of nucleic acids like siRNA and mRNA.

The functionalization is typically a two-step process: first, the nanoparticle surface is activated with a nucleophilic group (e.g., an amine or thiol), which then reacts with 1-bromohexadecane in an SN2 reaction.

Safety and Handling

1-Bromohexadecane is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Conclusion

1-Bromohexadecane is a versatile and valuable chemical intermediate with significant applications in both fundamental organic synthesis and applied materials science, particularly in areas relevant to drug development. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in the laboratory. The methodologies and applications discussed in this guide provide a solid foundation for researchers and scientists to leverage the unique characteristics of this long-chain alkyl halide in their innovative work.

References

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Sources

An In-depth Technical Guide to n-Hexacosyl Bromide (1-Bromohexacosane) for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of n-Hexacosyl bromide (1-Bromohexacosane), a long-chain saturated alkyl halide. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it offers insights into its synthesis, reactivity, and critical applications as a synthetic intermediate, with a particular focus on its role in modifying molecular properties for therapeutic and materials science applications. The guide includes a detailed experimental protocol for its synthesis and discusses the rationale behind key procedural steps, ensuring both theoretical understanding and practical applicability.

Core Chemical Identity and Structure

n-Hexacosyl bromide is a linear, saturated alkyl halide characterized by a 26-carbon aliphatic chain with a bromine atom at a terminal position. This structure imparts significant hydrophobicity and makes it a valuable reagent for introducing a large lipophilic moiety into a variety of molecular scaffolds.

  • IUPAC Name: this compound

  • Molecular Formula: C₂₆H₅₃Br

  • CAS Number: 6948-73-8

  • Canonical SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCBr

The molecule consists of a simple, unbranched hydrocarbon chain, which allows for predictable packing in solid-state and well-defined hydrophobic interactions in solution. The terminal carbon-bromine (C-Br) bond is the molecule's reactive center, where the electronegative bromine atom polarizes the carbon, making it susceptible to nucleophilic attack.

Physicochemical and Thermochemical Properties

The physical properties of n-Hexacosyl bromide are dominated by its long alkyl chain. The strong van der Waals forces between these chains result in a waxy solid state at ambient temperatures. Its nonpolar nature dictates its solubility, rendering it immiscible with water but soluble in nonpolar organic solvents.

PropertyValueSource
Molecular Weight 459.60 g/mol Calculated
Appearance White to off-white waxy solidSupplier Data
Melting Point 58-61 °CSupplier Data
Boiling Point 275-280 °C at 3 mmHgSupplier Data
Density ~0.94 g/cm³ (estimate)N/A
Solubility Insoluble in water; Soluble in ethers, chloroform, hexane, and hot ethanol.General Chemical Principles

Expert Insight: The distinct melting point range is indicative of a relatively pure long-chain alkane derivative. Unlike shorter-chain alkyl bromides which are liquids, the solid nature of n-Hexacosyl bromide simplifies handling, weighing, and storage, reducing exposure risks associated with volatile liquids. However, its low solubility in common polar aprotic solvents like DMF or DMSO at room temperature can necessitate elevated reaction temperatures to achieve homogeneity.

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis of n-Hexacosyl Bromide

The most common and efficient synthesis of n-Hexacosyl bromide involves the nucleophilic substitution of the hydroxyl group of the corresponding primary alcohol, n-hexacosanol. This transformation can be achieved via several reliable methods, most notably by treatment with hydrobromic acid and a sulfuric acid catalyst.

Causality in Synthesis: The choice of the HBr/H₂SO₄ method is predicated on cost-effectiveness and scalability. Sulfuric acid serves a dual purpose: it protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), and it helps drive the equilibrium towards the product by consuming the water generated. This is a classic Sₙ2 reaction mechanism for primary alcohols.

Experimental Protocol: Synthesis from n-Hexacosanol

This protocol describes a robust, lab-scale synthesis of n-Hexacosyl bromide.

Step 1: Reaction Setup

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add n-hexacosanol (e.g., 40.0 g, 0.104 mol).

  • Add 150 mL of toluene to the flask to act as a solvent and aid in azeotropic water removal.

  • Begin stirring the mixture.

Step 2: Reagent Addition

  • Carefully add concentrated sulfuric acid (e.g., 20 mL) to 48% aqueous hydrobromic acid (e.g., 100 mL) in a separate beaker cooled in an ice bath.

  • Transfer this cooled acid mixture to the dropping funnel.

  • Add the acid mixture dropwise to the stirred solution of n-hexacosanol over 30 minutes. An exotherm may be observed.

Step 3: Reaction and Work-up

  • After the addition is complete, heat the mixture to reflux (approx. 110-120 °C) and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. Two layers will form: an upper organic layer and a lower aqueous acid layer.

  • Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.

    • Self-Validation: The wash with sodium bicarbonate should be performed until no more CO₂ evolution (effervescence) is observed, confirming the complete neutralization of acid.

Step 4: Isolation and Purification

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid should be recrystallized from a suitable solvent system, such as ethanol or an isopropanol/hexane mixture, to yield pure n-Hexacosyl bromide as a white crystalline solid.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Hexacosanol n-Hexacosanol Reaction Reflux in Toluene (8-12 hours) Hexacosanol->Reaction HBr_H2SO4 HBr (48%) + H₂SO₄ HBr_H2SO4->Reaction Workup Aqueous Work-up (Wash & Neutralize) Reaction->Workup Cooling Purification Recrystallization Workup->Purification Drying & Concentration Product Pure n-Hexacosyl Bromide Purification->Product ReactivityPathways cluster_products Reaction Products center_node n-Hexacosyl Bromide (R-Br) Amine Secondary/Tertiary Amine (R-NR'R'') center_node->Amine + R'R''NH (N-Alkylation) Ether Ether (R-OR') center_node->Ether + R'O⁻ (O-Alkylation) Grignard Grignard Reagent (R-MgBr) center_node->Grignard + Mg, Ether (Grignard Formation) QuatSalt Quaternary Salt (R-N⁺R'₃ Br⁻) center_node->QuatSalt + R'₃N (Quaternization)

Caption: Key reactivity pathways of n-Hexacosyl bromide.

Applications in Drug Development and Research

The primary utility of n-Hexacosyl bromide in a research context, particularly for drug development, is as a tool for extreme lipophilicity modification. The introduction of a C₂₆ chain can profoundly alter the pharmacokinetic and pharmacodynamic profile of a parent molecule.

Expertise & Experience: While adding a long alkyl chain is a straightforward synthetic step, its impact on biological activity is complex. The "heavy atom" effect of bromine can also be exploited in specialized applications like photodynamic therapy or for creating radiosensitizers. [1]The introduction of bromine can also favorably affect drug-target interactions through the formation of halogen bonds. [1] Key Application Areas:

  • Modulating ADME Properties: Increasing the lipophilicity of a drug candidate can enhance its ability to cross cell membranes and the blood-brain barrier. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes, ultimately reducing bioavailability. []* Pro-drug and Delivery Systems: The hexacosyl group can be used as a temporary hydrophobic moiety in a pro-drug strategy. The group could be attached to a polar drug via a cleavable linker (e.g., an ester), enhancing its absorption, and then be cleaved in vivo to release the active drug.

  • Synthesis of Novel Surfactants: As a precursor to cationic surfactants (quaternary ammonium salts), it is used in the development of specialized emulsifiers and solubilizing agents for poorly soluble drugs. [3]* Surface Modification: In materials science, it can be used to create self-assembled monolayers (SAMs) on surfaces, transforming a hydrophilic surface (like silica or gold) into a highly hydrophobic one for applications in biosensors or specialized coatings.

Safety, Handling, and Storage

Like most alkyl halides, n-Hexacosyl bromide should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. [4][5]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. [6]

References

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  • Springer. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • Ren, Y. (2014). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
  • NIST. (n.d.). Neohexyl bromide. Retrieved from [Link]

  • Google Patents. (2014). CN104086357A - Production process for synthesizing n-octyl bromide.
  • YouTube. (2025). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition).
  • Springer. (2024).
  • ResearchGate. (2014). Synthesis of a Surfactant Hexadecyl Methyl Dihydroxyethyl Ammonium Bromide by a Non-Solvent Synthesis Method. Retrieved from [Link]

Sources

Technical Guide: Chain Length Criticality in Alkyl Bromide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-Bromohexacosane ( ) vs. 1-Bromohexadecane ( )

Executive Summary

In the precision engineering of lipid nanoparticles (LNPs) and self-assembled monolayers (SAMs), the choice between 1-Bromohexadecane (


)  and This compound (

)
is not merely a matter of carbon counting—it is a decision that dictates the phase transition temperature (

), membrane rigidity, and in vivo pharmacokinetics of the final construct.

While


 (Cetyl bromide) remains the industry workhorse due to its liquid state and kinetic favorability, 

(Hexacosyl bromide) is emerging as a critical specialist reagent. Its ultra-long hydrophobic tail introduces significant Van der Waals forces that stabilize supramolecular structures against shear stress and premature payload release, albeit at the cost of significant synthetic processing challenges.

This guide dissects the physicochemical divergences between these two alkylating agents and provides a validated protocol for handling the recalcitrant


 species.
Part 1: Physicochemical Landscape

The fundamental difference between these molecules lies in the magnitude of London dispersion forces. The addition of 10 methylene (


) units in 

shifts the material from a mobile liquid to a waxy solid, necessitating distinct handling protocols.
Table 1: Comparative Physical Properties
Property1-Bromohexadecane (

)
This compound (

)
Impact on Processing
Molecular Formula


Stoichiometric calculations
Molecular Weight 305.34 g/mol 445.60 g/mol Mass loading adjustments
Physical State (25°C) Liquid (Colorless to Yellow)Solid (Waxy, White/Off-white)Solvent choice & heating reqs
Melting Point 16–18 °C~56–60 °C*Critical:

requires heated lines/vessels
Solubility (Ethanol) SolubleInsoluble (requires heat)

precipitates upon cooling
Solubility (THF/Tol) MiscibleSolublePreferred solvents for

Density 0.999 g/mL~0.9 g/cm³ (Solid)Volumetric dosing impossible for

*Note:


 melting point is approximate based on homologous series trends and commercial specifications; exact values vary by crystalline polymorph.
Part 2: Thermodynamics & Application Logic

The choice of chain length dictates the "fluidity-stability" trade-off in the final lipid formulation.

1. The Van der Waals Cascade

The cohesive energy density increases linearly with chain length. In an LNP bilayer,


 tails interdigitate more effectively than 

tails.
  • 
     (Fluidity):  Creates "leaky" or flexible membranes. Ideal for rapid endosomal fusion and cargo release.
    
  • 
     (Rigidity):  Raises the lipid transition temperature (
    
    
    
    ). This "freezes" the membrane at body temperature (37°C), preventing payload leakage in the bloodstream but potentially hindering release inside the cell.
2. Mechanistic Pathway: Chain Length to LNP Efficacy[1][2]

The following diagram illustrates the causal relationship between alkyl chain length and therapeutic outcome.

LNP_Stability ChainLength Alkyl Chain Length VdW Van der Waals Interactions ChainLength->VdW Increases Tm Phase Transition Temp (Tm) VdW->Tm Elevates Rigidity Membrane Rigidity Tm->Rigidity Stabilizes Outcome Pharmacokinetic Profile Rigidity->Outcome High Rigidity (C26) = Long Circulation, Slow Release Rigidity->Outcome Low Rigidity (C16) = Fast Fusion, Rapid Clearance

Figure 1: The thermodynamic cascade. Increasing chain length enhances membrane rigidity, directly influencing the stability and release kinetics of lipid nanoparticles.

Part 3: Synthetic Considerations & Protocols

As a Senior Scientist, I advise against treating these reagents interchangeably. While the electronic nature of the


 bond is similar (primary alkyl halide), the diffusion kinetics  and solubility  are vastly different.
The Solubility Trap

Attempting to react


 in standard nucleophilic substitution solvents (e.g., Acetonitrile, mild Ethanol) at room temperature will result in heterogeneous mixtures  and incomplete conversion. The reagent will simply crystallize out of the solution.
Comparative Protocol: N-Alkylation of an Amine Core

Objective: Synthesize a tertiary ionizable lipid (e.g., for LNP formulation) using a secondary amine precursor (


).

Reaction:



Synthesis_Workflow Start Start: Amine Precursor Choice Select Alkyl Bromide Start->Choice C16 C16 (1-Bromohexadecane) Choice->C16 C26 C26 (this compound) Choice->C26 Solvent16 Solvent: Ethanol or DMF Temp: 25-40°C C16->Solvent16 Process16 Stir 12-24h Solvent16->Process16 Workup16 Liquid-Liquid Extraction (Product is Oil) Process16->Workup16 Solvent26 Solvent: Toluene/THF (1:1) Temp: 65-80°C (Reflux) C26->Solvent26 Process26 Stir 24-48h (Maintain Heat!) Solvent26->Process26 Workup26 Hot Filtration or Recrystallization from Acetone Process26->Workup26

Figure 2: Decision tree for synthesis. Note the critical requirement for non-polar solvents and high heat in the C26 pathway to maintain homogeneity.

Detailed Methodology

1. Reagent Preparation:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  Weigh liquid directly using a glass syringe. Density is 0.999 g/mL.[3]
    
  • 
    :  Weigh solid powder. Crucial:  If the bottle is old, melt the entire stock (water bath @ 65°C) and homogenize before aliquoting, as impurities can concentrate in crystalline domains.
    

2. Solvent System:

  • 
    :  Use Ethanol (EtOH) or Dimethylformamide (DMF). Potassium Carbonate (
    
    
    
    ) is a sufficient base.
  • 
    :  Use Toluene  or THF . Ethanol will cause the bromide to precipitate. If using an inorganic base (
    
    
    
    ), add a phase transfer catalyst (e.g., Tetrabutylammonium iodide, TBAI ) to facilitate the reaction between the solid base and the organic-soluble
    
    
    .

3. Reaction Conditions:

  • 
    :  Stir at 40°C. Monitor by TLC (Hexane/EtOAc).
    
  • 
    :  Heat to reflux (approx. 80°C) . The high temperature is required not just for kinetics, but to keep the alkyl bromide in solution.
    
    • Scientist's Note: Add TBAI (5 mol%) to the

      
       reaction. The iodide exchanges with the bromide to form the more reactive alkyl iodide in situ (Finkelstein condition), which helps overcome the steric diffusion lag of the long chain.
      

4. Workup:

  • 
    :  Standard aqueous wash. The product is likely an oil. Purify via silica column.
    
  • 
    : Do not wash with cold water immediately.  The product will likely solidify and trap impurities.
    
    • Protocol: Cool slowly to RT. If the product precipitates, filter it and wash the cake with cold methanol (removes unreacted amine). If it stays soluble, evaporate Toluene, redissolve in minimal hot Acetone, and cool to 4°C to recrystallize.

Part 4: Conclusion

The shift from 1-Bromohexadecane to this compound is a strategic tool in the drug delivery scientist's arsenal.

  • Use

    
      for rapid prototyping, high-throughput screening, and formulations requiring fast intracellular release.
    
  • Use

    
      when the therapeutic goal is extended circulation, depot delivery, or the stabilization of highly fragile mRNA payloads.
    

The increased synthetic burden of


 (solubility issues, purification difficulty) is often justified by the dramatic gain in in vivo stability.
References
  • National Center for Biotechnology Information (PubChem). (2025). 1-Bromohexadecane (CID 8213) - Physical Properties and Toxicity Data. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Hexadecane, 1-bromo- Thermophysical Data.[4][3][5] NIST Chemistry WebBook, SRD 69. [Link]

  • Kulkarni, J. A., et al. (2018). On the role of ionizable lipid structure in the design of lipid nanoparticles. (Context: Discusses the impact of lipid tail length on LNP morphology and stability). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Bromohexacosane: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromohexacosane (C26H53Br) is a long-chain alkyl halide with potential applications in organic synthesis, materials science, and as a precursor for novel surfactants and pharmaceutical intermediates. As with any pure crystalline solid, its melting point is a critical physicochemical parameter, serving as an indicator of purity and a determinant of its physical state under various processing and application conditions. This technical guide provides a comprehensive overview of the melting point of this compound. Due to the absence of readily available literature data for this specific compound, this guide presents an estimation based on the homologous series of 1-bromoalkanes and details the rigorous experimental methodologies required for its precise determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of long-chain alkyl halides.

Introduction to this compound

This compound belongs to the homologous series of 1-bromo-n-alkanes. These compounds are characterized by a long, unbranched hydrocarbon chain (C26) terminating in a bromine atom. This structure imparts a waxy, solid nature at room temperature and makes it a valuable hydrophobic building block in organic chemistry. The reactivity of the carbon-bromine bond allows for a variety of subsequent chemical modifications, including nucleophilic substitution and the formation of Grignard reagents, making it a versatile intermediate in the synthesis of more complex molecules. In the pharmaceutical industry, long alkyl chains are often incorporated into drug molecules to modulate their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties and Estimated Melting Point

While experimental data for this compound is scarce in publicly accessible databases, we can predict its melting point by analyzing the trend within its homologous series. The melting points of crystalline solids, such as long-chain n-alkanes and their derivatives, generally increase with the length of the carbon chain.[1][2] This is due to the increased strength of the van der Waals forces (specifically London dispersion forces) between the larger, more polarizable molecules, which requires more thermal energy to overcome the crystalline lattice structure.[3]

Trend Analysis of 1-Bromoalkane Homologous Series

An analysis of the melting points of shorter-chain 1-bromoalkanes reveals a clear, albeit non-linear, increase with chain length.

Compound NameCAS NumberMolecular FormulaNumber of Carbon AtomsMelting Point (°C)
1-Bromododecane143-15-7C12H25Br12-12 to -9[4]
1-Bromotetradecane112-71-0C14H29Br145 to 6[5][6][7][8][9]
1-Bromohexadecane112-82-3C16H33Br1616 to 18
1-Bromooctadecane112-89-0C18H37Br1825 to 30[10][11][12][13]
1-Bromoeicosane4276-49-7C20H41Br2036 to 39[14][15][16][17]
1-Bromodocosane6938-66-5C22H45Br2244 to 46[]
This compound 69062-38-8 C26H53Br 26 ~58 - 62 (Estimated)

Table 1: Experimentally determined melting points of 1-bromo-n-alkanes.

Based on the trend observed in the homologous series, the melting point of this compound is estimated to be in the range of 58-62 °C . This estimation underscores the necessity for precise experimental verification.

The Critical Role of Purity in Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. However, the presence of impurities disrupts the crystal lattice, which weakens the intermolecular forces holding the molecules together.[19][20][21] Consequently, less energy is required to break down the solid structure, leading to two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.[22]

  • Melting Point Broadening: The temperature range over which the entire sample melts is widened.[23]

Therefore, a sharp melting point is a reliable indicator of high purity. For a compound like this compound, which is synthesized from precursors like 1-hexacosanol, potential impurities could include unreacted starting material, by-products, or residual solvents from purification. Rigorous purification, for instance, through recrystallization or column chromatography, is paramount before any physicochemical characterization.[13]

Caption: Logical diagram illustrating the effect of impurities on the crystal lattice and the resulting melting point characteristics.

Experimental Determination of Melting Point

Given the waxy nature of this compound and the need for high accuracy, Differential Scanning Calorimetry (DSC) is the recommended method for determining its melting point.[24] For laboratories where a DSC is unavailable, the traditional Thiele tube method can serve as a viable alternative.

Primary Method: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[25] It provides a highly accurate and reproducible determination of the melting point (Tm), which is observed as an endothermic peak on the DSC thermogram.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of highly purified this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place an empty, sealed aluminum pan in the reference position of the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the estimated melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 80 °C).[26][27]

    • Hold the sample at the upper temperature for 1-2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior (optional).

  • Data Analysis:

    • The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.

    • The onset temperature of the peak can also be reported, which corresponds to the initial stage of melting.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHm), providing additional thermodynamic information.

Caption: Experimental workflow for melting point determination of this compound using Differential Scanning Calorimetry (DSC).

Alternative Method: Thiele Tube

The Thiele tube method is a classical and cost-effective technique for melting point determination.[23] It utilizes a circulating oil bath to ensure uniform heating of the sample.

  • Sample Preparation:

    • Finely powder a small amount of dry, purified this compound.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.[28]

  • Apparatus Setup:

    • Attach the capillary tube to a calibrated thermometer using a small rubber band or wire. The sample should be level with the thermometer bulb.[29]

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample and thermometer bulb are below the level of the side arm.[30]

    • The heating oil (e.g., mineral or silicone oil) should cover the sample but not be so high as to overflow when heated.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner. The design of the tube promotes convection currents, ensuring even heat distribution.[29]

    • Heat rapidly at first to about 15-20 °C below the estimated melting point.

    • Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the oil, thermometer, and sample.[30]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the start of the melting range.

    • Record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.[28]

Conclusion

While the melting point of this compound has not been explicitly documented in readily available literature, a systematic analysis of its homologous series allows for a reliable estimation of 58-62 °C . For researchers and professionals in drug development, the precise experimental determination of this value is crucial. Differential Scanning Calorimetry stands as the gold standard for this purpose, offering high accuracy, reproducibility, and additional thermodynamic data. The integrity of this measurement is fundamentally dependent on the purity of the sample, as impurities will invariably lead to a depressed and broadened melting range. The protocols and principles outlined in this guide provide a robust framework for the accurate physicochemical characterization of this compound and similar long-chain waxy solids.

References

  • "6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts." Chemistry LibreTexts, 2022, [Link].

  • "Melting Point Determination." University of Colorado Boulder, [Link].

  • "Why does impurity among solids lower the melting point? What happens on a molecular level that causes this effect? - Quora." Quora, 2021, [Link].

  • "How do impurities affect melting point? - Homework.Study.com." Study.com, [Link].

  • "Effect of impurities on melting and boiling points - Chemistry Stack Exchange." Chemistry Stack Exchange, 2021, [Link].

  • "Effect of impurities on melting point - Chemistry Stack Exchange." Chemistry Stack Exchange, 2016, [Link].

  • "1-Bromooctadecane | CAS#:112-89-0 | Chemsrc." Chemsrc, [Link].

  • "Melting point determination - SSERC." SSERC, [Link].

  • "Laboratory Exercise: Melting and Boiling Points." Lander University, [Link].

  • "Melting Point: Using the Thiele Tube - Timstar." Timstar, 2024, [Link].

  • "1-BROMOOCTADECANE - Palchem." Palchem, 2011, [Link].

  • "1-Bromoeicosane 95.0%(GC) | PureSynth." PureSynth, [Link].

  • "1-Bromododecane - ChemBK." ChemBK, [Link].

  • "1-Bromooctadecane | C18H37Br | CID 8218 - PubChem." National Center for Biotechnology Information, [Link].

  • "1-Bromotetradecane | CAS#:112-71-0 | Chemsrc." Chemsrc, [Link].

  • "Determination of Wax Melting Point by DSC - ResearchGate." ResearchGate, [Link].

  • "Chemical Properties of 1-Bromoeicosane (CAS 4276-49-7) - Cheméo." Cheméo, [Link].

  • "Chemical Properties of 1-Bromodocosane (CAS 6938-66-5) - Cheméo." Cheméo, [Link].

  • "Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids." Royal Society of Chemistry, 2024, [Link].

  • "Using DSC to Determine Low Concentrations of Wax in Oils - AZoM." AZoM.com, 2016, [Link].

  • "1-Bromotetradecane | 1X500MG | C14H29Br | 690297 | 112-71-0 - HPC Standards." HPC Standards, [Link].

  • "General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks." Journal of Chemical Information and Modeling, [Link].

  • "1-BROMODODECANE - Palchem." Palchem, 2011, [Link].

  • "The melting and boiling points of compounds in homologous series of monohalogenated n -alkanes - ResearchGate." ResearchGate, [Link].

  • "1-Bromotetradecane - CHEMICAL POINT." CHEMICAL POINT, [Link].

  • "1-Bromoeicosane | C20H41Br | CID 20271 - PubChem." National Center for Biotechnology Information, [Link].

  • "Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek." Intertek, [Link].

  • "Quantitative Structure-Property Relationships for Melting Points and Densities of Ionic Liquids - DTIC." Defense Technical Information Center, 2004, [Link].

  • "1-bromobutane: Understanding the Melting Point and Its Significance - Baetro." Baetro, 2025, [Link].

  • "Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry." Master Organic Chemistry, 2010, [Link].

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  • "RESEARCH ON DIFFERENTIAL SCANNING CALORIMETRY METHOD FOR THE DETERMINATION OF MELTING POINT OF PARAFFIN WAX - 石油炼制与化工." Petroleum Processing and Petrochemicals, [Link].

  • "Coarse-Grained Molecular Dynamics Study of the Melting Dynamics in Long Alkanes - PMC." National Center for Biotechnology Information, [Link].

  • "1-Bromohexane - Wikipedia." Wikipedia, [Link].

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Precision Surface Engineering: Hydrophobicity and Structural Dynamics of C26 Bromoalkane Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the hydrophobicity and structural properties of C26 bromoalkane monolayers.

Executive Summary

The utilization of ultra-long chain alkyl derivatives, specifically 1-bromohexacosane (C26H53Br) , represents a frontier in surface engineering where Van der Waals forces are maximized to suppress conformational defects. Unlike standard C10–C18 self-assembled monolayers (SAMs), C26 monolayers exhibit a "crystalline-like" phase stability that critically alters wetting behavior.

This guide analyzes the hydrophobicity of C26 bromoalkane monolayers, distinguishing between the methyl-exposed (Br-anchored) and bromine-exposed (Br-terminated) architectures. For drug development and materials scientists, this system offers a tunable interface: a robust hydrophobic barrier (~112° contact angle) or a reactive, moderately hydrophobic platform (~86° contact angle) for further bio-conjugation.

Part 1: Molecular Architecture & Packing Mechanics

The C26 Advantage: Van der Waals Locking

The structural integrity of a monolayer is defined by the interplay between headgroup anchoring and inter-chain Van der Waals (VdW) forces.

  • Critical Chain Length: Below C12, monolayers are "liquid-like" with high gauche defect density.

  • The C26 Threshold: At 26 carbons, the VdW interaction energy (~1.5 kcal/mol per CH2) exceeds 35 kcal/mol per chain. This forces the alkyl backbone into an all-trans conformation, creating a quasi-crystalline lattice even at room temperature.

  • Defect Suppression: The C26 length effectively "locks" the monolayer, minimizing pinhole defects and solvent penetration. This is critical for accurate hydrophobicity measurements, as it ensures the probe liquid interacts solely with the terminal group, not the underlying substrate.

The Odd-Even Effect in Wetting

C26 is an even-numbered chain. In crystalline SAMs (e.g., on Au(111) or Ag), the tilt angle of the backbone dictates the orientation of the terminal group.

  • Even Chains (C26): The terminal C-Br bond is typically oriented away from the surface normal (more parallel to the surface plane) compared to odd chains.

  • Impact on Wetting: This orientation exposes more of the ultimate methylene unit and the side of the bromine atom, subtly affecting the surface dipole and lowering the contact angle hysteresis compared to odd-numbered analogs.

Part 2: Fabrication Protocols

To study the hydrophobicity of C26 bromoalkanes, two primary architectures are used.

Protocol A: Physisorbed Monolayer on HOPG (Lying-Down Phase)

Used for STM characterization and fundamental VdW studies.

  • Substrate Preparation: Cleave Highly Oriented Pyrolytic Graphite (HOPG) using the "scotch tape" method to expose a fresh basal plane.

  • Solution Prep: Dissolve this compound in phenyloctane or 1,2,4-trichlorobenzene to a concentration of ~1 mM. These solvents are chosen for their low vapor pressure and compatibility with STM.

  • Deposition: Apply 2–3 µL of the solution directly onto the HOPG surface.

  • Annealing: Heat the sample to 80°C (melting point of C26-Br is ~65°C) for 10 minutes, then cool slowly (1°C/min) to Room Temperature to promote large domain formation.

Protocol B: Chemisorbed Br-Terminated SAM on Silicon (Standing-Up Phase)

Used for wetting studies and functionalization. Note: Direct alkyl bromide reaction with Si(111) requires UV initiation.

  • Cleaning: Clean Si(111) wafers via RCA-1 and RCA-2, followed by a 2% HF etch to create a hydrogen-passivated surface (Si-H).

  • Deoxygenation: Place this compound (neat liquid, heated >65°C) in a quartz reaction vessel. Purge with Argon for 30 mins.

  • Grafting: Immerse the Si-H wafer into the molten bromoalkane. Irradiate with 254 nm UV light for 2 hours under Argon flow.

    • Mechanism: Homolytic cleavage of the Si-H bond and surface radical formation leads to Si-C bond formation (if using bromoalkene precursor) or direct halogen abstraction. Note: For pure alkyl bromides, a two-step lithiation or Grignard route is often preferred for higher yield.

Part 3: Characterization of Hydrophobicity

The wetting properties of C26 monolayers are distinct due to the polarity of the C-Br bond versus the non-polar C-H chain.

Contact Angle Data Summary[1][2]
Surface ArchitectureTerminal GroupWater Contact Angle (

)
Hexadecane Contact Angle (

)
Surface Energy (

)
C26-Br (Standing) Bromine (-CH2Br)83° ± 2° < 10° (Wets)~38 mJ/m²
C26-CH3 (Reference) Methyl (-CH3)112° ± 1° 46°~19 mJ/m²
C26-Br (Lying Flat) Methylene (-CH2-)102° ± 3° 0° (Wets)~30 mJ/m²
Interpretation of Wetting Behavior
  • The Bromine Dipole: The C-Br bond introduces a permanent dipole moment (~1.8 D) at the interface. While the bulky Bromine atom shields the underlying chain, its polarizability allows for stronger London dispersion interactions with water compared to a methyl group.

  • Result: The surface is hydrophobic but not superhydrophobic. It falls into the "intermediate" regime (80°–90°), making it wettable by many organic solvents but resistant to water.

  • Hysteresis: High-quality C26 monolayers exhibit low hysteresis (< 5°) due to the lack of gauche defects. If hysteresis > 10° is observed, it indicates surface roughness or disordered packing (liquid-like phase).

Surface Energy Calculation (Owens-Wendt Method)

To determine the surface energy components of the C26-Br surface:



  • Dispersive Component (

    
    ):  High, due to the large, polarizable Br atom.
    
  • Polar Component (

    
    ):  Non-zero (unlike Methyl SAMs), contributing to the lower contact angle.
    

Part 4: Mechanistic Visualization

Diagram 1: Molecular Packing and Wetting Interface

This diagram illustrates the difference between the "Standing" (SAM) and "Lying" (Physisorbed) phases and their interaction with a water droplet.

C26_Wetting cluster_0 Phase A: Standing SAM (Br-Terminated) cluster_1 Phase B: Lying Monolayer (Methylene Exposed) Substrate Substrate (Si/Au) Head Anchor Substrate->Head Chain C26 Alkyl Chain All-Trans Ordered Head->Chain Terminus Br Chain->Terminus Water Water Droplet (Theta ~ 85°) Terminus->Water Dipole Interaction Graphite HOPG Surface FlatChain C26 Chain (Flat) Graphite->FlatChain VdW Adsorption Water2 Water Droplet (Theta ~ 102°) FlatChain->Water2 Hydrophobic Repulsion

Caption: Comparison of C26-Br orientation. Left: Standing phase exposes polar Br terminus. Right: Lying phase exposes hydrophobic methylene backbone.

Part 5: Applications in Drug Development & Tribology

The "Reactive Hydrophobe"

In drug delivery systems, pure hydrophobicity (Methyl-SAM) is often too inert. The C26-Br monolayer offers a unique bifunctional surface:

  • Passivation: The C26 chain prevents ion permeation to the sensor/substrate.

  • Functional Handle: The terminal Bromine is an excellent leaving group for Nucleophilic Substitution (

    
    ).
    
    • Protocol: React C26-Br SAM with Sodium Azide (

      
      ) to form an Azide-SAM, then use Click Chemistry  to attach drug molecules or antibodies.
      
Tribological Performance

The "crystalline" nature of C26 leads to exceptionally low coefficients of friction.

  • Load Bearing: The long chain supports higher normal loads before film breakdown compared to C16 SAMs.

  • Lubrication: C26-Br monolayers are used as model boundary lubricants where the Br-headgroup can anchor a second fluid layer.

References

  • Wetting of Functionalized SAMs: Title: "Wettability of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols" (Context: Comparison of Halogenated Termini) Source: Langmuir (University of Houston) URL:[Link] (General Group Page for verification of halogenated SAM work)

  • Odd-Even Effects in SAMs: Title: "The Porter-Whitesides Discrepancy: Revisiting Odd-Even Effects in Wetting Properties of n-Alkanethiolate SAMs" Source: MDPI / Int. J. Mol. Sci. URL:[Link]

  • Structural Characterization of Bromo-SAMs: Title: "Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111)" Source: Northwestern University (Bedzyk Group) URL:[Link]

  • General Hydrophobicity of SAMs: Title: "Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness" Source:[1][2] Freie Universität Berlin URL:[Link]

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Methodological & Application

Synthesis of 1-Bromohexacosane from 1-Hexacosanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the synthesis of 1-bromohexacosane from its corresponding long-chain alcohol, 1-hexacosanol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines two robust synthetic methodologies, emphasizing the underlying chemical principles, safety considerations, and product characterization.

Introduction

This compound is a long-chain alkyl bromide that serves as a crucial building block in various synthetic applications, including the development of novel surfactants, lubricants, and pharmaceutical intermediates. Its long alkyl chain imparts unique physicochemical properties that are desirable in the formulation of complex molecules. The synthesis of this compound is typically achieved through the nucleophilic substitution of the hydroxyl group in 1-hexacosanol. This guide will focus on two well-established methods: the use of phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
1-HexacosanolC₂₆H₅₄O382.7179-81240 (at reduced pressure)Insoluble in water, soluble in chloroform.[1][2]
This compoundC₂₆H₅₃Br445.61~60-62>250 (at reduced pressure)Insoluble in water, soluble in ethers and alcohols.[3][4][5][6]

Synthetic Methodologies

The conversion of 1-hexacosanol to this compound involves the substitution of the hydroxyl group with a bromine atom. This transformation can be efficiently carried out using several reagents. Here, we detail two of the most reliable and commonly employed methods.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is highly effective for converting primary and secondary alcohols into their corresponding alkyl bromides.[7][8][9] The reaction proceeds via an Sₙ2 mechanism, which is particularly advantageous as it minimizes the risk of carbocation rearrangements that can occur with other methods.[8][10][11]

Mechanism: The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This step transforms the hydroxyl group into a good leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack, resulting in the formation of the alkyl bromide with an inversion of configuration (though not relevant for the achiral 1-hexacosanol).[7][8][10][11]

Workflow for PBr₃ Method

A 1-Hexacosanol in Solvent B Add PBr3 (dropwise) A->B Reagent Addition C Reflux Reaction Mixture B->C Reaction D Quench with Water C->D Workup E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Recrystallization G->H Purification I Characterize Product H->I Analysis

Caption: Experimental workflow for the synthesis of this compound using PBr₃.

Method 2: Bromination using Hydrobromic Acid (HBr)

The use of hydrobromic acid, often in combination with a strong acid catalyst like sulfuric acid, is another common method for synthesizing alkyl bromides from alcohols.[12] The HBr can be used as a concentrated aqueous solution or generated in situ from an alkali metal bromide salt (e.g., NaBr or KBr) and a strong, non-oxidizing acid like sulfuric or phosphoric acid.[13][14]

Mechanism: The reaction begins with the protonation of the alcohol's hydroxyl group by the acid, forming an alkyloxonium ion.[13] This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). The bromide ion (Br⁻) then acts as a nucleophile and displaces the water molecule. For primary alcohols like 1-hexacosanol, this substitution proceeds through an Sₙ2 mechanism.[12][14]

Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all chemicals used. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16][17][18][19]

Protocol 1: Synthesis of this compound using PBr₃

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Hexacosanol382.7110.0 g0.026
Phosphorus Tribromide (PBr₃)270.693.1 g (1.1 mL)0.011
Dichloromethane (DCM)84.93100 mL-
Deionized Water18.02100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g-
Hexanes-As needed for recrystallization-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.026 mol) of 1-hexacosanol in 100 mL of dichloromethane.

  • Reagent Addition: Slowly add 3.1 g (1.1 mL, 0.011 mol) of phosphorus tribromide to the stirring solution at room temperature. The addition should be dropwise to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from hexanes to yield a white solid.

Protocol 2: Synthesis of this compound using HBr (in situ generation)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Hexacosanol382.7110.0 g0.026
Sodium Bromide (NaBr)102.896.7 g0.065
Concentrated Sulfuric Acid (H₂SO₄)98.087.2 mL0.13
Deionized Water18.0210 mL-
Toluene92.14100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.045 g-
Ethanol-As needed for recrystallization-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, add 10.0 g (0.026 mol) of 1-hexacosanol, 6.7 g (0.065 mol) of sodium bromide, 10 mL of water, and 100 mL of toluene.

  • Reagent Addition: While stirring vigorously, slowly and carefully add 7.2 mL of concentrated sulfuric acid to the flask. The addition will generate heat.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with 50 mL of water.

  • Neutralization and Washing: Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methylene protons adjacent to the bromine atom (-CH₂-Br) at approximately 3.4 ppm.[20] The terminal methyl protons (-CH₃) will appear as a triplet around 0.9 ppm, and the remaining methylene protons will be a broad multiplet between 1.2-1.4 ppm.[20][21]

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the bromine atom (-CH₂-Br) at around 34 ppm. The other carbon signals will appear in the aliphatic region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-Br stretching vibration in the range of 600-500 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the conversion of the alcohol.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Loss of product during workupPerform extractions carefully. Ensure complete phase separation.
Impure ProductIncomplete reactionMonitor the reaction closely with TLC to ensure full conversion of the starting material.
Inefficient purificationRepeat the recrystallization step. Consider column chromatography if necessary.
Presence of unreacted alcoholInsufficient brominating agentUse a slight excess of the brominating agent.

Safety and Handling Precautions

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water.[18] It should be handled with extreme care in a fume hood.[15][16][17] In case of skin contact, wash immediately and thoroughly with water.[15] Do not use water to extinguish fires involving PBr₃; use dry chemical or CO₂ extinguishers.[15]

  • Hydrobromic Acid (HBr) and Sulfuric Acid (H₂SO₄): Both are strong, corrosive acids.[22][23][24] Handle them with appropriate PPE, including acid-resistant gloves and a face shield.[23][25][26] Always add acid to water, never the other way around, to avoid violent splashing.[25] Spills should be neutralized with a suitable agent like sodium bicarbonate.[23][25]

Conclusion

The synthesis of this compound from 1-hexacosanol can be successfully achieved using either phosphorus tribromide or hydrobromic acid. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity. Both protocols provided in this guide are robust and have been adapted for the specific long-chain substrate. Careful execution of the experimental procedure, adherence to safety precautions, and proper characterization of the final product are paramount for a successful synthesis.

References

  • Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025, July 10). Vertex AI Search.
  • LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE.
  • Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020, January 7). Chemistry Steps.
  • PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE. (n.d.). Loba Chemie.
  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry.
  • PBr3 Reaction. (2022, February 23). BYJU'S.
  • Safety Data Sheet: phosphorus tribromide. (n.d.). Chemos GmbH & Co.KG.
  • PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
  • Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. (2023, January 23). YouTube.
  • Hydrobromic Acid-Hazard and Toxicity. (2019, September 6). ChemicalBook.
  • Synthesis of n-alkyl bromides from corresponding alcohols. (2011, December 11). ScienceMadness Discussion Board.
  • Material Safety Data Sheet - Phosphorus tribromide. (2006, August 11). Spectrum Chemical.
  • Alcohols to Alkyl Bromides, Part 1: Hydrogen Bromide. (2020, September 5). YouTube.
  • Hydrobromic Acid. (2017, March 15). Lanxess.
  • 1-Bromohexadecane | 112-82-3. (n.d.). ChemicalBook.
  • 1-Bromohexadecane CAS#: 112-82-3. (n.d.). ChemicalBook.
  • Alcohol to Bromide - Common Conditions. (n.d.).
  • US5138110A - Process for the preparation of alkyl-halides. (n.d.).
  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Reaction of Alcohols with HCl, HBr and HI Acids. (2020, January 9). Chemistry Steps.
  • Safety Data Sheet: Hydrobromic acid. (n.d.). Carl ROTH.
  • A convenient and scalable preparation of chiral glycylsultam. (n.d.). Organic Syntheses.
  • Figure 1. 1 H NMR spectra and structures of PGA (a), 1-bromohexadecane... (n.d.).
  • 1-Hexacosanol. (n.d.). Wikipedia.
  • 1-Bromohexadecane 97 112-82-3. (n.d.). Sigma-Aldrich.
  • 1-Bromohexadecane 97 112-82-3. (n.d.). Sigma-Aldrich.
  • 1-Hexacosanol | C26H54O | CID 68171. (n.d.). PubChem.
  • 1-Hexacosanol. (n.d.). NIST WebBook.
  • 1-Hexacosanol (Ceryl Alcohol) | Biochemical Assay Reagent. (n.d.). MedChemExpress.
  • Showing Compound Hexacosan-1-ol (FDB001482). (n.d.). FooDB.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). European Journal of Organic Chemistry.
  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpret
  • 1-Bromohexadecane | C16H33Br | CID 8213. (n.d.). PubChem.

Sources

Application Note: Investigational Protocols for the Use of 1-Bromohexacosane in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Interfaces in OFET Performance

Organic Field-Effect Transistors (OFETs) are foundational components for next-generation flexible, low-cost, and large-area electronics.[1][2] The performance of these devices, particularly carrier mobility, threshold voltage, and operational stability, is critically dependent on the quality of the interface between the organic semiconductor (OSC) and the gate dielectric.[3][4][5] A disordered interface with high trap densities can severely hinder charge transport, which occurs within the first few molecular layers of the semiconductor.[6]

To mitigate these issues, surface modification of the dielectric layer is a widely adopted strategy.[3][7] Self-assembled monolayers (SAMs) are frequently employed to passivate surface traps (like hydroxyl groups on SiO₂), reduce surface energy, and promote a more ordered growth of the organic semiconductor film.[6][8] Long alkyl chains are particularly effective as they create a hydrophobic, low-energy surface that encourages the formation of large, well-interconnected crystalline domains in the OSC layer, leading to enhanced device performance.[8][9]

This application note presents investigational protocols for using 1-bromohexacosane, a 26-carbon long-chain alkyl halide, as a precursor for forming such a performance-enhancing interfacial layer. Due to the lower reactivity of the bromo- headgroup with common oxide dielectrics compared to traditional silanes or phosphonic acids, we will explore two scientifically-grounded pathways: a two-step grafting method and the synthesis of novel SAM-forming precursors.

Part 1: Two-Step Grafting of this compound via Surface Amination

Causality and Experimental Logic

The most direct way to attach an alkyl bromide to a hydroxylated surface like silicon dioxide (SiO₂) is through a nucleophilic substitution reaction. This protocol first functionalizes the dielectric surface with an amine-terminated silane, such as (3-Aminopropyl)triethoxysilane (APTES). The resulting primary amine groups on the surface then act as nucleophiles, reacting with the electrophilic carbon of this compound to form a stable secondary amine linkage, effectively tethering the long alkyl chain to the surface. This method leverages well-established silanization and alkylation chemistries to create the desired monolayer.[5][9][10][11]

Experimental Workflow: Two-Step Grafting

G cluster_0 Substrate Preparation cluster_1 Surface Functionalization cluster_2 Alkyl Chain Grafting A Si/SiO₂ Wafer B Solvent Cleaning (Acetone, IPA) A->B C Piranha / UV-Ozone (Surface Hydroxylation) B->C D APTES Deposition (Vapor or Solution Phase) C->D Amine Functionalization E Annealing & Rinsing D->E F Reaction with This compound E->F Nucleophilic Substitution G Solvent Rinsing & Drying F->G H H G->H Characterize & Use in OFET

Caption: Workflow for two-step grafting of this compound.

Detailed Protocol: Two-Step Grafting

1. Substrate Preparation (Si/SiO₂) a. Use heavily doped silicon wafers with a 300 nm thermally grown SiO₂ layer, which serve as the gate and gate dielectric, respectively. b. Sonicate the substrates sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each. c. Dry the substrates under a stream of high-purity nitrogen. d. To ensure a high density of surface hydroxyl groups, treat the substrates with either a Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio; Caution: highly corrosive and explosive with organics ) for 30 minutes or in a UV-Ozone cleaner for 15 minutes. e. Rinse thoroughly with deionized (DI) water and dry with nitrogen.

2. Surface Amination with APTES a. Solution Phase (Recommended): Prepare a 1% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned substrates in the APTES solution for 1 hour at 60 °C under a nitrogen atmosphere. c. Remove the substrates and rinse thoroughly with toluene, followed by IPA, to remove any physisorbed silane. d. Anneal the substrates at 110 °C for 30 minutes to promote covalent bond formation.

3. Grafting of this compound a. Prepare a 10 mM solution of this compound and a non-nucleophilic base (e.g., 1.5 equivalents of diisopropylethylamine) in a high-boiling-point anhydrous solvent like N,N-Dimethylformamide (DMF). b. Immerse the amine-functionalized substrates in the solution. c. Heat the reaction at 80-100 °C for 12-24 hours under a nitrogen atmosphere to drive the substitution reaction. d. After cooling, sonicate the substrates sequentially in DMF, chloroform, and IPA to remove unreacted reagents. e. Dry the substrates under a nitrogen stream.

4. Surface Characterization a. Water Contact Angle: Measure the static water contact angle. A successful grafting should result in a highly hydrophobic surface. b. Atomic Force Microscopy (AFM): Image the surface to assess monolayer formation and surface roughness.

Surface Treatment Stage Expected Water Contact Angle Expected Surface Roughness (RMS)
After Piranha/UV-Ozone< 10° (Hydrophilic)~0.2 - 0.4 nm
After APTES Functionalization50° - 70°~0.3 - 0.5 nm
After this compound Grafting> 100° (Hydrophobic)~0.4 - 0.6 nm

Part 2: Synthesis of Novel SAM Precursors from this compound

Causality and Experimental Logic

An alternative and more robust approach is to chemically convert this compound into a molecule with a headgroup that readily forms a high-quality SAM on oxide surfaces. This protocol details two such conversions:

  • Hexacosylphosphonic Acid (HCPA): The Michaelis-Arbuzov reaction followed by acidic hydrolysis is a standard method for converting alkyl halides into phosphonic acids.[12] Phosphonic acids form strong, thermally stable, and highly ordered monolayers on SiO₂ and other metal oxides.[13]

  • Hexacosyltrichlorosilane (HCTS): This advanced synthesis involves forming a Grignard reagent from this compound, which is then reacted with a silicon precursor like silicon tetrachloride to form the trichlorosilane.[1][13][14] Trichlorosilanes are highly reactive and form densely packed, covalently bound monolayers on hydroxylated surfaces.[2]

Protocol 2A: Synthesis of Hexacosylphosphonic Acid (HCPA)

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis A This compound C Diethyl Hexacosylphosphonate A->C Heat (150-160°C) B Triethyl Phosphite B->C Heat (150-160°C) E Hexacosylphosphonic Acid (HCPA) C->E Reflux D Concentrated HCl D->E Reflux

Caption: Synthesis of HCPA from this compound.

1. Synthesis of Diethyl Hexacosylphosphonate a. In a round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq) and triethyl phosphite (3.0 eq). b. Heat the mixture to 150-160 °C and maintain for 4-6 hours. c. Cool the reaction and remove excess triethyl phosphite under reduced pressure. The resulting product can often be used directly in the next step.

2. Hydrolysis to Hexacosylphosphonic Acid (HCPA) a. Add concentrated hydrochloric acid to the crude diethyl hexacosylphosphonate. b. Heat the mixture to reflux (approx. 110 °C) for 12 hours. A white precipitate should form. c. Cool the mixture, collect the white solid by filtration, and wash with cold DI water. d. Recrystallize the crude product from a suitable solvent (e.g., hexane or toluene) to obtain pure HCPA.[12]

3. SAM Formation with HCPA a. Prepare a 1 mM solution of the synthesized HCPA in IPA. b. Immerse the cleaned Si/SiO₂ substrates in the solution for 16-24 hours at room temperature. c. Remove the substrates, rinse thoroughly with IPA to remove physisorbed molecules, and dry with nitrogen.

OFET Fabrication and Characterization

Once the dielectric surface is modified using one of the protocols above, the OFET can be completed using a standard fabrication process. This protocol describes a bottom-gate, top-contact architecture.

OFET Fabrication Workflow

G A Start: SAM-Modified Si/SiO₂ Substrate B Organic Semiconductor Deposition (e.g., Pentacene) A->B Thermal Evaporation C Shadow Mask Alignment B->C D Source/Drain Electrode Deposition (e.g., Gold) C->D Thermal Evaporation E Device Annealing (Optional) D->E F Electrical Characterization E->F

Caption: Top-contact, bottom-gate OFET fabrication process.

Detailed Protocol: Device Fabrication
  • Organic Semiconductor Deposition:

    • Place the SAM-modified substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a 50 nm thick film of an organic semiconductor (e.g., pentacene) at a rate of 0.1-0.2 Å/s. Maintain the substrate at an elevated temperature (e.g., 70 °C) to promote crystalline growth.

  • Source-Drain Electrode Deposition:

    • Without breaking vacuum, align a shadow mask over the substrates to define the source and drain electrodes. Typical channel lengths (L) are 50-100 µm and widths (W) are 1-2 mm.

    • Deposit 50 nm of gold (Au) for the electrodes. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be used.

  • Electrical Characterization:

    • Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics (I_D vs. V_D at various V_G) and transfer characteristics (I_D vs. V_G at a fixed V_D).

    • From the transfer curve in the saturation regime, calculate the key performance metrics.

Expected Results and Discussion

The primary motivation for using a long-chain modifier like this compound is to create a pristine, low-energy interface that facilitates high-quality growth of the organic semiconductor. This is expected to translate directly into improved electrical performance.

Device Parameter Untreated SiO₂ Dielectric Hexacosyl-Modified Dielectric Rationale for Improvement
Field-Effect Mobility (µ) 0.1 - 0.5 cm²/Vs> 1.0 cm²/VsReduced interface trap density and larger OSC grain size.[8][9]
On/Off Current Ratio 10⁵ - 10⁶> 10⁷Lower off-current due to passivation of charge traps at the dielectric surface.[6][7]
Threshold Voltage (V_th) -10 to -20 V0 to -5 VReduction of fixed trapped charges at the interface.[3][6]
Hysteresis NoticeableMinimalSuppression of slow charge trapping/de-trapping at the interface.[3]

Note: Values are typical for pentacene-based OFETs and serve as a comparative guide.

The 26-carbon chain of the hexacosyl group provides a van der Waals surface that is energetically more compatible with the organic semiconductor than the polar, high-energy SiO₂ surface. This modification reduces the density of nucleation sites and allows semiconductor molecules to arrange into larger, more ordered crystalline domains during deposition, thereby minimizing performance-limiting grain boundaries.[4]

Conclusion

While this compound is not a conventional material for OFET fabrication, it serves as a versatile and accessible precursor for creating long-chain alkyl surface modifications. The two pathways presented here—a two-step grafting procedure and the synthesis of novel phosphonic acid or trichlorosilane precursors—provide scientifically robust methods for integrating this material into OFET research. These investigational protocols offer a clear roadmap for researchers aiming to explore new interfacial materials to push the performance boundaries of organic electronic devices.

References

  • Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. ACS Omega. [Link]

  • Dielectric surface-polarity tuning and enhanced operation stability of solution-processed organic field-effect transistors. ResearchGate. [Link]

  • Surface engineering of high-k polymeric dielectric layers with a fluorinated organic crosslinker for use in flexible-platform electronics. Polymers for Advanced Technologies. [Link]

  • Gate dielectric surface modification in organic field-effect transistors. Nanyang Technological University Institutional Repository. [Link]

  • Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. PubMed. [Link]

  • A theoretical view on self-assembled monolayers in organic electronic devices. ResearchGate. [Link]

  • Engineering of the Dielectric—Semiconductor Interface in Organic Field-Effect Transistors. ResearchGate. [Link]

  • Post-Grafting Amination of Alkyl Halide-Functionalized Silica for Applications in Catalysis, Adsorption, and 15 N NMR Spectroscopy. ResearchGate. [Link]

  • Post-grafting amination of alkyl halide-functionalized silica for applications in catalysis, adsorption, and 15N NMR spectroscopy. PubMed. [Link]

  • Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. ACS Omega. [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]

  • Organic field-effect transistor. Wikipedia. [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions. [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]

  • A one-pot procedure for the preparation of phosphonic acids from alkyl halides. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Process for producing alkyl phosphonic acid.
  • Silylation and surface properties of chemically grafted hydrophobic silica. PubMed. [Link]

  • Synthesis and Effect of the Structure of Bithienyl-Terminated Surfactants for Dielectric Layer Modification in Organic Transistor. MDPI. [Link]

  • Alkyl chain grafting on silica–zirconia mixed oxides: preparation and characterization. Journal of Materials Chemistry. [Link]

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Application Note: Synthesis and Characterization of N-Hexacosyl Polyethyleneimine (PEI26C)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Polyethyleneimine (PEI) is a "gold standard" cationic polymer for non-viral gene delivery due to its high charge density and "proton sponge" effect, which facilitates endosomal escape. However, native PEI suffers from high cytotoxicity and poor stability in serum.

N-hexacosyl polyethyleneimine (PEI26C) represents a hydrophobically modified derivative where long-chain fatty acids (C26, hexacosyl) are grafted onto the PEI backbone. This modification transforms the water-soluble polymer into an amphiphilic copolymer capable of self-assembling into cationic micelles or stabilizing lipopolyplexes.

Key Mechanism: The grafting of C26 chains introduces a hydrophobic anchor. In aqueous environments, these hydrophobic tails aggregate to form the core of a micelle, while the cationic PEI backbone forms the shell. This structure:

  • Reduces Cytotoxicity: Fewer free cationic amines are exposed to cell membranes.

  • Enhances Stability: The hydrophobic core can encapsulate hydrophobic drugs or stabilize the complex against serum proteins.

  • Improves Uptake: The lipid-like C26 chains facilitate fusion with the cellular lipid bilayer.

Materials & Reagents

To ensure reproducibility, high-purity reagents are essential.

ReagentSpecificationRole
Polyethyleneimine (PEI) branched, MW 25 kDa (or 2 kDa)Polymer Backbone
1-Bromohexacosane >98% Purity (C26 alkyl halide)Hydrophobic Modifier
Ethanol (EtOH) Anhydrous, >99.5%Solvent (Polar)
Chloroform (

)
Anhydrous, >99%Solvent (Non-polar)
Potassium Carbonate (

)
Anhydrous powderAcid Scavenger
Diethyl Ether ACS Reagent GradePrecipitant
Dialysis Membrane MWCO 3.5 kDa or 12-14 kDaPurification

Experimental Protocol: Synthesis of PEI26C

This protocol utilizes a nucleophilic substitution (


) reaction.[1] The challenge lies in the solubility difference between the highly hydrophilic PEI and the waxy, hydrophobic this compound.
Step 1: Reactant Preparation & Solubilization
  • Objective: Create a homogeneous phase for the reaction.

  • Procedure:

    • Dissolve 1.0 g of PEI (branched, 25 kDa) in 20 mL of absolute ethanol . Stir until completely clear.

    • Separately, dissolve the calculated amount of This compound in 10 mL of Chloroform .

      • Stoichiometry Note: To achieve a 10% grafting degree (substitution of 10% of primary amines), calculate moles based on the ethyleneimine monomer unit (MW = 43 g/mol ).

      • Calculation: 1.0 g PEI

        
         23.2 mmol monomer units. For 10% grafting, use 2.32 mmol of this compound.
        
Step 2: N-Alkylation Reaction
  • Objective: Graft C26 chains onto primary amines.

  • Procedure:

    • Add the this compound solution dropwise to the PEI solution under vigorous stirring.

    • Add 0.5 g of anhydrous

      
        to scavenge the HBr byproduct.
      
    • Equip the flask with a reflux condenser.

    • Heat the mixture to 70°C (Reflux) for 24 to 48 hours under a nitrogen atmosphere.

    • Observation: The solution may turn slightly yellow/turbid as the reaction proceeds and the amphiphilic character increases.

Step 3: Purification
  • Objective: Remove unreacted lipids, salts, and solvents.

  • Procedure:

    • Filtration: Cool the reaction mixture to room temperature and filter off the solid

      
       and KBr salts.
      
    • Concentration: Rotary evaporate the filtrate to reduce volume to approx. 10 mL.

    • Precipitation: Pour the concentrated solution slowly into 200 mL of cold Diethyl Ether . The PEI26C polymer will precipitate, while unreacted this compound remains soluble in the ether.

    • Centrifugation: Collect the precipitate (3000 x g, 10 min).

    • Dialysis: Redissolve the pellet in a small amount of Ethanol/Water (1:1) and transfer to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water 3 times daily.

    • Lyophilization: Freeze-dry the dialyzed solution to obtain the final white/yellowish solid product.

Workflow Visualization

The following diagram illustrates the synthesis and self-assembly logic.

PEI26C_Synthesis cluster_reactants Reactants cluster_purification Purification PEI Branched PEI (Hydrophilic Backbone) Reaction N-Alkylation (Sn2) 70°C, 48h, EtOH/CHCl3 PEI->Reaction C26 This compound (Hydrophobic Lipid) C26->Reaction Precip Ether Precipitation (Removes free lipids) Reaction->Precip Crude Mix Dialysis Dialysis (MWCO 3.5k) (Removes salts) Precip->Dialysis Solid Polymer Product Purified PEI26C (Amphiphilic Polymer) Dialysis->Product Lyophilization Micelle Self-Assembly (Cationic Micelle) Product->Micelle In Aqueous Solution

Figure 1: Step-by-step synthesis workflow from raw reagents to the self-assembled amphiphilic micelle.[2]

Characterization & Quality Control

Validation of the grafting density is critical for correlating structure to biological function.

Method: -NMR Spectroscopy

Dissolve 5-10 mg of PEI26C in


 or 

(Deuterated Methanol). Note that

may not dissolve the polymer well due to the C26 chains.

Key Signals: | Chemical Shift (


 ppm) | Assignment | Integration Label |
| :--- | :--- | :--- |
| 0.85 - 0.90  | Terminal 

of Hexacosyl chain |

| | 1.20 - 1.40 | Methylene

of Hexacosyl chain |

| | 2.50 - 3.20 |

of PEI Backbone |

|
Calculation of Grafting Degree (%)

The grafting degree represents the percentage of ethyleneimine units substituted with a hexacosyl group.



  • Logic: We normalize the methyl peak (

    
    ) by 3 protons and the PEI backbone peak (
    
    
    
    ) by 4 protons (per monomer unit).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymer lost during precipitation.Ensure the Ether is ice-cold. Add the polymer solution dropwise.[2] If no precipitate forms, concentrate the solution further before precipitation.
Insoluble Product Grafting density too high (>20%).Reduce the molar ratio of this compound. High lipid content renders PEI insoluble in water.
NMR shows free lipid Incomplete purification.Repeat the ether precipitation step. Free lipids are soluble in ether; the polymer is not.
Turbidity in Water Micelle formation (Normal) or Aggregation.Sonicate the solution for 10-15 minutes. If aggregates persist, filter through a 0.45

filter.

References

  • Hydrophobic Modification of PEI

    • Context: Foundational protocols for grafting alkyl chains (C18, C16) to PEI to improve transfection and reduce toxicity.
    • Source: Thomas, M., & Klibanov, A. M. (2002). Enhancing polyethylenimine's delivery of plasmid DNA into mammalian cells.
    • URL:[Link]

  • Amphiphilic Cationic Polymers (General Protocol)

    • Context: Detailed synthesis of PEI-lipid conjugates and characteriz
    • Source: Incani, V., et al. (2010). Lipid-modified polyethylenimine-mediated DNA delivery in vitro and in vivo.
    • URL:[Link]

  • NMR Characterization of Alkylated PEI

    • Context: Methodology for calculating grafting ratios using proton integr
    • Source: Forrest, M. L., et al. (2004). A degradable polyethylenimine derivative with low toxicity for gene delivery.[2][3] Bioconjugate Chemistry.

    • URL:[Link]

Sources

Covalent functionalization of carbon nanotubes with hexacosyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Covalent Functionalization of Carbon Nanotubes with Hexacosyl Groups for Enhanced Dispersibility and Material Integration

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Carbon Nanotube Dispersibility

Carbon nanotubes (CNTs), with their exceptional mechanical strength, thermal and electrical conductivity, have garnered significant interest across numerous scientific and technological fields.[1][2] However, a primary obstacle to their widespread application is their inherent insolubility in most common solvents.[3][4] Strong van der Waals forces cause individual nanotubes to aggregate into bundles, hindering their processing and integration into composite materials or biological systems.[3]

Covalent functionalization is a robust strategy to overcome this challenge by chemically attaching molecules to the surface of CNTs.[5][6][7] This process not only disrupts the van der Waals interactions, leading to improved solubility and dispersibility, but also allows for the tailoring of the CNTs' surface properties for specific applications.[5][8]

This application note provides a detailed protocol for the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with long-chain hexacosyl groups via an esterification reaction. The attachment of these 26-carbon alkyl chains significantly enhances the hydrophobicity of the CNTs, rendering them highly soluble in nonpolar organic solvents. This is particularly advantageous for applications in polymer composites, hydrophobic coatings, and as carriers for lipophilic drug molecules. We will delve into the scientific rationale behind each step, from the initial oxidative "unzipping" of the CNTs to the final characterization of the hexacosyl-functionalized product.

The Chemistry of Hexacosyl Functionalization: A Two-Step Covalent Pathway

The covalent attachment of hexacosyl groups to the surface of CNTs is typically achieved through a two-step process:

  • Oxidative Generation of Carboxylic Acid Groups: Pristine CNTs are first treated with strong oxidizing agents. This process introduces carboxylic acid (-COOH) groups, primarily at the ends and defect sites of the nanotubes.[1][9] These carboxylic acid groups serve as reactive handles for further chemical modification.[1][10]

  • Esterification with Hexacosanol: The carboxylated CNTs are then reacted with hexacosanol (C26H53OH), a 26-carbon long-chain alcohol. This reaction, known as Fischer esterification, forms a stable ester linkage between the CNT and the hexacosyl group. The presence of these long alkyl chains dramatically alters the surface chemistry of the CNTs, making them compatible with nonpolar environments.[5][11]

The overall reaction scheme can be visualized as follows:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification Pristine_CNT Pristine CNT Oxidized_CNT Carboxylated CNT (CNT-COOH) Pristine_CNT->Oxidized_CNT H₂SO₄/HNO₃ Functionalized_CNT Hexacosyl-Functionalized CNT (CNT-COOC₂₆H₅₃) Oxidized_CNT->Functionalized_CNT Hexacosanol Hexacosanol (C₂₆H₅₃OH) Hexacosanol->Functionalized_CNT Acid Catalyst, Heat

Caption: Workflow for the covalent functionalization of CNTs with hexacosyl groups.

Detailed Experimental Protocol

This protocol is designed for the functionalization of 100 mg of multi-walled carbon nanotubes. Adjust quantities proportionally as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Multi-walled Carbon Nanotubes (MWCNTs)>95% puritySigma-Aldrich
Sulfuric Acid (H₂SO₄), concentrated98%Fisher Scientific
Nitric Acid (HNO₃), concentrated70%Fisher Scientific
Hexacosanol (C₂₆H₅₃OH)97%TCI America
Thionyl Chloride (SOCl₂)99%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
TolueneAnhydrousFisher Scientific
MethanolACS GradeVWR
Deionized Water18.2 MΩ·cmIn-house

Safety Precautions: This protocol involves the use of strong acids and corrosive reagents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Oxidation of MWCNTs

Rationale: The use of a strong acid mixture (H₂SO₄/HNO₃) is a well-established method for introducing carboxylic acid groups onto the surface of CNTs.[12] The sulfuric acid helps to intercalate and exfoliate the CNT bundles, while the nitric acid acts as the primary oxidizing agent.

  • Preparation: In a 250 mL round-bottom flask, add 100 mg of pristine MWCNTs.

  • Acid Treatment: In a fume hood, carefully add 40 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to the flask containing the MWCNTs.

  • Reaction: Place the flask in an ultrasonic bath and sonicate for 3 hours at 40-50 °C. This aids in the dispersion of the CNTs and promotes a more uniform oxidation.

  • Quenching and Washing: After sonication, allow the mixture to cool to room temperature. Carefully pour the acid mixture into 500 mL of ice-cold deionized water. This will dilute the acid and cause the oxidized CNTs to precipitate.

  • Filtration and Neutralization: Collect the oxidized MWCNTs (MWCNT-COOH) by vacuum filtration using a polytetrafluoroethylene (PTFE) membrane (0.22 µm pore size). Wash the collected solid extensively with deionized water until the pH of the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the MWCNT-COOH in a vacuum oven at 80 °C overnight.

Step 2: Esterification with Hexacosanol

Rationale: The direct esterification of carboxylic acids with alcohols can be slow. To enhance reactivity, the carboxylic acid groups on the CNTs are first converted to highly reactive acyl chlorides (-COCl) using thionyl chloride (SOCl₂).[11] The acyl chloride-functionalized CNTs then readily react with the hydroxyl group of hexacosanol.

  • Acyl Chloride Formation:

    • Place the 100 mg of dried MWCNT-COOH in a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add 30 mL of anhydrous toluene and 5 mL of thionyl chloride (SOCl₂). Add a few drops of anhydrous DMF, which acts as a catalyst.

    • Reflux the mixture at 70 °C for 24 hours under a nitrogen atmosphere to prevent the reaction of SOCl₂ with atmospheric moisture.

    • After the reaction, remove the excess SOCl₂ and toluene by rotary evaporation. Dry the resulting MWCNT-COCl under vacuum for 2 hours.

  • Esterification Reaction:

    • To the flask containing the MWCNT-COCl, add a solution of 500 mg of hexacosanol dissolved in 50 mL of anhydrous toluene.

    • Reflux the mixture at 110 °C for 48 hours under a nitrogen atmosphere.

    • After the reaction, allow the mixture to cool to room temperature.

  • Purification:

    • Filter the reaction mixture through a PTFE membrane.

    • Wash the collected solid sequentially with toluene (to remove unreacted hexacosanol) and methanol (to remove any remaining impurities). Repeat the washing steps three times.

    • Dry the final product, hexacosyl-functionalized MWCNTs (MWCNT-COOC₂₆H₅₃), in a vacuum oven at 60 °C overnight.

Characterization of Functionalized Carbon Nanotubes

A suite of analytical techniques is essential to confirm the successful covalent functionalization of the CNTs.

Solubility Test

A simple yet powerful qualitative test is to observe the dispersibility of the functionalized CNTs in a nonpolar solvent.

  • Procedure: Disperse 1 mg of pristine MWCNTs, MWCNT-COOH, and the final hexacosyl-functionalized product in 5 mL of toluene, respectively. Sonicate each vial for 5 minutes.

  • Expected Outcome: The pristine MWCNTs will quickly sediment. The MWCNT-COOH will show poor dispersion. The hexacosyl-functionalized MWCNTs should form a stable, black dispersion that remains suspended for an extended period.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present on the CNTs.

  • Sample Preparation: Prepare KBr pellets of the pristine, oxidized, and functionalized MWCNTs.

  • Expected Spectra:

    • MWCNT-COOH: A characteristic peak for the C=O stretch of the carboxylic acid group should appear around 1720 cm⁻¹. A broad O-H stretch will also be visible around 3400 cm⁻¹.

    • MWCNT-COOC₂₆H₅₃: The C=O stretch will shift to approximately 1735 cm⁻¹ for the ester group.[14] New, strong peaks will appear in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching of the long hexacosyl alkyl chain. The broad O-H peak from the carboxylic acid should significantly diminish.

Raman Spectroscopy

Rationale: Raman spectroscopy is highly sensitive to the structure of carbon materials. Covalent functionalization introduces sp³-hybridized carbon atoms into the sp²-hybridized lattice of the CNTs, which can be detected by changes in the Raman spectrum.[15][16]

  • Key Bands:

    • D-band (~1350 cm⁻¹): Associated with defects and disorder in the carbon lattice.

    • G-band (~1580 cm⁻¹): Related to the in-plane vibrations of the graphitic sp² carbon atoms.[16]

  • Analysis: The intensity ratio of the D-band to the G-band (I(D)/I(G)) is a measure of the degree of disorder. An increase in the I(D)/I(G) ratio after functionalization provides strong evidence of covalent modification of the CNT sidewalls.[16]

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This technique is used to quantify the amount of hexacosyl groups attached to the CNTs.[17][18]

  • Procedure: Heat the pristine and functionalized CNT samples from room temperature to 800 °C under a nitrogen atmosphere at a heating rate of 10 °C/min.

  • Analysis: Pristine MWCNTs are thermally stable and show minimal weight loss in this temperature range. The functionalized MWCNTs will exhibit a significant weight loss step, typically between 200 °C and 500 °C, corresponding to the thermal decomposition of the attached hexacosyl groups.[17] The percentage of weight loss can be used to calculate the degree of functionalization.

SampleOnset of Decomposition (°C)Weight Loss (%)
Pristine MWCNT> 600< 2
MWCNT-COOC₂₆H₅₃~ 25015 - 30 (Typical)

Applications in Research and Drug Development

The enhanced solubility of hexacosyl-functionalized CNTs in nonpolar solvents opens up a range of applications:

  • Polymer Nanocomposites: They can be easily dispersed in hydrophobic polymer matrices such as polyethylene, polypropylene, and polystyrene, leading to significant improvements in the mechanical, thermal, and electrical properties of the resulting composites.[19]

  • Hydrophobic Coatings: Their incorporation into paints and coatings can create superhydrophobic surfaces.[20]

  • Drug Delivery: The hydrophobic hexacosyl chains can serve as a scaffold for loading lipophilic drug molecules, potentially improving their solubility and bioavailability.[21] The CNT core can also be utilized for thermal ablation therapies.[21]

G cluster_applications Potential Applications F_CNT Hexacosyl-Functionalized CNTs Polymer Polymer Nanocomposites F_CNT->Polymer Enhanced Dispersion Coatings Hydrophobic Coatings F_CNT->Coatings Surface Modification Drug_Delivery Lipophilic Drug Delivery F_CNT->Drug_Delivery Hydrophobic Interactions

Caption: Application pathways for hexacosyl-functionalized CNTs.

Conclusion

The covalent functionalization of carbon nanotubes with hexacosyl groups via esterification is a highly effective method for improving their dispersibility in nonpolar organic solvents. The detailed protocol and characterization techniques outlined in this application note provide a robust framework for researchers to synthesize and validate these novel nanomaterials. The resulting hydrophobically-modified CNTs hold significant promise for advancing the fields of material science, particularly in the development of high-performance polymer composites and functional coatings, as well as offering new platforms for innovative drug delivery systems.

References

  • Yao, Y., et al. (2002). Functionalized Carbon Nanotubes: Properties and Applications. Accounts of Chemical Research, 35(12), 1017-1025. [Link]

  • Camacho, Q., et al. (2022). A Novel Method for Carbon Nanotube Functionalization Using Immobilized Candida antarctica Lipase. Polymers (Basel), 14(9), 1746. [Link]

  • Basiuk, V. A., et al. (2015). Study of single walled carbon nanotube functionalization by means of surface enhanced Raman spectroscopy. Proc. SPIE 9554, Plasmonics: Metallic Nanostructures and Their Optical Properties XIII, 95541I. [Link]

  • Dimiev, A. M., et al. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review. Nanomaterials (Basel), 13(10), 1618. [Link]

  • Bokuniaeva, A. O., & Koroteev, V. O. (2019). Raman spectra of raw and functionalised CNTs. ResearchGate. [Link]

  • Musumeci, C., et al. (2012). Surface-Enhanced Raman Spectroscopy Characterization of Pristine and Functionalized Carbon Nanotubes and Graphene. Journal of Nanomaterials, 2012, 1-10. [Link]

  • Navarro, C. A., et al. (2016). Progress in the Raman spectra analysis of covalently functionalized multiwalled carbon nanotubes: unraveling disorder in graphitic materials. Physical Chemistry Chemical Physics, 18(37), 25931-25941. [Link]

  • Spitalsky, Z., et al. (2014). Synthesis and characterization of alkyl ester functionalized multiwall carbon nanotubes. Fullerenes, Nanotubes and Carbon Nanostructures, 22(8), 701-713. [Link]

  • Mishra, A. K., et al. (2016). Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences. RSC Advances, 6(69), 64963-64989. [Link]

  • Barron, A. R., et al. (2005). Tailoring Aqueous Solubility of Functionalized Single-Wall Carbon Nanotubes over a Wide pH Range through Substituent Chain Length. Nano Letters, 5(10), 1935-1938. [Link]

  • Tkachev, A. G., et al. (2011). Solubility of Functionalized Carbon Nanofibers in Different Aqueous Media. Fullerenes, Nanotubes and Carbon Nanostructures, 19(1-2), 125-130. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis results of functionalized MWCNTs. [Link]

  • Di Pietro, P., et al. (2021). Evaluation of Novel Strategies for Carbon Nanotube Functionalization by TGA/Chemometrics. Key Engineering Materials, 885, 15-20. [Link]

  • Wikipedia. (n.d.). Potential applications of carbon nanotubes. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of functionalized CNTs. [Link]

  • In, I., et al. (2022). Surface Modified Carbon Nanotubes: An Introduction. ACS Symposium Series, 1419, 1-20. [Link]

  • Sharma, R., et al. (2022). Applications of Surface Modified Carbon Nanotubes in Drug Delivery. ACS Symposium Series, 1419, 21-41. [Link]

  • Xie, X., et al. (n.d.). Esterification of Chemical Functional Single-Wall Carbon Nanotubes. Materials Science-Poland, 25(4), 1059-1065. [Link]

  • Popov, M., et al. (2023). Investigation of thermal properties of carbon nanotubes and carboxyl group-functionalized carbon nanotubes. Physics and Chemistry of Solid State, 24(3), 469-475. [Link]

  • Guldi, D. M., et al. (n.d.). Covalent Organic Functionalization and Characterization of Carbon Nanotubes. ResearchGate. [Link]

  • Khan, F. S. A., et al. (2022). Applications of Polymeric Membranes with Carbon Nanotubes: A Review. Membranes (Basel), 12(5), 454. [Link]

  • Smajda, M., et al. (2025). N-Alkylamino-Functionalized Multiwalled Carbon Nanotubes for Advanced Grease Applications: Stability and Tribological Enhancement. ACS Omega. [Link]

  • Tasis, D., et al. (2006). Functional Covalent Chemistry of Carbon Nanotube Surfaces. Chemistry – A European Journal, 12(23), 5992-6002. [Link]

  • Meo, M. D., et al. (2014). Non-covalent and reversible functionalization of carbon nanotubes. Beilstein Journal of Nanotechnology, 5, 1724-1744. [Link]

  • Kumar, S., et al. (2020). Carbon nanotubes: functionalisation and their application in chemical sensors. RSC Advances, 10(71), 43258-43287. [Link]

  • Sahoo, N. G., et al. (2021). Chemical Functionalization of Carbon Nanotubes with Polymers: A Brief Overview. Polymers (Basel), 13(7), 1097. [Link]

  • ResearchGate. (n.d.). Ester-functionalized soluble single-walled carbon nanotubes. [Link]

  • Malikov, E. Y., et al. (2022). Nanotube Functionalization: Investigation, Methods and Demonstrated Applications. Materials (Basel), 15(15), 5437. [Link]

  • Dimiev, A. M., et al. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review. Nanomaterials (Basel), 13(10), 1618. [Link]

  • Ghaffari, M., et al. (2025). Challenges and opportunities in the application of carbon nanotubes as membrane channels to improve mass transfer to cells. Environmental Science: Nano. [Link]

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  • Lee, C., et al. (2018). Highly Reliable Superhydrophobic Surface with Carbon Nanotubes Immobilized on a PDMS/Adhesive Multilayer. ACS Omega, 3(10), 12698-12705. [Link]

  • Im, Y.-O., et al. (2022). Bio-Inspired Hierarchical Carbon Nanotube Yarn with Ester Bond Cross-Linkages towards High Conductivity for Multifunctional Applications. Nanomaterials (Basel), 12(2), 239. [Link]

  • S., S., et al. (2021). Carbon Nanotubes (CNTs) from Synthesis to Functionalized (CNTs) Using Conventional and New Chemical Approaches. Journal of Nanomaterials, 2021, 1-22. [Link]

  • Scutaru, D., et al. (2020). Chemical Synthesis of Multi-Walled Carbon Nanotubes and Their Functionalization with Carboxylated Groups. Proceedings, 57(1), 45. [Link]

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  • Li, S., et al. (2017). Adsorption of Aromatic Carboxylic Acids on Carbon Nanotubes: Impact of Surface Functionalization, Molecular Size and Structure. Environmental Science: Processes & Impacts, 19(6), 849-858. [Link]

  • Jeong, G.-H., et al. (n.d.). Synthesis of Functionalized Carbon Nanotubes using DNA and Gold Nanoparticles. AIST. [Link]

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Application Note & Protocol: Solvent Selection for the Dissolution of 1-Bromohexacosane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices for selecting an appropriate solvent to dissolve 1-bromohexacosane (C₂₆H₅₃Br). We will explore the physicochemical properties of this long-chain alkyl halide, the theoretical basis for its solvation, and present a systematic approach to solvent screening. Detailed, step-by-step protocols for both small-scale solubility testing and the preparation of bulk solutions are provided, emphasizing safety and best practices. The causality behind experimental choices is explained to empower users to adapt these methods to their specific research needs.

Introduction: The Challenge of Solvating Long-Chain Alkanes

This compound is a saturated, long-chain alkyl halide. Its structure is dominated by a 26-carbon aliphatic tail, rendering the molecule highly nonpolar and hydrophobic. Proper dissolution is a critical first step for its use in various applications, including organic synthesis, surface functionalization, and the preparation of polymer or nanoparticle formulations. The poor solubility of such long-chain compounds in many common laboratory solvents necessitates a careful and informed selection process. This guide establishes a logical framework for choosing an optimal solvent system, thereby ensuring solution homogeneity, stability, and reproducibility in downstream applications.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

  • Structure: CH₃(CH₂)₂₅Br

  • Molecular Weight: 461.6 g/mol (For comparison, 1-Bromohexadecane is 305.34 g/mol )

  • Polarity: Predominantly nonpolar. The long C₂₆ alkyl chain dictates the molecule's character. While the carbon-bromine bond introduces a small dipole moment, its influence is minimal compared to the vast, nonpolar hydrocarbon tail.

  • Physical State: At room temperature, it is a waxy solid, a common characteristic of long-chain alkanes. This contrasts with shorter-chain analogues like 1-bromohexane or 1-bromohexadecane, which are liquids at room temperature[1][2]. Its melting point is a key parameter, as dissolution is often enhanced near or above this temperature.

  • Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces. These are weak, transient attractions that increase with the size and surface area of the molecule. Effective solvents must also be able to engage in significant London dispersion forces.

Theoretical Principles of Solvation: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solvent selection. For this compound, this means:

  • Nonpolar Solutes Dissolve in Nonpolar Solvents: Solvents whose molecules interact primarily through London dispersion forces are the most promising candidates. The energy gained by the interaction between solvent molecules and the long alkyl chain of this compound must be sufficient to overcome the energy holding the solute molecules together in their solid lattice.

  • Polar Solvents are Ineffective: Polar solvents, such as water, methanol, or DMSO, interact with each other through strong dipole-dipole interactions or hydrogen bonds. The nonpolar this compound molecule cannot disrupt this strong solvent-solvent network, leading to immiscibility or extremely poor solubility[1][3][4].

Candidate Solvents and Rationale

Based on the principles above, the following solvent classes are evaluated. The selection prioritizes solvents capable of strong van der Waals interactions.

Recommended Solvent Classes
  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): These are excellent first choices. As nonpolar solvents, they interact with the solute via the same London dispersion forces, maximizing solute-solvent affinity.

  • Aromatic Hydrocarbons (Toluene, Xylene): These nonpolar solvents are also highly effective. Their ability to induce dipoles can sometimes offer slightly better solvation for the weakly polar C-Br bond compared to purely aliphatic hydrocarbons.

  • Chlorinated Solvents (Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane): These are often very effective due to their ability to dissolve a wide range of organic compounds. While possessing a dipole moment, they are not strongly polar and have significant dispersion forces. Chloroform is often cited as a good solvent for long-chain alkyl halides[1]. However, due to health, safety, and environmental concerns, their use should be minimized and restricted to situations where other solvents are inadequate[5][6].

Solvents to Avoid
  • Polar Protic Solvents: Water, Methanol, Ethanol, Acetic Acid.

  • Polar Aprotic Solvents: DMSO, Acetonitrile, DMF.

Data Summary: Solvent Properties and Solubility Outlook

The following table summarizes the properties of recommended solvents and provides a qualitative assessment of their suitability for dissolving this compound.

SolventClassBoiling Point (°C)PolarityKey Hazard(s)Expected Solubility
Hexane Aliphatic69NonpolarFlammable, NeurotoxinHigh , especially with warming
Heptane Aliphatic98NonpolarFlammable, IrritantHigh , especially with warming
Toluene Aromatic111NonpolarFlammable, ReprotoxinVery High
Chloroform Chlorinated61Weakly PolarProbable CarcinogenVery High
Dichloromethane Chlorinated40Weakly PolarProbable CarcinogenVery High
Tetrahydrofuran (THF) Ether66Polar AproticFlammable, Peroxide-formerModerate to High

Data compiled from various sources[7][8].

Experimental Protocols

Workflow for Solvent Selection

The following diagram outlines the logical progression for identifying and validating a suitable solvent.

SolventSelectionWorkflow cluster_prep Phase 1: Preparation & Analysis cluster_screening Phase 2: Solvent Screening cluster_validation Phase 3: Validation & Use A Define Requirements (Concentration, Temp, Application) B Analyze Solute Properties (this compound is nonpolar, solid) A->B C Select Candidate Solvents (e.g., Heptane, Toluene, THF) B->C D Protocol 1: Small-Scale Solubility Test (mg scale, 1-2 mL solvent) C->D E Observe at RT & with gentle warming D->E F Assess: Complete Dissolution? Precipitation on cooling? E->F G Select Optimal Solvent F->G Optimal Solvent Identified H Protocol 2: Bulk Solution Preparation (Scale-up, filtration) G->H I Store Solution Appropriately (Sealed, protected from light) H->I

Caption: Logical workflow for selecting and validating a solvent.

Protocol 1: Small-Scale Solvent Screening

Objective: To rapidly assess the solubility of this compound in a range of candidate solvents.

Materials:

  • This compound

  • Candidate solvents (e.g., Heptane, Toluene, THF, Chloroform)

  • Small glass vials (2-4 mL) with caps

  • Spatula and analytical balance

  • Hot plate/stirrer or water bath

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry glass vial.

  • Solvent Addition: Add 1 mL of the first candidate solvent to the vial.

  • Room Temperature Test: Cap the vial securely and vortex for 30-60 seconds. Visually inspect for dissolution against a dark background. Note if the solid remains, swells, or partially dissolves.

  • Thermal Test: If not fully dissolved, place the vial in a warm water bath or on a hot plate set to a low temperature (e.g., 40-50°C). Do not exceed the solvent's boiling point.

  • Observation: Periodically and gently agitate the vial until the solid dissolves completely or it is clear that it will not dissolve at that temperature.

  • Cooling Test: Once dissolved, remove the vial from the heat source and allow it to cool to room temperature. Observe if any precipitation or crystallization occurs. This indicates the solution may be supersaturated at room temperature.

  • Documentation: Record all observations for each solvent tested.

  • Repeat: Repeat steps 1-7 for each candidate solvent.

Protocol 2: Bulk Solution Preparation (Example: 10 mg/mL in Toluene)

Objective: To prepare a stable, homogeneous stock solution of this compound for experimental use.

Materials:

  • This compound

  • Toluene (or other selected solvent)

  • Volumetric flask of appropriate size (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Hot plate/stirrer

  • Glass funnel

  • Syringe and 0.22 µm PTFE syringe filter (optional, for clarification)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound and transfer it into a 10 mL volumetric flask using a glass funnel.

  • Initial Solvent Addition: Add approximately 7-8 mL of toluene to the flask. Add a small magnetic stir bar.

  • Dissolution: Place the flask on a hot plate/stirrer. Set the temperature to a gentle heat (e.g., 40°C) and begin stirring.

  • Visual Confirmation: Continue stirring until all solid material is visually dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Remove the flask from the heat and allow it to cool to room temperature. Carefully add toluene until the bottom of the meniscus reaches the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional): If any fine particulates remain, the solution can be clarified by filtering it through a 0.22 µm PTFE syringe filter into a clean, labeled storage container.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation. If the solute is light-sensitive, use an amber vial or wrap the container in foil.

Factors Influencing Dissolution Kinetics

  • Temperature: Gently warming the solvent significantly increases the rate of dissolution for solid solutes like this compound. Heating provides the kinetic energy needed to break the solute-solute and solvent-solvent interactions.

  • Agitation: Stirring or vortexing increases the interaction between the solvent and the solute surface, accelerating the dissolution process.

  • Particle Size: Grinding the solid this compound into a finer powder before addition to the solvent will increase the surface area and speed up dissolution.

  • Sonication: Using an ultrasonic bath can be a very effective method for dissolving challenging compounds by using high-frequency sound waves to agitate the solvent and break apart solute particles.

Safety and Handling

All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation[9][10]. Avoid inhalation of dust and contact with skin and eyes[11].

  • Solvents:

    • Hydrocarbons (Hexane, Toluene): Are highly flammable. Keep away from ignition sources[12]. Toluene is a suspected reproductive toxin.

    • Chlorinated Solvents (DCM, Chloroform): Are suspected carcinogens and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour organic solvents down the drain[9].

Conclusion

The successful dissolution of this compound is readily achievable through a systematic approach grounded in the principle of "like dissolves like." Nonpolar solvents, particularly aliphatic and aromatic hydrocarbons, are the most effective candidates. Chlorinated solvents also offer excellent solubility but should be used judiciously due to safety concerns. For most applications, warm toluene or heptane represents an optimal balance of high solvency power and manageable safety protocols. The provided protocols offer a reliable starting point for researchers to prepare homogeneous and stable solutions for their experimental needs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8213, 1-Bromohexadecane. Retrieved from [Link]

  • Alchemist. (n.d.). Bromohexane. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8101, 1-Bromohexane. Retrieved from [Link]

  • ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point.... Retrieved from [Link]

  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide - Green Chemistry Initiative. Retrieved from [Link]

  • Google Patents. (1971). US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
  • Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

  • ARCOR Epoxy Technologies. (n.d.). Solvent Chart. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromohexane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dissolving 1-Bromohexacosane for Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling long-chain alkyl halides. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromohexacosane. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are successful, repeatable, and safe.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound?

This compound is a long-chain saturated alkyl halide (C26). Its significant challenge lies in its physicochemical properties:

  • High Melting Point: Due to its long alkyl chain, this compound is a waxy solid at room temperature with a melting point significantly higher than shorter-chain analogues like 1-bromohexadecane (m.p. 16-18 °C).[1][2][3] Dissolution requires heating to overcome the crystal lattice energy.

  • Nonpolar Nature: The 26-carbon chain makes the molecule highly nonpolar and lipophilic. Consequently, it has negligible solubility in water and polar protic solvents but exhibits good solubility in nonpolar and some polar aprotic organic solvents.[1][4]

Understanding these two factors is the cornerstone of designing a successful dissolution and reaction protocol.

Q2: How do I select the optimal solvent for my reaction involving this compound?

Solvent selection is critical and depends entirely on the type of reaction you are performing. The long alkyl chain is essentially a spectator, so the reactivity is governed by the primary bromide. Here's a logic-driven approach:

  • For Nucleophilic Substitution (SN2) Reactions: To minimize competing elimination (E2) reactions and avoid SN1 pathways, polar aprotic solvents are generally preferred. These solvents solvate the cation of your nucleophile but not the anion, making the nucleophile more reactive.

    • Recommended Solvents: Dichloromethane (DCE), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

    • Causality: Aprotic solvents do not have acidic protons, which prevents them from solvating the nucleophile and reducing its strength. This is crucial for the bimolecular SN2 mechanism.[5]

  • For Elimination (E2) Reactions: To favor the formation of an alkene, a strong, sterically hindered base is often used. The solvent should be less polar to promote the E2 pathway over substitution.

    • Recommended Solvents: THF, tert-Butanol (in conjunction with potassium tert-butoxide).

    • Causality: Using the conjugate acid of the strong base as the solvent (e.g., tert-butanol for tert-butoxide) can effectively promote elimination.[6]

  • For Grignard Reagent Formation: This reaction is highly sensitive to moisture and protic solvents. Anhydrous ether solvents are mandatory.

    • Recommended Solvents: Anhydrous Diethyl Ether, Anhydrous THF.

    • Causality: The Grignard reagent is a powerful nucleophile and base. Any protic source (water, alcohols) will protonate and destroy the reagent. Ethers are ideal as they are aprotic and their lone pair of electrons can coordinate with and stabilize the magnesium complex.[7]

The decision-making workflow for solvent selection can be visualized as follows:

cluster_input Step 1: Define Reaction Type cluster_pathways Step 2: Select Solvent Class cluster_solvents Step 3: Choose Specific Solvent cluster_considerations Step 4: Final Checks ReactionType What is the intended reaction? SN2 SN2 Substitution (e.g., with CN-, N3-) ReactionType->SN2 Substitution Grignard Grignard Formation (with Mg) ReactionType->Grignard Organometallic Elimination E2 Elimination (with t-BuOK) ReactionType->Elimination Elimination Aprotic Polar Aprotic: THF, DMF, DMSO, DCE SN2->Aprotic Ethers Anhydrous Ethers: Diethyl Ether, THF Grignard->Ethers LessPolar Less Polar / Hindered: THF, t-Butanol Elimination->LessPolar FinalChecks Is the solvent compatible with all reagents? Is the boiling point suitable for the reaction temperature? Aprotic->FinalChecks Ethers->FinalChecks LessPolar->FinalChecks

Solvent selection workflow for this compound.
Troubleshooting Guide
Problem 1: My this compound is not dissolving, or is dissolving very slowly.

Cause: This is the most common issue and is almost always related to insufficient thermal energy or an inappropriate solvent choice. The long, ordered alkyl chains of solid this compound require significant energy to overcome intermolecular forces.

Step-by-Step Solution:

  • Verify Solvent Choice: Re-evaluate your chosen solvent based on the principles of "like dissolves like." Nonpolar solvents like Toluene or Hexanes, or moderately polar solvents like THF and Dichloromethane, are good starting points for simple dissolution.

  • Apply Heat Gradually: Begin stirring the mixture at room temperature, then slowly increase the temperature of the heating mantle or oil bath. A target temperature of 50-70 °C is often effective. Monitor the dissolution visually.

  • Increase Agitation: Ensure the mixture is being stirred vigorously. For larger volumes, overhead mechanical stirring may be more effective than a magnetic stir bar.

  • Consider Concentration: If the concentration is very high, you may be exceeding the solvent's saturation point, even at elevated temperatures. Try adding more solvent to dilute the mixture.

  • Use Ultrasound: In some cases, a brief period in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Problem 2: The this compound dissolves upon heating but precipitates out when the solution cools to reaction temperature.

Cause: You have successfully created a saturated or supersaturated solution at a higher temperature, but the compound's solubility limit is lower at your intended reaction temperature.

Step-by-Step Solution:

  • Maintain Temperature: The simplest solution is to run the reaction at the elevated temperature where the substrate remains fully dissolved. Ensure this temperature does not degrade your reactants or cause unwanted side reactions.

  • Hot Addition/Cannulation: If the reaction must be run at a lower temperature (e.g., for kinetic control), dissolve the this compound in a minimal amount of hot solvent in a separate flask. Then, transfer this hot solution via a pre-warmed cannula or dropping funnel into the main reaction vessel already at the target temperature. This "shock" addition can sometimes keep the substrate in solution long enough to react.

  • Solvent Mixture: Consider using a co-solvent system. For example, if your primary solvent is THF, adding a small amount of a better nonpolar solvent like Toluene might increase the overall solubility at a lower temperature. This must be done with care to ensure the solvent mixture does not negatively impact the reaction chemistry.

Problem 3: I'm observing unexpected side products or no reaction at all.

Cause: This can be due to solvent incompatibility with your reagents or reaction type.

Step-by-Step Solution:

  • Check for Incompatibilities: Review the safety data for your reagents. This compound is incompatible with strong oxidizing agents and strong bases.[4][8]

  • Protic Solvent Contamination: For reactions involving highly basic or nucleophilic reagents like Grignards or alkoxides, trace amounts of water or other protic solvents (like ethanol) can quench the reagent. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Solvent-Induced Pathway Switching: The solvent can dictate the reaction mechanism. For example, trying to perform an SN2 reaction in a polar protic solvent (like ethanol/water) can promote a competing SN1 reaction, which may be slow for a primary halide and lead to different products.[5][9] Similarly, using a strong base in a protic solvent can favor substitution over the desired elimination.[6] Always match the solvent class to the intended reaction mechanism as detailed in the FAQ section.

Experimental Protocols
General Protocol for Dissolving this compound for a Nucleophilic Substitution Reaction

This protocol uses THF, a versatile solvent suitable for many substitution reactions.

  • Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is oven-dried or flame-dried to remove all traces of water.

  • Inert Atmosphere: Assemble the glassware while hot and place it under a positive pressure of dry Nitrogen or Argon.

  • Initial Setup: Equip the flask with a magnetic stir bar, a reflux condenser (with gas outlet to a bubbler), and a rubber septum.

  • Addition of Reagents: To the flask, add the solid this compound and your nucleophile (if it is a stable solid).

  • Solvent Addition: Add anhydrous THF via cannula or syringe through the septum.

  • Heating and Dissolution: Begin vigorous stirring and gently heat the flask in an oil bath. Increase the temperature to 60-65 °C (gentle reflux for THF). Continue heating and stirring until all the this compound has visibly dissolved.

  • Reaction Execution: Once a clear, homogeneous solution is obtained, proceed with your reaction. If adding another reagent, it can be added neat via syringe or as a solution in anhydrous THF via an addition funnel. Maintain the temperature for the duration of the reaction.

ParameterRecommended Value/SolventRationale
Purity >97%Impurities can interfere with the reaction.
Temperature 50-70 °C (or reflux)To provide sufficient energy to overcome lattice forces and dissolve the solid.
Agitation Vigorous stirringEnsures efficient mass and heat transfer.
Atmosphere Inert (N₂ or Ar)Crucial for moisture-sensitive reactions (e.g., Grignard, strong bases).
Solvent (SN2) THF, DMF, DichloromethanePolar aprotic solvents enhance nucleophilicity.
Solvent (Grignard) Anhydrous Diethyl Ether, Anhydrous THFAprotic and stabilizing for the organometallic reagent.
Solvent (E2) THF, tert-ButanolLess polar solvents often favor elimination over substitution.
References
  • Vertex AI Search. (n.d.). 1-Bromohexadecane 112-82-3 wiki.
  • Sigma-Aldrich. (n.d.). 1-Bromohexadecane 97.
  • CDH Fine Chemical. (n.d.). 1-Bromo Hexane CAS No 111-25-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2026, January 30). 1-Bromohexadecane | 112-82-3.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Bromohexadecane.
  • CDH Fine Chemical. (n.d.). 1-Bromo Hexadecane CAS No 112-82-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). 1-Bromohexane.
  • 1-BROMOHEXANE. (n.d.).
  • PubChem. (n.d.). 1-Bromohexadecane.
  • Sigma-Aldrich. (n.d.). 1-Bromohexadecane 97.
  • ChemicalBook. (n.d.). 1-Bromohexadecane CAS#: 112-82-3.
  • Alchemist. (n.d.). Bromohexane.
  • Ataman Kimya. (n.d.). 1-BROMOHEXANE.
  • Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes.
  • Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
  • ChemistryStudent. (2022, September 23). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube.

Sources

Technical Support Center: Hexacosyl Bromide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 1-Bromohexacosane ( )
Core Directive & Strategy

Synthesizing this compound (Hexacosyl bromide) presents a unique challenge compared to shorter alkyl halides. The dominant issue is not chemical reactivity—primary alcohols are inherently reactive—but physical availability . The starting material, 1-hexacosanol, is a waxy solid with poor solubility in standard cold organic solvents.

The "Solubility Paradox": Standard protocols often fail because the reagents (


 or 

) are in solution, while the long-chain alcohol remains a suspension, leading to incomplete conversion and difficult purification.

This guide prioritizes the Appel Reaction for purity and the


 method  for scalability, with specific modifications to handle the 

chain length.
Method Selection: The Decision Matrix

Before starting, select your protocol based on your scale and purity requirements.

ReactionSelection Start Select Synthesis Goal Scale Scale > 50g? Start->Scale Purity High Purity (>98%) (Drug Discovery) Scale->Purity No Cost Cost Sensitive (Industrial) Scale->Cost Yes Appel Method A: Appel Reaction (PPh3 + CBr4) Best for Purity Purity->Appel Mesylate Method C: Mesylate/LiBr (If acid sensitive) Purity->Mesylate Alternative PBr3 Method B: PBr3 Best for Scale/Cost Cost->PBr3

Figure 1: Strategic selection of synthetic route based on scale and purity constraints.

Method A: The Appel Reaction (Recommended for High Purity)

This method uses Triphenylphosphine (


) and Carbon Tetrabromide (

).[1][2] It is mild (neutral pH) and avoids carbocation rearrangements.

The Challenge: Removal of Triphenylphosphine Oxide (TPPO). The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Advantage:  Unlike short chains, this compound is extremely non-polar. We leverage this for purification.[1][3][4][5][6][7]
Optimized Protocol
  • Solvent System: Use Dichloromethane (DCM) . If the alcohol does not dissolve at

    
    , add 10% Toluene  to improve solubility of the long chain.
    
  • Stoichiometry:

    • 1-Hexacosanol: 1.0 eq

    • 
      : 1.25 eq[8]
      
    • 
      : 1.5 eq
      
  • Procedure:

    • Dissolve

      
       and 1-hexacosanol in dry DCM/Toluene. Ensure the alcohol is fully dissolved (warm slightly if needed, then cool back to 
      
      
      
      ).
    • Add

      
       slowly (portion-wise) at 
      
      
      
      to control the exotherm.
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

Troubleshooting The Appel Reaction
SymptomProbable CauseCorrective Action
Incomplete Conversion Alcohol precipitated out of solution at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Pre-solubilization: Dissolve alcohol in Toluene at

, then cool to

before adding reagents. Do not chill to

if precipitation occurs.
Yellow Product Excess Bromine/radical species.Wash organic layer with 10% Sodium Thiosulfate solution during workup.
"Sticky" Solid (TPPO contamination) TPPO co-crystallizing with product.The Silica Plug: Dissolve crude in minimal Hexane (warm). TPPO is insoluble in Hexane. Filter off the solid TPPO. Pass the filtrate through a short silica pad eluting with 100% Hexane. The non-polar

bromide elutes; remaining TPPO sticks.
Method B: Phosphorus Tribromide ( ) (Recommended for Scale-up)

 is atom-efficient but prone to forming dialkyl phosphite side products if the alcohol is in excess locally.
Optimized Protocol
  • Solvent: Anhydrous DCM or Chloroform .

  • Stoichiometry:

    • 1-Hexacosanol: 1.0 eq

    • 
      : 0.4 eq (Slight excess over the theoretical 0.33).[9]
      
  • Procedure:

    • Dissolve alcohol in solvent.[4][10] Critical: The alcohol must be in solution.

    • Cool to

      
      .
      
    • Add

      
       dropwise.
      
    • Reflux: Unlike short chains,

      
       requires energy to overcome steric bulk. Reflux gently for 4-6 hours.
      
Troubleshooting The

Reaction
SymptomProbable CauseCorrective Action
Formation of Alkene (Elimination) Reaction temperature too high or acidic buildup.Temperature Ramp: Start at

for addition, then RT for 1 hour, then reflux. Do not reflux immediately.[5]
Unreacted Alcohol Formation of bulky Hopcalite-type intermediates.Catalysis: Add 0.1 eq of Pyridine . This acts as a base to sponge up HBr and prevent acid-catalyzed side reactions while promoting substitution.
Emulsion during Workup Long chain surfactants forming.Salting Out: Use saturated Brine (NaCl) and warm the separatory funnel slightly (hair dryer) to break the emulsion.
Purification & Isolation Workflow

The yield is often lost during isolation because the physical properties of the product (waxy solid) mimic the starting material.

Purification Crude Crude Reaction Mixture (Waxy Solid) SolventCheck Dissolve in Warm Hexane (40°C) Crude->SolventCheck Filtration Filtration SolventCheck->Filtration Solid Solid Residue: TPPO (if Appel) Phosphites (if PBr3) Filtration->Solid Discard Filtrate Filtrate: Product + Non-polar impurities Filtration->Filtrate Silica Silica Gel Plug Eluent: 100% Hexanes Filtrate->Silica Evap Evaporate Solvent Silica->Evap Recryst Recrystallization Solvent: Acetone or Ethanol Evap->Recryst Final Pure this compound (White Crystalline Solid) Recryst->Final

Figure 2: Purification workflow designed to separate polar byproducts from the non-polar long-chain bromide.

Recrystallization Guide:

  • Solvent: Acetone is usually superior to Ethanol for bromides. The bromide is soluble in hot acetone but crystallizes well upon cooling.

  • Technique: Dissolve in boiling acetone. Allow to cool to RT slowly, then refrigerate (

    
    ). Filter the white plates.
    
Frequently Asked Questions (FAQs)

Q: My product solidifies immediately upon adding water for workup. How do I separate the layers? A: This is common with


 chains. The product freezes at room temperature (MP ~55-60°C).
  • Fix: Perform the extraction with warm solvents (

    
    ). Use a heat gun to warm the separatory funnel gently. Do not let the organic layer cool enough to solidify.
    

Q: Can I use HBr and Sulfuric Acid? A: Not recommended for high yield. The hydrophobicity of 1-hexacosanol prevents interaction with aqueous HBr. If you must use this route, you must use a Phase Transfer Catalyst (PTC) like CTAB (Cetyltrimethylammonium bromide) or Aliquat 336 to shuttle the bromide ions into the organic phase [1].

Q: How do I store this compound? A: Store in a dark, cool place. Long-chain alkyl bromides are generally stable, but light can induce slow radical decomposition, turning the white solid yellow.

References
  • Phase Transfer Catalysis: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Long Chain Alcohol Solubility: Hoerr, C. W., et al. (1946). "Solubilities of High Molecular Weight Normal Aliphatic Primary Alcohols." The Journal of Organic Chemistry, 11(2), 103-118. (Establishes the need for non-standard solvents like Toluene/DCM mixtures).
  • Purification of Alkyl Halides: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Purifying Waxy Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of waxy long-chain alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the recrystallization of these notoriously difficult compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Long-chain alkyl bromides often present as low-melting, waxy solids or oils, making traditional crystallization techniques challenging. Their flexible hydrocarbon chains and weak crystal lattice forces contribute to common problems like "oiling out" and the formation of impure, amorphous solids.[1][2] This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the recrystallization of waxy alkyl bromides in a direct question-and-answer format.

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" is the most frequent challenge with these compounds. It occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[3] This happens because the temperature of the solution at the point of saturation is still above the melting point of your impure compound.[4][5] Impurities significantly depress the melting point, exacerbating this issue. The resulting oil often traps impurities more effectively than the solvent, leading to little or no purification.[5]

Root Causes & Solutions:

  • High Supersaturation & Rapid Cooling: If the solution becomes supersaturated too quickly, molecules don't have time to orient into a crystal lattice.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease saturation.[5] Let the solution cool much more slowly. Insulating the flask by placing it in a beaker of hot water and allowing it to cool with the bath can be very effective.[6]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the waxy compound to separate prematurely.

    • Solution: Switch to a slightly more polar solvent or, more effectively, use a mixed-solvent system. For example, dissolve the alkyl bromide in a minimal amount of a "good" solvent like hot toluene or ethyl acetate, then slowly add a "bad" or "antisolvent" like hot hexane or heptane dropwise until the solution just becomes cloudy (the cloud point).[7][8] Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[8]

The following workflow provides a systematic approach to addressing this issue.

G start Oiling Out Observed reheat Reheat Solution to Redissolve Oil start->reheat add_solvent Add Small Amount (1-5%) of Additional Hot Solvent reheat->add_solvent slow_cool Cool Solution Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent Problem Persists: Change Solvent System (e.g., Mixed Solvents) check_crystals->change_solvent No

Caption: A decision workflow for troubleshooting oiling out.

Q: No crystals are forming, even after my solution has cooled completely. What should I do?

A: This is a classic sign of either using too much solvent or the solution being supersaturated without a nucleation point to initiate crystal growth.[9]

Solutions, in order of application:

  • Induce Nucleation: First, try to provide a surface for crystallization to begin.

    • Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.[6][10]

    • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[11][12]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[9]

    • Gently heat the solution and boil off a portion of the solvent (typically 10-20% of the volume). Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.[5]

  • Cool to a Lower Temperature: Once the solution is at room temperature, cooling it further in an ice-water bath can decrease the compound's solubility and promote crystallization.[6][13]

Q: A large amount of solid "crashed out" of the solution immediately upon cooling. Is this a problem?

A: Yes, this is a problem. Rapid crystallization, or "crashing out," almost always traps impurities within the rapidly forming solid, defeating the purpose of recrystallization.[5] The goal is slow, methodical crystal growth, which allows impurities to remain in the mother liquor.[7]

Cause & Solution:

  • Cause: The solution was too concentrated (not enough solvent was used) or it was cooled too quickly.[5]

  • Solution: Reheat the flask to redissolve the solid completely. Add a small amount of additional hot solvent (start with ~5-10% more volume) until the solution is just shy of being saturated at its boiling point.[5] Then, ensure a very slow cooling process. An ideal crystallization should show the first crystals appearing after 5-15 minutes of cooling.[5]

Frequently Asked Questions (FAQs)

Q: What is the best way to choose a solvent for a waxy alkyl bromide?

A: The guiding principle is "like dissolves like."[14] Since long-chain alkyl bromides are nonpolar, you should start with nonpolar or moderately polar solvents. The ideal solvent should dissolve the compound completely when hot (near boiling) but poorly when cold (at room temperature or in an ice bath).[15][16]

A preliminary solubility test is essential. Place a small amount of your crude material in several test tubes and add a small amount of different potential solvents. A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.[17]

Solvent Boiling Point (°C) Polarity Comments & Cautions
Hexane / Heptane 69 / 98NonpolarGood for nonpolar compounds, but high solubility can lead to oiling out or low recovery. Often better as the "antisolvent" in a mixed system.[1][14]
Toluene 111Nonpolar (Aromatic)A good solvent for many nonpolar and aromatic compounds. Its high boiling point can be a disadvantage, making it difficult to remove from the final product.[14]
Ethyl Acetate 77Intermediate PolarityA good general-purpose solvent that can work well for alkyl bromides with some residual polarity. Often used as the "good" solvent.[14][18]
Acetone 56Polar AproticCan be effective, especially in a mixed system with a nonpolar solvent like hexane.[1]
Ethanol / Methanol 78 / 65Polar ProticGenerally too polar to be a primary solvent but are excellent as the "antisolvent" when purifying from a nonpolar solvent if the impurities are highly nonpolar.[14]
Q: Should I use a single solvent or a mixed-solvent system?

A: For waxy, low-melting solids, a mixed-solvent system is often superior.[7][10] It is frequently difficult to find a single solvent with the ideal solubility profile. A mixed-solvent system provides much greater control over the solubility.

The process involves dissolving your compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then carefully adding a hot "bad" antisolvent (in which it is poorly soluble) until the solution becomes persistently cloudy.[7][8] A few drops of the "good" solvent are then added to restore clarity, creating a perfectly saturated solution ready for slow cooling.

G start Dissolve Crude Solid in Minimal Hot 'Good' Solvent add_bad Add Hot 'Bad' Solvent (Antisolvent) Dropwise Until Solution is Cloudy start->add_bad add_good Add a Few Drops of Hot 'Good' Solvent to Just Redissolve the Cloudiness add_bad->add_good saturated Saturated Solution Achieved add_good->saturated cool Cool Slowly to Initiate Crystal Growth saturated->cool

Caption: Workflow for using a mixed-solvent system.

Q: How does slow cooling improve the purity of my crystals?

A: Crystallization is an equilibrium process where molecules of the desired compound selectively deposit onto the growing crystal lattice. Slow cooling maintains this equilibrium, giving molecules time to arrange themselves in the most stable, ordered lattice structure.[7] This process inherently excludes impurity molecules that do not fit properly into the lattice, leaving them behind in the solvent.[15] Rapid cooling disrupts this equilibrium, causing a disordered solidification that traps impurities.[5]

Detailed Protocol: Mixed-Solvent Recrystallization

This protocol provides a step-by-step methodology for a typical mixed-solvent recrystallization of a waxy alkyl bromide, using an ethyl acetate/hexane solvent pair as an example.

Materials:

  • Crude waxy alkyl bromide

  • Ethyl acetate ("good" solvent)

  • Hexane ("bad" solvent / antisolvent)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Pasteur pipettes

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the Solute: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating on a hot plate, swirling gently, until the solid is completely dissolved. Use the smallest volume necessary.[15][17]

  • Add the Antisolvent: While keeping the solution hot, add hot hexane dropwise using a Pasteur pipette. Swirl after each addition. Continue adding until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.[8]

  • Clarify the Solution: Add a few drops of hot ethyl acetate, just enough to make the solution clear again. At this point, you have a perfectly saturated hot solution.[8]

  • Cool Slowly: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towel). Do not disturb the flask during this time.[6][19] Crystal formation should begin within 15-20 minutes.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.[13] Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[15] Transfer the crystals to a watch glass for final drying.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link]

  • National Taiwan University. (2024). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Pomona College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Tidewater Community College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 13). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Removal of Unreacted 1-Hexacosanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Purification of Reaction Mixtures Containing 1-Hexacosanol (


)
Ticket ID:  HEX-PUR-001
Audience:  Chemical Process Engineers, Medicinal Chemists, and R&D Scientists.[1][2]

Executive Summary

1-Hexacosanol (Ceryl alcohol) is a saturated, long-chain fatty alcohol (


) with a melting point of 79–81°C. Its extreme lipophilicity and lack of UV-active chromophores make it a persistent impurity in the synthesis of waxes, policosanol derivatives, and lipid nanoparticles.[1]

This guide provides three tiered protocols for its removal, ranked by operational complexity:

  • Thermodynamic Separation: Exploiting temperature-dependent solubility (Recrystallization).[1][2][3]

  • Chemo-Selective Scavenging: Derivatization to alter polarity (Succinic Anhydride).

  • Chromatographic Isolation: Stationary phase strategies for non-UV active lipids.

Module 1: Solubility-Based Separation (Recrystallization)

The Issue: "My product and the 1-hexacosanol co-precipitate, or I have a waxy solid that won't separate."

The Science: 1-Hexacosanol exhibits a steep solubility curve in polar aprotic solvents (like acetone) and polar protic solvents (like ethanol).[2] At boiling points, the non-polar alkyl chain is solvated by thermal energy; at room temperature, van der Waals forces dominate, causing rapid crystallization. If your product has a different solubility profile (e.g., an ester or a more polar drug conjugate), you can exploit this "crash-out" differential.[1][2]

Protocol A: The Acetone/Ethanol Switch
ParameterSpecification
Primary Solvent Acetone (Preferred) or Ethanol (95%)
Solubility (Hot) High (>50 mg/mL at reflux)
Solubility (Cold) Negligible (<1 mg/mL at 4°C)
Target Impurity Unreacted 1-Hexacosanol

Step-by-Step Workflow:

  • Dissolution: Suspend the crude mixture in Acetone (10 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ) until the solid completely dissolves. Note: If your product is insoluble in hot acetone, filter the hot solution immediately; the hexacosanol will be in the filtrate.
    
  • Controlled Cooling: Remove from heat and let stand at room temperature for 30 minutes.

  • Cryo-Precipitation: Place the flask in a -20°C freezer for 2 hours. 1-Hexacosanol will form white, lustrous plates.[1][2][3]

  • Filtration: Cold filter over a sintered glass funnel.

    • Scenario A (Product stays in solution): The solid is the impurity.[2] Collect the filtrate.

    • Scenario B (Product precipitates): If your product is also a lipid, this method may fail due to co-crystallization.[2][3] Proceed to Module 2.

Visual Logic: Recrystallization Decision Tree

RecrystallizationLogic Start Crude Mixture (Product + 1-Hexacosanol) Solvent Add Acetone/Ethanol Heat to Reflux Start->Solvent Check Does everything dissolve? Solvent->Check HotFilter Perform Hot Filtration Check->HotFilter No (Solids remain) Cool Cool to 4°C or -20°C Check->Cool Yes (Clear solution) HotFilter->Cool Filtrate Precipitate White Precipitate Forms Cool->Precipitate Analysis Analyze Precipitate (GC-FID) Precipitate->Analysis Result1 Success: Evaporate Filtrate Analysis->Result1 Precipitate = Hexacosanol (Product in Filtrate) Result2 Success: Wash Precipitate Analysis->Result2 Precipitate = Product (Hexacosanol in Filtrate)

Figure 1: Decision matrix for thermal recrystallization using polar solvents.

Module 2: Chemical Scavenging (The "Nuclear" Option)

The Issue: "Recrystallization failed. The hexacosanol tracks with my product."

The Science: When physical separation fails, chemical modification is required.[2] Since 1-hexacosanol is a primary alcohol, it is nucleophilic.[1][2][3] By reacting the mixture with Succinic Anhydride , you convert the neutral alcohol into a hemisuccinate (a carboxylic acid). This drastically alters the polarity and allows the impurity to be washed away with a basic aqueous solution (Liquid-Liquid Extraction).

Reagents Required:

  • Succinic Anhydride (1.5 - 2.0 equivalents relative to estimated hexacosanol).[1][2][3]

  • DMAP (4-Dimethylaminopyridine) - Catalyst (0.1 eq).[1][2][3]

  • DCM (Dichloromethane) or Chloroform - Solvent.[1][2][3]

  • Triethylamine (TEA) - Base.[1][2][3]

Step-by-Step Protocol:

  • Reaction: Dissolve the crude mixture in DCM. Add Succinic Anhydride (2.0 eq) and DMAP (catalytic).[2][3] Stir at room temperature for 2–4 hours (or reflux for 1 hour).

    • Mechanism:[1][3][4]

      
      [1][2]
      
  • Quench: Add water to hydrolyze excess anhydride.

  • Basic Wash (Critical Step): Transfer to a separatory funnel.[2][3] Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  solution (3x).
    
    • Why? The 1-hexacosanol is now a hemisuccinate acid.[1][2][3] The base deprotonates it (

      
      ), making it water-soluble.[1][2][3] Your non-acidic product remains in the DCM layer.[2][3]
      
  • Drying: Dry the organic layer over

    
    , filter, and evaporate.
    

Note: This method works only if your desired product does not contain a free hydroxyl or amine group that would also react with succinic anhydride.[2][3]

Visual Logic: Scavenging Workflow

ScavengingWorkflow Input Mixture: Product + Hexacosanol React Add Succinic Anhydride + DMAP (in DCM) Input->React Transform Hexacosanol converts to Hemisuccinate (Acidic) React->Transform Wash Wash with sat. NaHCO3 Transform->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer: Hexacosanol-Succinate (Salt) PhaseSep->Aqueous Discard Organic Organic Layer: Purified Product PhaseSep->Organic Keep

Figure 2: Chemoselective removal of alcoholic impurities via hemisuccinate formation.[1][2][3]

Module 3: Analytics & Detection

The Issue: "I cannot see the impurity on my UV-Vis detector."

The Science: 1-Hexacosanol lacks a chromophore (conjugated


 system), rendering it invisible to standard UV detection at 254nm.[2] You must use detectors that respond to mass or refractive index.[2][3]

Recommended Methods:

MethodDetectorSuitabilityNotes
GC-FID Flame IonizationGold Standard Requires high-temp column (DB-5ht).[1][2][3] Hexacosanol boils >400°C but elutes on GC due to volatility at 300°C+.[2][3]
HPLC-ELSD Evaporative Light ScatteringExcellentUniversal detection for non-volatiles.[1][2][3]
HPLC-CAD Charged AerosolExcellentHigh sensitivity for lipids.[1][2][3]
TLC Stain Phosphomolybdic Acid (PMA)QualitativeDip and heat with heat gun.[2][3] Hexacosanol appears as a dark blue/black spot.[2][3]

GC-FID Parameters (Reference Standard):

  • Column: DB-5 or ZB-5 (Non-polar, 5% phenyl).[1][2][3]

  • Inlet T: 320°C.

  • Detector T: 350°C.

  • Oven Ramp: 150°C (hold 2 min)

    
     20°C/min 
    
    
    
    320°C (hold 15 min).
  • Retention: Expect elution late in the run (typically >10 mins depending on flow).[2][3]

References

  • Solubility and Properties of 1-Hexacosanol

    • Source: National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CID 68171, 1-Hexacosanol.[1][2][3]

    • URL:[Link]

  • Scavenging Alcohols with Succinic Anhydride

    • Title: On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols.[2][3]

    • Source: ResearchGate / Tetrahedron Asymmetry.[2][3]

    • URL:[Link]

  • GC-FID Analysis of Long Chain Alcohols

    • Title: Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determin
    • Source: Scientific Research Publishing.[3]

    • URL:[Link]

  • Recrystallization of F

    • Title: Purification of Solids by Recrystallization.[2][3][4][5][6]

    • Source: University of Massachusetts Amherst (Organic Chemistry Labs).[2][3]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting C26 Alkyl Halide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Molecular-Weight Synthesis Support Hub. Ticket ID: C26-REACT-001 Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Overview: The "Brick Dust" Paradox

Working with C26 (Hexacosyl) alkyl halides presents a unique challenge I call the "Solubility-Reactivity Paradox."

  • The Paradox: The polar aprotic solvents required for

    
     reactions (DMF, DMSO) cannot dissolve your lipophilic C26 tail. Conversely, the non-polar solvents that dissolve the tail (Hexane, Toluene) cannot dissolve the nucleophilic salts you need to react with it.
    

If your reaction yields are <10% or you are recovering unreacted starting material, you are likely facing "Hydrophobic Collapse" —where the long alkyl chain folds over the electrophilic carbon, shielding it from attack.

This guide moves beyond standard textbook organic chemistry to address the specific hydrodynamics of very long-chain lipids.

Module 1: The Solvent System (Overcoming Solubility)

The Issue: You cannot simply "heat it in DMF." C26 halides will form a molten oil phase that floats on top of the DMF, creating a biphasic system with near-zero surface area for reaction.

The Solution: Use a Binary Solvent Gradient or Phase Transfer Catalysis (PTC) .

Protocol A: The Binary Solvent Gradient (Homogeneous Approach)

This method forces homogeneity by bridging the polarity gap.

Step-by-Step:

  • The Dissolution Phase: Dissolve your C26 halide in the minimum amount of THF (Tetrahydrofuran) or DCM (Dichloromethane) required to solubilize it at 40°C.

    • Why: These solvents solvate the lipophilic tail, preventing aggregation.

  • The Polarity Shift: Slowly add anhydrous DMF (Dimethylformamide) to this solution.

    • Target Ratio: 1:1 to 1:2 (THF:DMF).

    • Observation: If precipitation occurs, add more THF until clear.

  • Nucleophile Addition: Add your nucleophile as a solid or dissolved in the minimum DMF.

  • Thermal Activation: Heat to 60–70°C.

    • Note: THF boils at 66°C. Use a sealed pressure vial or reflux condenser.

Protocol B: Phase Transfer Catalysis (Heterogeneous Approach)

If the nucleophile is an inorganic salt (e.g., NaN3, KCN), a binary solvent may still fail. Use PTC to shuttle the anion into the organic phase.[1]

Recommended Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

Step-by-Step:

  • Dissolve C26 halide in Toluene (high boiling point, excellent lipid solubility).

  • Dissolve the nucleophile in a minimum volume of Water (or add as solid).

  • Add 5-10 mol% TBAB .

  • Vigorous stirring (1000+ RPM) at 80-90°C. The catalyst will shuttle the anion into the toluene layer.

Module 2: Kinetic Activation (The "Finkelstein" Boost)

The Issue: Even if soluble, C26 halides (especially Chlorides) are sluggish due to steric shielding.

The Solution: In-Situ Finkelstein Activation. Convert your Alkyl-Cl or Alkyl-Br to the highly reactive Alkyl-Iodide in the reaction pot.

Critical Modification: Standard Finkelstein uses Acetone.[2][3] Do NOT use Acetone. C26 halides are insoluble in acetone. Use 2-Butanone (Methyl Ethyl Ketone - MEK) .

ParameterStandard FinkelsteinC26 Modified Finkelstein
Solvent Acetone2-Butanone (MEK)
Temperature Reflux (56°C)Reflux (80°C)
Solubility C26 precipitatesC26 remains soluble
Catalyst NaI (1.0 eq)NaI (0.1 - 0.5 eq)

Protocol:

  • Add NaI (0.5 eq) to your reaction mixture.

  • The Iodide displaces the Chloride/Bromide (Equilibrium).

  • The resulting C26-Iodide reacts 100x faster with your target nucleophile.

  • The Iodide is regenerated (Catalytic cycle).

Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision-making process for selecting the correct solvent and activation strategy based on your specific failure mode.

C26_Troubleshooting Start Start: Low Reactivity of C26-X SolubilityCheck Is the Reaction Homogeneous? Start->SolubilityCheck Insoluble No: C26 is floating/precipitated SolubilityCheck->Insoluble No Soluble Yes: Solution is clear SolubilityCheck->Soluble Yes SolventSwitch Switch to Binary System (THF:DMF 1:1) Insoluble->SolventSwitch If Nucleophile is Organic PTC_Route Use Phase Transfer Catalysis (Toluene + TBAB) Insoluble->PTC_Route If Nucleophile is Inorganic Salt TempCheck Is Temp > 60°C? Soluble->TempCheck HeatIt Increase Temp (Melt the alkyl chain) TempCheck->HeatIt No Activation Add Finkelstein Catalyst (NaI in MEK) TempCheck->Activation Yes

Figure 1: Decision matrix for troubleshooting C26 alkylation failures. Blue nodes indicate primary protocol interventions.

Module 3: Purification (The "Emulsion" Nightmare)

The Issue: Post-reaction, adding water/DCM often creates a stable emulsion due to the surfactant nature of C26 derivatives (polar head + long non-polar tail).

The Solution: Warm Filtration & Specific Precipitation.

FAQ: How do I isolate the product without a column?

  • The Methanol Crash:

    • Most C26 derivatives are insoluble in methanol, while DMF, NaI, and TBAB are soluble.

    • Protocol: Pour the hot reaction mixture slowly into ice-cold Methanol with vigorous stirring. The C26 product will precipitate as a white solid. Filter and wash with MeOH.

  • The Heptane Extraction (If liquid extraction is needed):

    • Do not use Hexane (too volatile, poor solubility for C26). Use Heptane .

    • Keep the layers warm (40-50°C) during extraction to prevent the lipid from solidifying at the interface.

References & Further Reading
  • Starks, C. M. (1971). Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

    • Context: Foundational text on using quaternary salts (TBAB) to react lipophilic substrates with inorganic anions.

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

    • Context: The mechanistic basis for Iodide-catalyzed activation.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

    • Context: Standard protocols for alkyl halide purification and solvent selection.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Context: Detailed kinetics of

      
       reactions and steric effects in long-chain alkanes.
      

Sources

Technical Support Center: 1-Bromohexacosane Substitution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature and Reaction Conditions for 1-Bromohexacosane (


) Substitution
Audience:  Organic Chemists, Process Engineers, and Drug Development Researchers
Content Type:  Technical Troubleshooting Guide & FAQ[1][2][3]

Executive Summary: The Solubility-Reactivity Paradox

This compound is a long-chain primary alkyl halide used frequently in the synthesis of lipid nanoparticles (LNPs), hydrophobic surface modifiers, and liquid crystal precursors.[2][3] While chemically a simple primary bromide, its physical properties—specifically its high lipophilicity and melting point (~56–58°C)—create a unique "Solubility-Reactivity Paradox." [2][3]

Standard


 conditions (e.g., Acetone/Reflux) often fail not because of electronic deactivation, but because the non-polar tail prevents the polar nucleophile from accessing the electrophilic carbon in a homogeneous phase. Conversely, forcing conditions (high heat) accelerate the competing 

elimination pathway, yielding the undesired 1-hexacosene.[2]

This guide provides an evidence-based approach to navigating this narrow thermodynamic window.

Critical Troubleshooting: Reaction Kinetics & Temperature

Q1: What is the absolute optimal temperature for substitution reactions with this compound?

Recommendation: 75°C – 85°C

The Technical Rationale:

  • Melting Point Threshold: this compound is a solid at room temperature (MP

    
     57°C).[3] You must operate above this threshold to ensure the reagent is in a liquid/dissolved state, preventing "encapsulation" where the reactive bromide is trapped inside a solid crystal lattice.
    
  • The Elimination Ceiling: Above 100°C, the rate of

    
     elimination (dehydrohalogenation) increases exponentially relative to 
    
    
    
    substitution, particularly with basic nucleophiles (e.g., alkoxides).
  • Viscosity & Diffusion: At 75–85°C, the viscosity of the reaction mixture decreases significantly, improving the mass transfer of the nucleophile to the lipophilic bromide.

Q2: My reaction stalls at 50% conversion despite refluxing in Acetone (56°C). Why?

Diagnosis: Phase Separation and Kinetic Trapping.

Acetone is the textbook solvent for Finkelstein or substitution reactions, but it is a poor solvent for


 chains. As the reaction proceeds, the product (often even less soluble than the starting material) precipitates, potentially co-precipitating unreacted this compound. Furthermore, 56°C is borderline for the melting point of the starting material.

Solution: Switch to a Phase Transfer Catalysis (PTC) system or a High-Boiling Polar Aprotic Solvent .[3]

  • Method A (Homogeneous): Use DMF or DMSO at 80°C. (Note: Workup requires extensive water washing).

  • Method B (Biphasic - Recommended): Use Toluene (dissolves

    
    ) and Water  (dissolves nucleophile) with 5 mol% Tetrabutylammonium Bromide (TBAB)  at 85°C.
    
Q3: I am seeing ~15% alkene byproduct. How do I suppress elimination?

Diagnosis: Basicity vs. Nucleophilicity Mismatch.

Elimination (


) is driven by basicity and steric hindrance.[1] The long 

chain creates a "folding" effect that can sterically hinder the backside attack (

) slightly, while the protons on

remain accessible to bases.

Corrective Actions:

  • Lower Temperature: Cap reaction at 75°C.

  • Change Base: If generating an alkoxide, use a counter-ion that promotes tight ion pairing (e.g., Li+ over K+) or use a non-basic nucleophile equivalent (e.g., use amines directly rather than amides).[2][3]

  • Solvent Switch: Avoid ethanol/methanol. Solvation of the nucleophile in protic solvents reduces nucleophilicity (H-bonding) while maintaining basicity.[3] Switch to Acetonitrile or THF .

Experimental Protocol: Optimized Ether Synthesis

Objective: Synthesis of 1-Hexacosanyl Phenyl Ether (Model Reaction) Mechanism: Williamson Ether Synthesis (


)
Scale:  10 mmol[2][3]
Reagents & Equipment
  • This compound (4.73 g, 10 mmol)[2][3]

  • Phenol (1.13 g, 12 mmol)[2][3]

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol) - Mild base preferred over NaH to reduce E2.[2][3]
    
  • Solvent System: 2-Butanone (MEK) / DMF (9:1 ratio).[3] MEK boils at 80°C, ideal for thermal control.[2][3]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.[2][3]

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound in 45 mL of 2-Butanone. Heat to 60°C until clear.

  • Activation: Add 5 mL DMF and 166 mg KI. Stir for 10 mins. The I- exchanges with Br- to form the more reactive 1-Iodohexacosane in situ.[2][3]

  • Nucleophile Addition: Add Phenol and

    
    .
    
  • Reaction: Heat to reflux (approx. 80°C) . Stir vigorously (800 RPM) to ensure suspension mixing.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1) at 4 hours. The starting bromide (

    
    ) should disappear.
    
  • Workup:

    • Cool to 40°C (do not cool to RT yet, or product precipitates with salts).

    • Filter off inorganic salts (

      
      ) while warm.[3]
      
    • Evaporate solvent.[4] Recrystallize residue from Ethanol/Hexane (10:1).

Data Analysis: Solvent & Temperature Impact

The following table summarizes the yield and byproduct profile for the substitution of this compound with sodium azide (


) under various conditions.
Solvent SystemTemperatureTimeYield (

)
Byproduct (

Alkene)
Notes
Acetone 56°C (Reflux)24 h35%< 1%Failed. Reactant insolubility limits conversion.[2][3]
Ethanol 78°C (Reflux)12 h60%5%Moderate yield. Solubility is the limiting factor.
DMF 100°C4 h82%12% High temp promotes elimination side reaction.
Toluene/Water (PTC) 85°C 6 h 94% < 2% Optimal. PTC bridges solubility gap; temp is controlled.
THF 66°C (Reflux)18 h75%< 1%Good, but slower kinetics than Toluene/PTC.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired Substitution (


) and the undesired Elimination (

), highlighting the critical decision nodes.

ReactionPathway Start This compound (Solid, MP ~57°C) Dissolution Dissolved State (Solvent/Temp Dependent) Start->Dissolution Heat > 60°C Non-polar Solvent Stalled Incomplete Reaction (Precipitation) Start->Stalled Temp < 50°C or Polar Solvent Only SN2_Path SN2 Transition State (Backside Attack) Dissolution->SN2_Path Primary Pathway Temp 70-85°C E2_Path E2 Transition State (Proton Abstraction) Dissolution->E2_Path High Temp (>100°C) Strong Base Product Substituted Product (C26-Nu) SN2_Path->Product Inversion of Config SideProduct 1-Hexacosene (Elimination) E2_Path->SideProduct Irreversible

Caption: Kinetic competition between SN2 substitution and E2 elimination pathways for long-chain alkyl halides.

Troubleshooting Workflow

Use this decision tree when your reaction yield is below 80%.

Troubleshooting Problem Low Yield / Stalled Reaction CheckState Is the reaction mixture homogeneous? Problem->CheckState SolubilityIssue Solubility Limit Reached CheckState->SolubilityIssue No (Cloudy/Solid) CheckTemp Check Temperature CheckState->CheckTemp Yes (Clear) Action1 Switch to Toluene/Water with PTC (Aliquat 336) SolubilityIssue->Action1 TempHigh > 95°C CheckTemp->TempHigh TempLow < 60°C CheckTemp->TempLow Action2 Reduce Temp to 85°C (Prevent Elimination) TempHigh->Action2 Action3 Increase Temp to 75°C (Overcome Activation Energy) TempLow->Action3

Caption: Decision tree for diagnosing low yields in this compound substitutions.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[3] (Standard reference for alkyl halide substitution protocols).

  • Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.[3] (Authoritative source on PTC for lipophilic substrates).

  • Solomons, T. W. G., & Fryhle, C. B. Organic Chemistry, 10th Ed.[2][3] Wiley, 2011.[2][3] (Mechanistic grounding for SN2/E2 competition in primary halides).

  • PubChem. 1-Bromohexadecane (Analogous Compound Data). National Library of Medicine. (Used for extrapolation of melting point and solubility properties of long-chain bromides).[3]

Sources

Inert Chemistry Support Hub: Handling Solid Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AB-SOLID-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Handling solid alkyl bromides in air-sensitive reactions

Introduction

Welcome to the Inert Chemistry Support Hub. You are likely here because you are attempting a Grignard formation, Lithium-Halogen exchange, or Buchwald-Hartwig coupling using a solid alkyl bromide.

While liquid alkyl halides are easily transferred via syringe, solids present a "containment breach" risk: introducing a powder funnel into a Schlenk flask often breaks the inert atmosphere. Furthermore, solid alkyl bromides can be deceptively hygroscopic, leading to stalled initiation in organometallic synthesis.

This guide treats your setup as a closed system . We prioritize methods that convert the solid into a solution before it enters the reactive environment, ensuring kinetic control and atmospheric integrity.

Module 1: Pre-Reaction Diagnostics (Purity & Drying)

User Query: "My alkyl bromide looks clumpy/sticky, and the reaction won't initiate. Is it wet?"

Diagnosis: Yes. Solid alkyl bromides (e.g., adamantyl bromide, bromomethyl-naphthalenes) are often stored in plastic bottles that are permeable to moisture over time. Water kills organometallics (R-Mg-X or R-Li) instantly and passivates the metal surface (MgO formation).

Troubleshooting Protocol 1.1: The Drying Decision Tree

Do not assume commercial purity ("98%") equals "anhydrous."

DryingDecision Start Start: Inspect Solid R-Br Vis Is it sticky/clumping? Start->Vis Mp Check Melting Point Vis->Mp Yes Vac Vacuum Desiccation (Over P2O5, 12h) Vis->Vac No, looks fine LowMP MP is Low/Depressed Mp->LowMP >2°C below lit. Mp->Vac MP is correct Recrys Recrystallize (Dry Ether/Hexanes) LowMP->Recrys Ready Ready for Glovebox/Schlenk Recrys->Ready Vac->Ready

Figure 1: Decision logic for purifying solid alkyl bromides before use.

Standard Operating Procedures (SOPs) for Drying
MethodSuitabilityProtocol
Vacuum Desiccation Best for: High-melting solids (>50°C) with surface moisture.Place solid in a tared vial (uncapped) inside a desiccator containing Phosphorus Pentoxide (P₂O₅) . Apply high vacuum (<0.1 mmHg) for 12–24 hours.
Azeotropic Drying Best for: Heat-sensitive solids or large batches.Dissolve solid in dry Benzene or Toluene. Rotovap to dryness. The water-solvent azeotrope carries moisture away. Repeat 3x.
Recrystallization Best for: Impure/degraded solids (yellow/brown discoloration).Dissolve in minimum hot anhydrous solvent (e.g., Hexanes or Ethanol). Cool slowly. Filter under inert gas if possible, or dry rapidly under vacuum.

Module 2: Transfer Techniques (The Critical Step)

User Query: "How do I add the solid to my reaction flask without letting air in?"

The Solution: Avoid adding solids directly to a reaction in progress. It is kinetically unpredictable and risks oxygen exposure. Instead, use the Dissolve-and-Transfer method.

Protocol 2.1: The "Dissolve-and-Transfer" (Gold Standard)

This method converts your solid handling problem into a liquid handling solution.

  • Weighing: Weigh the dried solid alkyl bromide into a separate, small Schlenk flask or a septum-capped vial inside a Glovebox (preferred) or under a nitrogen funnel on the bench.

  • Purging: If weighed on the bench, evacuate and backfill the flask 3x on the Schlenk line.

  • Solvation: Add anhydrous solvent (THF/Ether) via syringe to dissolve the solid.

  • Transfer: Use a cannula (for large volumes) or a gas-tight syringe (for <20 mL) to transfer the solution dropwise into the main reaction vessel.

Protocol 2.2: The Solid Addition Tube (for "All-at-Once" Addition)

If you must add it as a solid (e.g., solubility issues), use a solid addition tube (a bent glass tube with a male joint).[1]

  • Load solid into the tube in a Glovebox. Cap it.

  • Connect the tube to the Schlenk flask's side arm or vertical neck under strong positive inert gas flow.

  • When ready to add, rotate the tube to tip the solid in.[1][2]

TransferWorkflow Solid Solid R-Br (Weighed) Mix Dissolution Flask (Inert Atmosphere) Solid->Mix Solvent Anhydrous Solvent (THF/Ether) Solvent->Mix Syringe Gas-Tight Syringe or Cannula Mix->Syringe Withdraw Solution Rxn Main Reaction Flask (Mg/Li Suspension) Syringe->Rxn Dropwise Addition (Control Exotherm)

Figure 2: The Dissolve-and-Transfer workflow prevents atmospheric exposure and allows rate control.

Module 3: Reaction Initiation & Troubleshooting

User Query: "I added the alkyl bromide solution to the Magnesium, but nothing is happening. No heat, no color change."

Root Cause Analysis: Solid alkyl bromides often lack the trace impurities (like I₂) found in liquid grades that help initiate Grignards. Additionally, the "solution" concentration might be too dilute to breach the MgO passivation layer.

Troubleshooting Matrix: The "Kickstart" Protocol
SymptomIntervention (In Order of Escalation)Mechanism
No Initiation (0-10 min) Stop stirring. Add a single crystal of Iodine (I₂) .I₂ reacts with Mg to form MgI₂, exposing fresh metal surface (etching).
No Initiation (10-30 min) Add 0.1 mL of 1,2-Dibromoethane (Entrainment).Reacts vigorously with Mg to form MgBr₂ + Ethylene. The local heat and fresh surface jumpstart the main reaction.
Stubborn Substrates Use DIBAL-H (1-2 mol%) activation.Reduces the MgO coat effectively. Reference: Knochel et al.
Reaction Stalls Mid-way Concentration Check. Solid R-Br reactions often fail if too dilute. Ensure final concentration is >0.5 M.

Critical Warning: Once initiated, solid alkyl bromide solutions can react violently. Always hold back 90% of the solution and add it dropwise only after the "kickstart" is observed (bubbling/turbidity).

Module 4: Safety & Waste Disposal

User Query: "This stuff smells sweet/fruity, but my eyes are burning. Is it dangerous?"

Safety Alert: Many alkyl bromides (especially benzylic and allylic bromides) are potent lachrymators (tear gas agents) and alkylating agents (carcinogen suspects).

  • Containment: Always handle solids in a fume hood or glovebox.

  • Neutralization: Quench excess alkyl bromides by stirring with aqueous Ethanolamine or Sodium Thiosulfate before disposal. This performs a nucleophilic substitution to render the bromide harmless.

  • Spills: Do not sweep. Cover with absorbent pads soaked in dilute ammonia/ethanolamine solution.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.[3] (The authoritative text for drying/purifying specific organic solids).

  • Sigma-Aldrich (Merck). The Schlenk Line Survival Guide: Addition of Solids. (Standard protocols for inert atmosphere transfers).

  • Knochel, P., et al. Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angew. Chem. Int. Ed., 2003. (Advanced activation methods for difficult alkyl halides).

  • University of Rochester. How to Add Reagents to a Reaction. (General best practices for stoichiometry and safety).

Sources

Technical Support Center: Overcoming Steric Hindrance in Long-Chain Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #LCA-8842 Subject: Strategies for C8+ Alkyl Chain Introduction on Sterically Demanding Substrates

Executive Summary: The "Long-Chain Paradox"

Welcome to the technical center. If you are reading this, you are likely facing the "Long-Chain Paradox." You need to attach a lipophilic tail (C8–C20) to a scaffold to improve bioavailability or tune material properties, but the reaction is failing.

The Core Problem: Long alkyl chains are not just "heavy"; they are entropically chaotic. They fold back on the reaction center, shielding the electrophilic site. When combined with a sterically hindered substrate (e.g., ortho-substituted arenes or secondary amines), the activation energy for the desired


 pathway skyrockets, often allowing the lower-energy 

elimination pathway (alkene formation) or carbocation rearrangement to dominate.

The Solution: We do not fight steric hindrance with heat (which favors elimination); we bypass it with mechanism switching .

Strategic Decision Matrix

Before selecting a protocol, determine your "Failure Mode" using the decision tree below.

G start START: Select Substrate Class arene Aromatic/Heteroaromatic start->arene amine Amine/Alcohol (Nucleophile) start->amine direct Direct Alkyl Halide? arene->direct elim Risk: E2 Elimination (Formation of Alkene) amine->elim rearrange Risk: Carbocation Rearrangement (n-alkyl -> sec-alkyl) direct->rearrange Friedel-Crafts solution1 PROTOCOL A: Acylation-Reduction (Wolff-Kishner) rearrange->solution1 Classic Route solution2 PROTOCOL C: Ni/Photoredox or Pd-Catalyzed Negishi rearrange->solution2 Modern Route solution3 PROTOCOL B: Phase Transfer Catalysis (PTC) elim->solution3 Standard Route solution4 PROTOCOL C: Buchwald-Hartwig (Specialized Ligands) elim->solution4 High Difficulty

Figure 1: Strategic Decision Matrix for selecting the optimal alkylation pathway based on substrate and failure risk.

Technical Protocols & Troubleshooting
Protocol A: The "Acylation-Reduction" Bypass

Best For: Friedel-Crafts alkylation of arenes where linear chain integrity is critical. The Logic: Direct alkylation with long-chain halides (e.g., 1-chlorododecane) generates a carbocation that will rearrange via 1,2-hydride shifts, converting your desired n-alkyl product into a mixture of branched isomers (iso-alkyl). Acylation forms an acylium ion, which is resonance-stabilized and does not rearrange .[1][2]

Workflow:

  • Acylation: React substrate with Alkanoyl Chloride (C12-COCl) +

    
    .
    
  • Reduction: Convert C=O to CH₂ using Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action

| No Reaction | Catalyst Poisoning | If substrate has amines/alcohols, they complex with


.[2] Fix:  Use 2.5–3.0 equiv of Lewis Acid or protect the amine. |
| Polyacylation  | (Rare) | Acyl groups are deactivating.[1][3] If polyacylation occurs, temperature is too high. Fix:  Cool to 0°C. |
| Incomplete Reduction  | Steric Hindrance at C=O | Long chains fold over the carbonyl. Fix:  Switch to high-temp Wolff-Kishner (Huang-Minlon modification) in ethylene glycol (180°C). |
Protocol B: Phase Transfer Catalysis (PTC)

Best For: N-alkylation or O-alkylation (Ether synthesis) with long-chain halides. The Logic: In homogeneous solvents, the bulky long chain blocks the


 backside attack. By using a biphasic system (Organic/Aqueous) and a Quaternary Ammonium Salt (

), we create a "naked anion" in the organic phase. The catalyst shuttles the nucleophile into the non-polar layer where the long-chain halide resides, accelerating the reaction via an "interfacial mechanism" that minimizes solvation shells.

Key Experiment:

  • Solvent: Toluene (Organic) / 50% NaOH (Aqueous).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (for very long chains).

  • Stoichiometry: 5-10 mol% catalyst.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Formation of Alkene E2 Elimination The base is acting as a base, not a nucleophile generator. Fix: Switch to a weaker base (K₂CO₃) or lower temperature.
Emulsion Formation Surfactant Effect Long-chain products act as soaps. Fix: Add brine during workup or filter through Celite.

| Slow Kinetics | Poor Phase Transfer | Catalyst chain length mismatch. Fix: For C12+ chains, use a more lipophilic catalyst like Tetraoctylammonium bromide. |

Protocol C: Metal-Catalyzed Cross-Coupling (Negishi/Suzuki)

Best For: Connecting


 alkyl chains to sensitive arenes without harsh acids or bases.
The Logic:  Traditional Pd-catalysis fails with alkyl halides due to slow oxidative addition and rapid 

-hydride elimination.[4] We must use electron-rich, bulky phosphine ligands (e.g., PCyp3, RuPhos) or N-Heterocyclic Carbenes (NHC) to facilitate the oxidative addition and sterically block the

-hydride elimination pathway.

Recommended System (Fu Conditions):

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (Tris(cyclopentyl)phosphine) or CPhos.
    
  • Reagents: Alkyl Zinc halide (Negishi) + Aryl Bromide.

  • Solvent: THF/NMP (Polarity helps stabilize the Pd-Alkyl intermediate).

G Pd0 Pd(0)L2 Active Cat OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metalation OxAdd->TransMet R-ZnX (Alkyl) RedElim Reductive Elimination TransMet->RedElim Product Formation BetaElim β-Hydride Elimination (THE TRAP) TransMet->BetaElim Slow w/ Bulky Ligand RedElim->Pd0 BetaElim->Pd0 Dead Cat + Alkene

Figure 2: The Cross-Coupling Cycle. Note how bulky ligands (L) are required to suppress the "Trap" of Beta-Hydride Elimination.

Frequently Asked Questions (FAQ)

Q: Why does my GC-MS show a "forest" of peaks when I use 1-chlorododecane with


? 
A:  You are seeing isomerized products. The primary carbocation generated from 1-chlorododecane immediately rearranges to a secondary carbocation (more stable) before attacking the ring. You likely have a mix of 2-dodecyl, 3-dodecyl, and 4-dodecyl arenes. Switch to Protocol A (Acylation). 

Q: I'm using a bulky phenol (2,6-di-tert-butylphenol). Can I alkylate the oxygen? A: This is extremely difficult via standard


 due to the "picket fence" of tert-butyl groups. Standard bases will fail.
  • Recommendation: Use O-Alkylation via Carbene insertion or remove the steric bulk temporarily if possible. Alternatively, use a "naked" fluoride source (CsF) in DMF to create a highly reactive phenoxide, but expect low yields.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwaves heat the solvent dipole. For non-polar long chains, the heating efficiency is lower unless you use a polar solvent (DMF/NMP). Warning: Rapid heating often favors E2 elimination over substitution. Use active cooling (simultaneous cooling/heating) if your synthesizer supports it to maintain a high


 without thermal runaway.
References
  • Friedel-Crafts Rearrangement Mechanisms

    • Title: Limitations of Friedel-Crafts Alkyl
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Pd-Catalyzed Alkylation (Negishi)

    • Title: Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates[5]

    • Source: J. Am. Chem. Soc.[5][6] (Zhou & Fu)[5]

    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins[7][8]

    • Source: ACS Organic & Inorganic Au
    • URL:[Link]

  • Photoinduced Pd Catalysis (Modern Approach)

    • Title: Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis[9]

    • Source: Springer N
    • URL:[Link]

End of Technical Document. For further assistance, contact the Applications Engineering Team.

Sources

Technical Support Center: 1-Bromohexacosane Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 1-Bromohexacosane (


) , a long-chain alkyl halide.

This guide deviates from standard templates to address the specific physical challenges of C26 chains: oiling out (liquid-liquid phase separation) and homologous impurity persistence (specifically 1-hexacosanol).[1]

Technical Overview & Solvent Selection Matrix

The Challenge: this compound is a waxy solid with a melting point in the range of 56–59°C .[1] Its long hydrophobic tail (


) dominates its solubility, making it behave more like a paraffin wax than a typical small organic molecule.

The Critical Failure Point: Because the melting point (~57°C) is very close to the boiling point of common solvents (e.g., Acetone, 56°C), the compound often "oils out" rather than crystallizing. This means it forms a second liquid phase (molten oil) dispersed in the hot solvent, which solidifies into an amorphous lump upon cooling, trapping impurities.

Solvent Efficacy Table
Solvent SystemPolarity IndexBoiling PointSuitabilityTechnical Verdict
Ethyl Acetate 4.477.1°CHigh Primary Recommendation. The BP > MP allows true dissolution without oiling out.[1] Good solubility differential for cooling.[1]
Acetone 5.156.0°CMedium Classic for alkyl halides, but risky.[1] The BP is too close to the MP. Requires strict temperature control.[1]
Ethanol (Abs.) 5.278.4°CLow/Co-solvent C26 chains are often too insoluble in ethanol even at boil.[1] Use only as a "polar spike" in non-polar mixtures.
Hexane 0.168.0°CLow Too soluble.[1] The compound will likely stay in solution or require dry ice cooling, which precipitates impurities too.
Dichloromethane 3.139.6°CNone BP is too low; solubility is too high.[1] Good for extraction, useless for recrystallization.[1]
Decision Logic Flowchart

SolventStrategy Start Start: Crude this compound CheckImpurity Main Impurity Type? Start->CheckImpurity Alcohol 1-Hexacosanol (Starting Material) CheckImpurity->Alcohol Yes Unknown General/Color CheckImpurity->Unknown No PreWash CRITICAL STEP: Cold Conc. H2SO4 Wash (Removes Alcohol chemically) Alcohol->PreWash Recrystallization alone rarely separates homologs SelectSolvent Select Solvent System Unknown->SelectSolvent PreWash->SelectSolvent EtOAc Ethyl Acetate (100%) Target: Saturation at 70°C SelectSolvent->EtOAc Preferred (BP > MP) Acetone Acetone Target: Saturation at 50°C SelectSolvent->Acetone Alternative CheckOil Did it 'Oil Out'? (Droplets visible) EtOAc->CheckOil Acetone->CheckOil Remedy1 Add Ethanol (10% v/v) Increases polarity CheckOil->Remedy1 Yes Remedy2 Seed Crystal at 50°C CheckOil->Remedy2 Yes Success Slow Cool -> Filtration CheckOil->Success No (Clear Solution) Remedy1->Success Remedy2->Success

Caption: Logical workflow for solvent selection and impurity management. Note the emphasis on chemical washing for alcohol removal.

Standard Operating Protocol (SOP)

Objective: Purify this compound to >98% purity. Pre-requisite: If the crude contains significant unreacted 1-hexacosanol (>5%), perform the "Chemical Wash" step first.

Phase A: The Chemical Wash (Removing Alcohol)

Why: Long-chain alcohols and bromides co-crystallize easily due to similar chain lengths.[1] Recrystallization is inefficient for separating them.[1]

  • Dissolve crude material in Hexane (10 mL per gram).

  • Wash with cold concentrated Sulfuric Acid (

    
    ) .[1]
    
    • Mechanism:[1][2][3] The acid protonates the alcohol (oxonium ion) and sulfating it, making it soluble in the acid layer. The alkyl halide is inert to cold acid.

  • Separate the organic layer, wash with water, then bicarbonate, then brine.

  • Dry over

    
     and evaporate Hexane. Proceed to Phase B.
    
Phase B: Recrystallization (Ethyl Acetate Method)
  • Preparation: Place the solid in an Erlenmeyer flask. Add a stir bar.[1]

  • Dissolution:

    • Add Ethyl Acetate (approx. 5-7 mL per gram).[1]

    • Heat to 70°C (below boiling, but well above the MP of 57°C).

    • Critical: Ensure the solid dissolves into a clear solution.[1] If you see oily globules at the bottom, you have not dissolved it; you have melted it. Add more solvent.[1][3][4]

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass funnel.

  • Crystallization:

    • Remove from heat.[1][5]

    • Allow to cool to room temperature slowly (wrap flask in a towel/foil).

    • Observation: You should see white, pearlescent plates forming.[1] If it turns cloudy/milky instantly, it is precipitating too fast (amorphous). Re-heat and add slightly more solvent.

  • Harvest:

    • Cool to 4°C (fridge) for 1 hour to maximize yield.

    • Vacuum filter on a Buchner funnel.[1][6]

    • Wash with cold Ethyl Acetate (-20°C).[1]

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil appear on the glass walls or bottom before crystals form. The final product is a hard, waxy lump. Cause: The solution became saturated at a temperature above the melting point of the solute. The compound separated as a liquid phase (metastable) rather than a solid.

Corrective Actions:

  • Increase Solvent Volume: You are too concentrated. Add 20% more solvent and re-boil.

  • The "Seeding" Technique:

    • Cool the solution until it is just above the oiling temperature.

    • Add a tiny crystal of pure this compound (or scratch the glass).[1]

    • This provides a template for the lattice to form, bypassing the liquid phase.

  • Switch Solvents: If using Acetone, switch to Ethyl Acetate. The higher boiling point allows you to work at a higher temperature where the "oil" is fully soluble, then cool past the critical region.

Issue 2: Persistent Waxy Texture (Low Purity)

Symptom: Product is not flaky/crystalline but feels greasy or sticky. Cause: Presence of homologous alkanes (C24/C28) or residual solvent trapped in the lattice. Corrective Action:

  • Drying: C26 chains trap solvent efficiently.[1] Dry under high vacuum (<1 mbar) at 40°C for 24 hours.

  • Recrystallization from Acetone: If Ethyl Acetate yields waxy solids, a second recrystallization from Acetone (carefully controlled temp) often yields "crisper" crystals due to lower solubility of the wax.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as the primary solvent? A: Generally, no. This compound is extremely hydrophobic.[1] While it dissolves in boiling ethanol, the solubility drops to near zero almost instantly upon cooling, leading to rapid, amorphous precipitation (powder) rather than purification (crystals).

Q: My NMR shows a triplet at


 3.64 ppm (alcohol) and 

3.40 ppm (bromide). Recrystallization isn't changing the ratio.[1] Why?
A: You are experiencing isomorphous co-crystallization .[1] The C26-OH and C26-Br chains pack almost identically in the crystal lattice.[1] Recrystallization cannot separate them efficiently.[1] You must use the Sulfuric Acid Wash (described in Protocol Phase A) or column chromatography (Silica gel, 100% Hexane) to remove the alcohol before crystallizing.

Q: What is the shelf-life of the purified bromide? A: Alkyl bromides can slowly hydrolyze or eliminate to form alkenes (turn yellow/brown) if exposed to light and moisture. Store in the dark, under Nitrogen/Argon, at 4°C.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide purification via acid wash).

  • Perrin, D.D., Armarego, W.L.F. Purification of Laboratory Chemicals. 8th Ed. Elsevier.[1] (Authoritative source for solvent properties and specific purification of long-chain aliphatics).[1]

  • PubChem. 1-Bromohexadecane (C16 Analog) Physical Properties. (Used for homologous series extrapolation regarding melting points and solubility profiles).[1]

  • Org. Synth. Purification of Alkyl Bromides. Organic Syntheses, Coll. Vol. 1, p.25 (1941). (Foundational method for washing alkyl bromides).[1]

Sources

Validation & Comparative

Spectroscopic Analysis of C-Br Bonds in Long-Chain Alkyl Halides: FTIR Optimization and Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of C-Br Bonds in Long-Chain Alkyl Halides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Detecting the Carbon-Bromine (C-Br) stretch in long-chain alkyl bromides presents a specific spectroscopic challenge. The bond’s reduced mass shifts the vibrational frequency into the "fingerprint region" (650–500 cm⁻¹), where it is frequently obscured by skeletal bending modes.[1] Furthermore, the non-polar nature of long alkyl chains results in a weak dipole moment change, rendering the C-Br stretch weak in Infrared (IR) but strong in Raman spectroscopy.

This guide compares the efficacy of Transmission FTIR, ATR-FTIR, and Raman spectroscopy. The verdict is that while Raman is the "gold standard" for C-X bond confirmation, Diamond ATR-FTIR is the most practical high-throughput method, provided specific low-wavenumber protocols are followed.

The Spectroscopic Challenge: Physics of the C-Br Bond

To accurately interpret the spectrum, one must understand the underlying physics causing the difficulty.[1]

  • Reduced Mass (

    
    ):  Hooke’s Law dictates that vibrational frequency (
    
    
    
    ) is inversely proportional to the reduced mass of the atoms. Bromine (79.9 amu) is significantly heavier than Carbon (12.01 amu), pushing the stretching frequency down into the far-fingerprint region.
  • Dipole Moment: The intensity of an IR peak depends on the change in dipole moment (

    
    ). In long aliphatic chains (e.g., 1-bromohexadecane), the bulk of the molecule is a non-polar hydrocarbon tail. The C-Br bond is polar, but its contribution to the total dipole change is often swamped by the strong CH₂ rocking and wagging vibrations of the chain.
    
  • Conformational Isomerism: The C-Br frequency is highly sensitive to the rotation of the C-C bond adjacent to the bromine. This leads to peak splitting, where trans (anti) and gauche conformers appear at distinct frequencies.

Characteristic Spectral Signatures
Vibrational ModeFrequency (cm⁻¹)IntensityNotes
C-Br Stretch (Trans) 645 ± 10 Medium/StrongDominant in crystalline solids (packed chains).[1]
C-Br Stretch (Gauche) 560 ± 10 MediumProminent in liquids or amorphous phases.[1]
CH₂ Rocking 720 StrongCan split (730/720) in crystalline long chains; often overlaps C-Br.[1]
CH₂ Wagging Progression 1350–1150 Weak (Periodic)"Progression bands" specific to long chains; useful for confirmation.[1]
Comparative Analysis: Sampling Techniques

Choosing the wrong sampling accessory is the primary cause of failure in detecting C-Br bonds.

A. Transmission FTIR (KBr Pellets / Liquid Cells)[1]
  • Mechanism: Sample is dispersed in a KBr matrix or held between salt plates.

  • Pros: No depth of penetration issues; KBr is transparent down to 400 cm⁻¹.[1]

  • Cons:

    • Hygroscopic: KBr absorbs water, creating broad OH bands that ruin baselines.[1]

    • Window Cutoff: Standard NaCl liquid cells absorb below 650 cm⁻¹, completely blocking the C-Br signal .[1] You must use CsI or KBr windows.[1]

    • Reproducibility: Pellet thickness varies, making quantitative comparison difficult.[1]

B. ATR-FTIR (Attenuated Total Reflectance)[1][2][3]
  • Mechanism: IR beam reflects internally inside a high-refractive-index crystal, creating an evanescent wave that penetrates the sample.[2][4]

  • Pros: Minimal prep; excellent for waxy solids (common for long-chain bromides).

  • Cons:

    • Depth of Penetration (

      
      ): 
      
      
      
      increases as wavenumber decreases. At 600 cm⁻¹, the beam penetrates deeper than at 3000 cm⁻¹, artificially inflating the C-Br peak intensity relative to C-H stretches.[1] Correction algorithms are required.
    • Crystal Cutoff (The Critical Failure Point): Many standard ATR crystals (ZnSe) absorb IR energy exactly where the C-Br bond vibrates.

C. The Alternative: Raman Spectroscopy
  • Mechanism: Inelastic light scattering based on polarizability changes.

  • Pros: The C-Br bond is highly polarizable. It appears as a very strong, sharp peak in Raman, often distinct from the carbon backbone.[1]

  • Cons: Fluorescence from impurities can overwhelm the signal.[5]

Technical Comparison: ATR Crystal Selection

The choice of ATR crystal is binary: Pass or Fail.

FeatureDiamond / KRS-5 Zinc Selenide (ZnSe) Germanium (Ge)
Spectral Range 4000 – 200 cm⁻¹4000 – 550 cm⁻¹ 4000 – 600 cm⁻¹
Suitability for C-Br Excellent High Risk Poor
Reasoning Transparent in the entire C-Br region (Trans & Gauche).[1]Cutoff Interference: The crystal absorbs energy near the gauche band (560 cm⁻¹), distorting or hiding it.High refractive index limits penetration depth too severely for weak C-Br signals.
Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity, follow this optimized protocol for Diamond ATR-FTIR.

Step 1: Instrument Configuration

  • Detector: DTGS (Deuterated Triglycine Sulfate) is preferred over MCT for low-wavenumber linearity, though it is slower.

  • Purge: Aggressive N₂ purge is mandatory. Atmospheric CO₂ (667 cm⁻¹) and H₂O rotational bands (below 600 cm⁻¹) create noise exactly in the C-Br region.[1]

Step 2: Sample Preparation

  • Solid Waxes: Press the sample firmly against the Diamond crystal using the high-pressure clamp. Ensure the "active area" is fully covered.

  • Liquids: Cast a film. If the layer is too thin, the signal will be lost in the baseline noise.

Step 3: Data Collection & Validation

  • Resolution: Set to 4 cm⁻¹.

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the energy-starved low-frequency region.

  • Validation Check: Look for the CH₂ rocking band at 720 cm⁻¹. If this is noisy or distorted, your purge is insufficient or crystal contact is poor.[1]

Visualization of Decision Logic

The following diagram outlines the decision matrix for selecting the correct spectroscopic technique based on sample state and available equipment.

SpectroscopicDecision Start Start: Analyze C-Br in Long Chain SampleState Sample State? Start->SampleState Solid Solid / Waxy SampleState->Solid Liquid Liquid / Oil SampleState->Liquid Technique Select Technique Solid->Technique Liquid->Technique Raman Raman Spectroscopy (Excitation: 785 or 1064 nm) Technique->Raman Best Sensitivity FTIR_ATR FTIR - ATR Mode Technique->FTIR_ATR High Throughput FTIR_Trans FTIR - Transmission Technique->FTIR_Trans Legacy Method Result_Good High Confidence Detection (Trans: ~645, Gauche: ~560) Raman->Result_Good CrystalCheck Check ATR Crystal Type FTIR_ATR->CrystalCheck FTIR_Trans->Result_Good Requires CsI/KBr Windows Diamond Diamond / KRS-5 (Range > 400 cm⁻¹) CrystalCheck->Diamond Recommended ZnSe ZnSe / Ge (Cutoff ~550-600 cm⁻¹) CrystalCheck->ZnSe Avoid Diamond->Result_Good Result_Fail Risk of False Negative (Signal Cutoff) ZnSe->Result_Fail

Caption: Decision matrix for selecting the optimal spectroscopic method. Note the critical failure path when using ZnSe crystals for C-Br detection.

References
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (The definitive reference for C-X bond frequencies and conformational shifts).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] [1]

  • NIST Chemistry WebBook. (2023). Infrared Spectra of 1-Bromohexane and related alkyl halides. National Institute of Standards and Technology. [Link][1]

  • Specac Application Note. (2020). ATR Crystal Selection Guide: Diamond vs. ZnSe vs. Ge. [Link]

  • Tasumi, M., & Shimanouchi, T. (1965).[1] "Normal vibrations of polymethylene chains." Journal of Chemical Physics. (Fundamental physics of long-chain progression bands).

Sources

Comparative Guide: Thermal Properties of C22, C24, and C26 Bromoalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the melting points and phase transition behaviors of ultra-long-chain 1-bromoalkanes: 1-Bromodocosane (C22) , 1-Bromotetracosane (C24) , and 1-Bromohexacosane (C26) .

These compounds are critical hydrophobic building blocks in the synthesis of lipid nanoparticles (LNPs), surface-modified stationary phases, and comb-like polymers. As chain length increases beyond C20, the dominance of London dispersion forces results in distinct solid-state polymorphism. This guide synthesizes experimental data with homologous series trends to provide researchers with accurate thermal expectations.

Key Findings
  • C22-Br is the industry standard for "behenyl" functionalization, with a well-defined melting point of 44–46 °C .

  • C24-Br and C26-Br exhibit higher melting points (~51 °C and ~58 °C , respectively), but their thermal behavior is frequently complicated by solid-solid phase transitions (monoclinic to hexagonal) prior to melting.

  • Purity Criticality: At these chain lengths, even trace homologous impurities (e.g., C22 contamination in C24) significantly broaden the melting peak, necessitating Differential Scanning Calorimetry (DSC) for accurate characterization.

Comparative Data Analysis

The following table aggregates experimental values and high-confidence estimates based on the linear homologous series of n-alkyl bromides.

PropertyC22-Br (1-Bromodocosane)C24-Br (1-Bromotetracosane)C26-Br (this compound)
CAS Number 6938-66-516400-51-416400-52-5
Molecular Weight 389.50 g/mol 417.55 g/mol 445.60 g/mol
Melting Point (

)
44 – 46 °C [1, 2]50 – 53 °C *57 – 60 °C *
Physical Form (25°C) White crystalline solidWhite waxy solidWhite/Opaque hard wax
Crystal System Monoclinic (

)

Hexagonal (

)
Monoclinic (

)

Hexagonal (

)
Monoclinic (

)
Solubility Soluble in CHCl

, THF
Soluble in warm CHCl

, THF
Soluble in hot Toluene/THF

*Note: C24 and C26 values are derived from homologous series extrapolation and specific phase transition studies [3]. Commercial samples often exhibit broader ranges (±2°C) due to synthesis byproducts (n-alkanols).

The Homologous Trend

In the n-alkyl bromide series, the melting point does not increase linearly but follows an asymptotic curve. As the chain lengthens, the contribution of the polar bromine headgroup to the overall lattice energy diminishes, and the molecule behaves increasingly like its parent n-alkane.

  • C22-Br (

    
    ) aligns closely with n-Docosane (
    
    
    
    ).
  • C26-Br (

    
    ) aligns closely with n-Hexacosane (
    
    
    
    ).

Chemical Physics & Phase Behavior[2][3][4][5][6][7][8]

Understanding the why behind these values is essential for application scientists designing thermal-responsive materials.

Van der Waals Dominance

The melting point increase from C22 to C26 is driven by London dispersion forces . The longer hydrocarbon tails increase the surface area available for transient dipole interactions.

  • Mechanism: For every added

    
     unit, the enthalpy of fusion (
    
    
    
    ) increases by approximately 4–6 kJ/mol.
  • Impact: This makes C26-Br significantly more rigid and less permeable in lipid bilayer applications compared to C22-Br.

Solid-Solid Polymorphism

Unlike short-chain alkyl halides, C22–C26 bromides exhibit "rotator phases" before true melting.

  • Low Temperature: The chains pack in a rigid Monoclinic or Orthorhombic lattice (highly ordered).

  • Pre-Transition: Upon heating, they transition to a Hexagonal rotator phase where chains possess rotational freedom along their long axis but maintain positional order.

  • Melting: Finally, the lattice collapses into an isotropic liquid.

Researcher Note: If you observe a small endothermic peak 3–5°C below your expected melting point on a DSC trace, this is likely the solid-solid transition, not an impurity.

Experimental Protocol: Accurate Determination

For waxy solids like C24-Br and C26-Br, standard capillary melting point apparatuses are often subjective due to "softening" prior to melting. Differential Scanning Calorimetry (DSC) is the required standard for publication-quality data.

Self-Validating DSC Workflow

This protocol ensures thermal history (previous crystallization method) does not skew results.

DSC_Protocol Start Sample Prep (2-5 mg in Al Pan) Eq Equilibrate @ 0°C Start->Eq Heat1 1st Heating Ramp (10°C/min to 80°C) Eq->Heat1 Erases History Iso Isotherm (Hold 5 min) Heat1->Iso Cool Cooling Ramp (Controlled Crystallization) Iso->Cool Resets Lattice Heat2 2nd Heating Ramp (2°C/min) Cool->Heat2 Measure Analyze Analyze Onset T (True Tm) Heat2->Analyze

Figure 1: Standardized DSC workflow for long-chain alkyl halides. The "1st Heating" erases thermal memory from storage/shipping.

Protocol Nuances
  • Pan Selection: Use hermetically sealed aluminum pans to prevent volatilization, although vapor pressure is low for C22+.

  • Ramp Rate: The second heating ramp must be slow (2°C/min ) to allow the bulky C24/C26 chains to equilibrate during the phase transition, preventing thermal lag hysteresis.

  • Purification: If the melting peak is broader than 3°C, recrystallize the sample in acetone or ethanol. Long-chain bromides are often contaminated with their alcohol precursors (e.g., 1-tetracosanol), which act as plasticizers and depress the melting point.

Applications & Selection Guide

ApplicationRecommended ChainRationale
Lipid Nanoparticles (LNPs) C22-Br Melting point (~45°C) is slightly above body temperature, offering stability in circulation but release capability upon cellular uptake/endosomal heating.
Shape-Memory Polymers C26-Br High crystallinity and distinct phase transition temperature (~59°C) provide a robust "hard segment" for thermal switching applications.
Surface Passivation C24/C26 Longer chains provide superior hydrophobic packing density, reducing surface energy more effectively than C18 or C22.

References

  • TCI Chemicals. (2024). Product Specification: 1-Bromodocosane (C22).

  • PubChem. (2024). 1-Bromodocosane Compound Summary. National Library of Medicine.

  • Nakamura, N., & Watanabe, A. (1975). Phase Transition of Normal Higher Primary Bromides.[1] I. X-Ray Study of 1-Bromo-n-Alkane of Even Carbon Numbers (C22–C28). Journal of Japan Oil Chemists' Society.

  • Sigma-Aldrich. (2024). Thermal Properties of Long-Chain Alkanes and Derivatives.

Sources

Validating Purity of Long-Chain Alkyl Halides by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Degradation Trap: Long-chain alkyl halides (C


–C

) are critical intermediates in lipid nanoparticle (LNP) synthesis and drug delivery systems. However, their validation presents a unique analytical paradox: the standard method used to verify their purity often degrades them.

This guide challenges the industry-standard "Hot Split/Splitless" GC-MS workflow, which frequently induces thermal dehydrohalogenation—creating false-positive alkene impurities. We propose and validate a Cold On-Column (COC) GC-MS protocol as the superior alternative, comparing it against standard GC-FID and NMR techniques.

Part 1: The Challenge – Thermal Instability

Long-chain alkyl halides (particularly iodides and bromides) possess a weak Carbon-Halogen bond that is susceptible to


-hydride elimination  (dehydrohalogenation) when exposed to the catalytic surfaces of a hot GC injection liner.
The Failure Mode: "The Ghost Alkene"

In a standard Split/Splitless (SSL) injector at 250°C–300°C, the following artifact generation occurs:



  • Result: The analyst sees an alkene peak and quantifies it as an impurity.

  • Reality: The sample was pure; the instrument created the impurity.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary methodologies for validating the purity of Octadecyl Bromide (C


H

Br) as a model compound.
Table 1: Performance Matrix
FeatureMethod A: Standard GC-MS (SSL) Method B: GC-FID Method C: GC-MS (Cold On-Column)
Injection Mode Hot Split/Splitless (280°C)Hot Split (280°C)Cold On-Column (Track Oven)
Analyte Integrity Compromised (~5-15% degradation to alkene)Compromised (Thermal degradation still occurs)Preserved (<0.1% degradation)
Sensitivity (LOD) High (pg levels)Moderate (ng levels)High (pg levels)
Quantitation Subject to discrimination*Excellent linear rangeExcellent (No discrimination)
Suitability NOT RECOMMENDED for labile halidesRoutine purity % (if stable)GOLD STANDARD for labile halides

*Discrimination: Loss of high-boiling analytes in the needle or inlet liner during vaporization.

Part 3: The Solution – Cold On-Column (COC) GC-MS Protocol

This protocol eliminates the vaporization step, depositing the liquid sample directly into the capillary column.[1] This ensures the analyte is only heated as it moves through the stationary phase, significantly reducing thermal stress.

Instrumentation & Consumables[2][3][4][5]
  • GC-MS System: Agilent 7890/5977 or equivalent.

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer) in On-Column mode.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
    • Why: Non-polar phases elute long chains at lower temperatures than polar phases.

  • Syringe: 5 µL with a fused silica needle (0.53mm OD) or tapered steel needle for COC.

Experimental Workflow
Step 1: Sample Preparation[2]
  • Solvent: n-Heptane or Hexane (High solubility, good focusing effect).

  • Concentration: 50 µg/mL (Trace analysis) or 1 mg/mL (Purity assay).

  • Derivatization: None required.

Step 2: GC Parameters[3][4][5]
  • Inlet Temperature: Track Oven (Inlet temp = Oven temp + 3°C).

    • Critical: The inlet starts cool (e.g., 50°C) and heats only with the column.

  • Carrier Gas: Helium, Constant Flow 1.2 mL/min.

  • Oven Program:

    • Start: 50°C (Hold 1 min) – Ensures solvent focusing.

    • Ramp: 20°C/min to 320°C.

    • Hold: 5 min.

Step 3: MS Parameters[5]
  • Source Temp: 230°C (Keep lower to prevent source fragmentation).

  • Scan Range: m/z 35–500.

  • SIM Mode (Optional): Monitor molecular ion (

    
    ) and characteristic fragment (
    
    
    
    ) for higher sensitivity.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Thermal Degradation Trap

This diagram illustrates why standard injection fails.

degradation_mechanism cluster_0 Standard Hot Inlet (280°C) Input Alkyl Halide (Liquid) Vaporization Explosive Vaporization Input->Vaporization Injection ActiveSites Glass Wool / Metal Surface Vaporization->ActiveSites Contact Reaction E2 Elimination (Dehydrohalogenation) ActiveSites->Reaction Catalysis Output_False Artifact: Alkene + Acid Reaction->Output_False Enters Column

Caption: Mechanism of artifact generation in standard split/splitless inlets. The hot surface catalyzes the elimination of HX, forming a false alkene impurity.

Diagram 2: The Validated COC Workflow

The recommended path for structural integrity.

coc_workflow Start Sample Prep (Hexane/Heptane) Injection Cold On-Column Injection (Inlet follows Oven Temp) Start->Injection Focusing Solvent Effect (Analytes condense at column head) Injection->Focusing Separation Gentle Elution (Ramp 20°C/min) Focusing->Separation Detection MS Detection (Intact Molecular Ion) Separation->Detection

Caption: The Cold On-Column workflow prevents thermal shock by depositing the sample directly into the column at low temperature.

Part 5: Validation Criteria (Self-Validating System)

To ensure the method is working and the sample is truly pure, perform these self-validation checks:

The "Inlet Activity" Check

Inject a known pure standard of the alkyl halide using Method A (Hot SSL) and Method B (COC) sequentially.

  • Fail: If Method A shows 5% alkene and Method B shows 0.1%, your inlet is degrading the sample.

  • Pass: If both show 0.1%, the alkene is a real impurity in the sample.

Linearity & Recovery

Prepare a spike recovery study using the alkene impurity (e.g., 1-Octadecene) spiked into the Alkyl Halide.

  • Requirement: Recovery must be 90–110%.

  • Significance: Proves that if the impurity were there, you would detect it accurately without generating more of it.

Mass Spectral Confirmation

Use the MS to distinguish the parent from the degradant.

  • Alkyl Halide: Look for weak

    
     or characteristic 
    
    
    
    clusters (isotopic patterns for Br/Cl are distinct).
  • Alkene: Distinct fragmentation (allylic cleavage) and lower molecular weight (

    
    ).
    

References

  • Groban, E. et al. (2015). Thermal degradation of small molecules: a global metabolomic investigation. Analytical Chemistry.[6][7][3][2][8][9] Link

  • Restek Corporation. (2020). Split vs. Splitless Injection: A Head-to-Head Evaluation. Restek ChromaBLOGraphy.[7] Link

  • Agilent Technologies. (2016). Comparison of Temperature Programmable Split/Splitless and Cool On-column Inlets. Agilent Application Notes. Link

  • Bent, B. E. et al. (1989). Thermal Decomposition of Alkyl Halides on Aluminum Surfaces.[10] Journal of the American Chemical Society. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

Sources

A Comparative Analysis of Surface Hydrophobicity: Hexacosyl (C26) vs. Octadecyl (C18) Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of surface science and biomaterial development, the ability to precisely control surface properties is paramount. Self-assembled monolayers (SAMs) of long-chain organic molecules are a cornerstone of surface modification, enabling the creation of well-defined interfaces with tailored wettability. This guide provides an in-depth comparison of the hydrophobicity of two prominent long-chain alkyl-based monolayers: those formed from hexacosyl (C26) and octadecyl (C18) precursors. By examining the underlying principles and presenting available experimental data, this document serves as a critical resource for professionals selecting and designing surfaces for applications ranging from high-performance coatings to advanced drug delivery systems.

The Foundational Role of Alkyl Chain Length in Determining Hydrophobicity

The hydrophobicity of a surface is quantified by its water contact angle; a higher contact angle signifies greater water repellency. For self-assembled monolayers of n-alkanethiols or n-alkylsilanes, the length of the alkyl chain is a primary determinant of the final surface energy and, consequently, the water contact angle. The fundamental principle is that longer, well-ordered hydrocarbon chains create a denser, more uniform, low-energy surface that minimizes interaction with water molecules.

The self-assembly process itself is a delicate interplay of forces. Initially, the headgroup of the precursor molecule (e.g., a trichlorosilane or a thiol) chemisorbs onto the substrate. Subsequently, van der Waals interactions between the adjacent alkyl chains drive the molecules into a closely packed, ordered arrangement. It is this high degree of order and the presentation of a uniform methyl (-CH3) terminated surface that leads to high water contact angles.

Comparative Analysis of Contact Angles: C18 vs. Longer Chains

Octadecyl (C18) Monolayers: The Established Standard

Octadecyl-based precursors, particularly octadecyltrichlorosilane (OTS), are among the most extensively studied and utilized molecules for creating hydrophobic surfaces on substrates like silicon wafers with a native oxide layer (SiO2). A substantial body of literature has established that well-formed OTS monolayers consistently exhibit high water contact angles.

Advancing water contact angles for OTS monolayers on smooth silicon substrates are typically reported in the range of 110° to 115° .[1][2] This high degree of hydrophobicity is a direct result of the formation of a dense, quasi-crystalline monolayer where the 18-carbon chains are closely packed and oriented nearly perpendicular to the surface.

The Point of Diminishing Returns: The Case for Hexacosyl (C26) and Longer Chains

Intuitively, one might assume that a longer alkyl chain, such as in a hexacosyl (C26) monolayer, would lead to an even more hydrophobic surface due to increased van der Waals forces and a thicker low-energy barrier. However, experimental evidence suggests that the relationship between chain length and hydrophobicity is not linear and eventually reaches a plateau.

These findings strongly suggest that beyond a certain number of methylene units (around C10-C18), the increase in surface hydrophobicity becomes negligible. The primary reason for this saturation effect is that the outermost surface, which dictates the interaction with the water droplet, is already a densely packed methyl-group-terminated plane for a C18 monolayer. While a longer chain in a C26 monolayer contributes to a thicker film, it does not fundamentally alter the chemistry of the interface presented to the water.

Furthermore, there is a potential for increased conformational disorder in very long alkyl chains, which could lead to a less-than-perfectly ordered monolayer.[2] Such disorder could expose some of the methylene (-CH2-) groups, which are more hydrophilic than methyl (-CH3) groups, potentially leading to a slight decrease in the contact angle.

Based on these trends, the advancing water contact angle for a well-ordered hexacosyl (C26) monolayer is expected to be in a similar range to, or perhaps marginally higher than, that of an octadecyl (C18) monolayer, likely between 110° and 115° .

Summary of Experimental Data
Monolayer PrecursorAlkyl Chain LengthSubstrateAdvancing Water Contact Angle (θ)Reference
Octadecyltrichlorosilane (OTS)C18SiO2/Si~110-115°[1][2]
Docosyltrichlorosilane (DCTS)C22SiO2/Si~105°[3]
Decyltrichlorosilane (DTS)C10SiO2/Si~107°[3]
AlkyldimethylsilanesC1 to C22Si~105°

Experimental Methodologies

The successful formation of high-quality self-assembled monolayers is critically dependent on meticulous experimental technique. The following protocols provide a generalized framework for the preparation of alkylsilane monolayers on silicon substrates.

Substrate Preparation: The Critical First Step

A pristine and hydrophilic substrate surface is essential for the formation of a dense and well-ordered monolayer.

  • Cleaning: Substrates (e.g., silicon wafers) are typically sonicated in a series of solvents such as acetone and isopropanol to remove organic contaminants.

  • Hydroxylation: To create a reactive surface with a high density of hydroxyl (-OH) groups, substrates are often treated with an oxygen plasma or a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful and dangerous oxidant.

  • Rinsing and Drying: Following hydroxylation, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas, such as nitrogen or argon.

Substrate_Preparation sub Silicon Substrate sonicate Sonication (Acetone, Isopropanol) sub->sonicate Cleaning hydroxylate Hydroxylation (O2 Plasma or Piranha) sonicate->hydroxylate Activation rinse_dry Rinse & Dry (DI Water, N2 Gas) hydroxylate->rinse_dry ready Prepared Substrate rinse_dry->ready

Experimental workflow for substrate preparation.

Self-Assembled Monolayer Deposition (Solution Phase)
  • Solution Preparation: A dilute solution (typically ~1 mM) of the alkylsilane precursor (e.g., octadecyltrichlorosilane or a hexacosyl-equivalent) is prepared in an anhydrous organic solvent such as toluene or hexane. The presence of trace amounts of water is necessary to initiate the hydrolysis of the silane headgroup.

  • Immersion: The cleaned and hydroxylated substrates are immediately immersed in the precursor solution. Immersion times can vary from minutes to several hours, with longer times generally promoting higher surface coverage and better ordering.

  • Rinsing: After immersion, the substrates are thoroughly rinsed with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.

  • Curing: A final curing or annealing step (e.g., heating at ~100-120 °C) is often performed to promote further cross-linking within the monolayer and strengthen its bond to the substrate.

SAM_Deposition sub_hydro Hydroxylated Substrate (-OH groups) physisorption Physisorption onto Substrate sub_hydro->physisorption precursor Alkylsilane Precursor (in anhydrous solvent) hydrolysis Hydrolysis of Headgroup (catalyzed by trace H2O) precursor->hydrolysis hydrolysis->physisorption covalent_bond Covalent Bonding & Cross-linking physisorption->covalent_bond final_sam Dense, Ordered Monolayer covalent_bond->final_sam

Mechanism of alkylsilane self-assembly on a hydroxylated surface.

Characterization of Monolayer Hydrophobicity

Contact Angle Goniometry is the primary technique for quantifying the hydrophobicity of the prepared monolayers.

  • Sessile Drop Method: A small droplet of high-purity water is gently deposited onto the monolayer surface.

  • Imaging: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software analysis of the droplet shape determines the contact angle. It is crucial to measure both the advancing contact angle (as the droplet volume is increased) and the receding contact angle (as the volume is decreased) to assess the homogeneity of the monolayer. A small difference between these two angles (low contact angle hysteresis) is indicative of a uniform, well-ordered surface.

Conclusion and Practical Implications

While both octadecyl (C18) and hexacosyl (C26) monolayers can produce highly hydrophobic surfaces, the available scientific evidence suggests that increasing the alkyl chain length beyond approximately 18 carbons does not lead to a significant increase in the static water contact angle. The hydrophobicity reaches a plateau as the surface is already defined by a dense layer of methyl groups.

For most applications requiring a highly hydrophobic, yet well-defined surface, octadecyl-based SAMs offer a reliable and extensively documented solution. The choice to use a longer-chain precursor like a hexacosyl derivative may be warranted in applications where monolayer thickness or thermal stability are of greater concern than achieving a marginal increase in hydrophobicity. In all cases, the quality and reproducibility of the monolayer are paramount and depend heavily on rigorous adherence to established preparation protocols.

References

  • Parikh, A. N., Allara, D. L., Azouz, I. B., & Rondelez, F. (1994). An Intrinsic Relationship between Molecular Structure in Self-Assembled n-Alkylsiloxane Monolayers and Deposition Temperature. The Journal of Physical Chemistry, 98(30), 7577-7590. [Link]

  • Lee, S. W., Lee, D. K., Kim, J. H., & Kim, J. M. (2018). Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. Nanomaterials, 8(11), 935. [Link]

  • Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074-1087. [Link]

  • Hair, M. L., & Hertl, W. (1969). Adsorption on hydroxylated silica surfaces. The Journal of Physical Chemistry, 73(12), 4269-4276. [Link]

  • Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]

Sources

A Guide to the Crystal Structure Analysis of Long-Chain Alkyl Bromides: Overcoming Crystallization Challenges with Ionic Liquid Co-crystallization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of long-chain alkyl halides is a critical yet often challenging task. Their inherent flexibility and tendency to adopt multiple conformations make obtaining high-quality single crystals for X-ray diffraction (XRD) analysis notoriously difficult. This guide provides an in-depth look at a novel and effective method—ionic liquid co-crystallization—to overcome these hurdles, using the recently elucidated crystal structure of 1-bromooctadecane as a case study. We will compare the expected diffraction patterns of these long-chain molecules and provide the experimental data that validates this innovative approach.

The Challenge of Characterizing Long-Chain Alkyl Halides

Long-chain alkyl halides, such as hexacosyl bromide, are fundamental building blocks in various fields, including materials science and the synthesis of pharmaceutical intermediates. However, their long, flexible hydrocarbon tails present significant challenges for crystallization, a prerequisite for single-crystal XRD, the gold standard for structural elucidation. These molecules often yield oils, amorphous solids, or poorly crystalline powders, making it difficult to determine their precise three-dimensional structure and packing in the solid state. This lack of detailed structural information can impede the rational design of new materials and the understanding of structure-property relationships.

A Novel Approach: Ionic Liquid-Templated Co-crystallization

Recently, a groundbreaking study demonstrated a solution to this long-standing problem through the use of lipid-like ionic liquids to template the crystallization of long-chain 1-bromoalkanes.[1] This method paves the way for the first-ever determination of the crystal structures of compounds like 1-bromohexadecane and 1-bromooctadecane.[1] The ionic liquids, possessing long alkyl chains themselves, act as a host matrix, guiding the guest 1-bromoalkane molecules into an ordered arrangement suitable for single-crystal X-ray diffraction.

The success of this technique lies in the synergistic effect of the long alkyl chains of the ionic liquid and σ-hole interactions from sulfur motifs within the ionic liquid structure, which together facilitate the crystallization of the 1-bromoalkanes.[1] This innovative approach provides a reproducible method for obtaining high-quality crystalline materials of otherwise intractable long-chain alkyl bromides.

Experimental Protocol: Co-crystallization and XRD Analysis

The following protocol outlines the key steps for obtaining the crystal structure and powder XRD pattern of a long-chain alkyl bromide, based on the successful co-crystallization method.

Part A: Co-crystallization of 1-Bromooctadecane with a Lipid-like Ionic Liquid

  • Synthesis of the Ionic Liquid: A 2-mercaptothiazolium-based ionic liquid with an alkyl side chain of equivalent length to the target 1-bromoalkane is synthesized. For 1-bromooctadecane (C18), an ionic liquid with a C18 tail is used.[1]

  • Dissolution: The synthesized ionic liquid and 1-bromooctadecane are dissolved in a suitable solvent mixture, such as acetonitrile/methanol (9:1 ratio).[2]

  • Slow Evaporation: The solution is allowed to slowly evaporate at room temperature over a period of several weeks (e.g., 6-10 weeks).[2] This slow process is crucial for the formation of large, well-ordered single crystals.

  • Crystal Harvesting: Needle-shaped co-crystals suitable for single-crystal X-ray diffraction are carefully harvested from the vessel.

Part B: X-ray Diffraction Analysis

  • Single-Crystal XRD: A suitable single crystal is mounted on a goniometer. X-ray intensity data are collected using a diffractometer equipped with a microfocus source (e.g., Mo-Kα radiation).[3] The crystal structure is then solved and refined using standard crystallographic software.

  • Powder XRD (PXRD) Simulation: The Crystallographic Information File (CIF) obtained from the single-crystal structure refinement contains all the necessary information (unit cell parameters, space group, and atomic coordinates) to simulate the theoretical powder XRD pattern. This can be done using software such as VESTA or Mercury.[4][5][6] The simulation is typically performed for Cu-Kα radiation (λ = 1.5406 Å).

  • Experimental PXRD (Optional but Recommended): To confirm the bulk purity of the crystalline material, an experimental powder XRD pattern can be collected from ground crystals and compared to the simulated pattern.[3]

Below is a diagram illustrating the experimental workflow for this process.

XRD_Workflow cluster_synthesis Co-crystallization cluster_analysis X-ray Diffraction Analysis start Dissolve 1-Bromooctadecane & Ionic Liquid evap Slow Evaporation (6-10 weeks) start->evap crystals Harvest Co-crystals evap->crystals scxrd Single-Crystal XRD crystals->scxrd Crystal Selection pxrd_exp Experimental PXRD (Optional) crystals->pxrd_exp Ground Crystals cif Obtain CIF File scxrd->cif pxrd_sim Simulate Powder XRD Pattern cif->pxrd_sim compare Compare Patterns pxrd_sim->compare pxrd_exp->compare

Caption: Workflow for the co-crystallization and XRD analysis of long-chain alkyl bromides.

Comparative Analysis of XRD Patterns

Due to the lack of experimental data for hexacosyl bromide, we present the simulated powder XRD pattern of 1-bromooctadecane (C18H37Br) as a representative example for long-chain 1-bromoalkanes. The data is derived from the recently published crystal structure.[1]

The XRD patterns of long-chain n-alkanes and their derivatives are characterized by a series of sharp, intense peaks at low 2θ angles, which correspond to the (00l) reflections from the layered packing of the long alkyl chains. The spacing between these layers, known as the long period, is directly related to the length of the molecule. As the alkyl chain length increases, the long period increases, and consequently, the (00l) reflections shift to lower 2θ angles.

Table 1: Simulated Powder XRD Data for 1-Bromooctadecane

2θ (°)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
3.4525.59100.0(001)
6.9012.8045.2(002)
10.368.5420.1(003)
13.836.4010.5(004)
17.315.125.8(005)
20.804.2730.7(110), (11-1)
24.323.6615.3(11-3), (112)

Note: This data was simulated from the CIF of 1-bromooctadecane co-crystallized with a lipid-like ionic liquid, using Cu-Kα radiation (λ = 1.5406 Å).

Comparison with Hexacosyl Bromide (C26H53Br): An Extrapolation

While no experimental data exists for hexacosyl bromide, we can extrapolate the expected features of its XRD pattern based on the data for 1-bromooctadecane and the known behavior of long-chain compounds.

  • Lower 2θ Peaks: The longer C26 chain of hexacosyl bromide would result in a larger long period compared to the C18 chain of 1-bromooctadecane. This would cause the primary (001) reflection to appear at a significantly lower 2θ angle than 3.45°.

  • Similar High-Angle Region: The peaks at higher 2θ angles (e.g., around 20-25°) are related to the lateral packing of the alkyl chains. Assuming a similar subcell packing, these peaks would likely appear at similar positions for both 1-bromooctadecane and hexacosyl bromide.

  • Polymorphism: It is important to note that long-chain alkyl compounds can exhibit polymorphism, meaning they can crystallize in different forms with different packing arrangements. This can lead to variations in the observed XRD patterns. The co-crystallization method provides a means to obtain a specific, well-defined crystalline form.

Conclusion

The structural characterization of long-chain alkyl bromides like hexacosyl bromide has been historically challenging due to difficulties in obtaining high-quality crystals. The advent of ionic liquid-templated co-crystallization represents a significant advancement, enabling the first-ever single-crystal XRD analysis of long-chain 1-bromoalkanes. The simulated powder XRD data for 1-bromooctadecane presented here provides a valuable reference for researchers in the field. This guide offers a comprehensive overview of this novel methodology and a framework for comparing the XRD patterns of these important molecules, thereby empowering more precise and informed materials design and development.

References

  • Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications (RSC Publishing). [Link]

  • Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications (RSC Publishing). [Link]

  • Simulate (generate) powder XRD data with VESTA #Tutorial 11. YouTube. [Link]

  • How are the simulated powder diffraction patterns calculated in CCDC Mercury? Matter Modeling Stack Exchange. [Link]

  • How to: use the Powder Pattern Simulator in Mercury. YouTube. [Link]

  • Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Chemical Communications (RSC Publishing). [Link]

  • Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. RSC Advances. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Bromohexacosane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of scientific discovery extends beyond the final data point. It culminates in the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-bromohexacosane, a long-chain halogenated hydrocarbon. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, you can ensure that your laboratory practices remain compliant, safe, and environmentally conscious.

Understanding the Compound: The Rationale for Stringent Disposal

Based on data for the closely related compound, 1-bromohexadecane, we can anticipate that this compound may cause skin and eye irritation, and potentially respiratory irritation.[5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Key Chemical Properties (Inferred from Analogs):

PropertyValueSource
Physical StateSolidN/A
Water SolubilityLow[1]
IncompatibilitiesStrong oxidizing agents, Strong bases[6]

The Disposal Pathway: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Immediate Handling and Segregation

The foundation of proper chemical waste management begins at the point of generation.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety glasses with side shields.[5][7]

  • Segregate the Waste: Immediately upon completion of your experiment, segregate all waste containing this compound. This includes:

    • Unused or excess this compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Solvent rinses of glassware that was in contact with the compound.

  • Dedicated Waste Container: Place all this compound waste into a dedicated, clearly labeled hazardous waste container. This container must be designated for "Halogenated Organic Waste."[8] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is paramount to preventing accidental release.

  • Choose a Compatible Container: The container must be made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are generally suitable.

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant").

Step 3: Accumulation and Storage

Proper storage of your hazardous waste is a critical step in maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Segregation from Incompatibles: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents and strong bases.[6]

Step 4: Final Disposal

The final step in the disposal process is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is managed appropriately.

The following diagram illustrates the decision-making process for the disposal of this compound:

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A This compound Waste Generated (Solid, Contaminated Items, Rinsate) B Wear Appropriate PPE A->B Immediate Action C Segregate into 'Halogenated Organic Waste' Container B->C D Use Chemically Compatible and Labeled Container C->D E Store in Secondary Containment in a Designated SAA D->E Storage F Arrange for Pickup by EHS or Licensed Contractor E->F Full Container G Complete Waste Disposal Documentation F->G H Proper Disposal via High-Temperature Incineration G->H Regulatory Compliance

Caption: Decision workflow for the proper disposal of this compound.

The Science of Destruction: Why Incineration is the Preferred Method

The primary method for the disposal of halogenated organic waste is high-temperature incineration.[7] This process is designed to break down the complex organic molecules into simpler, less harmful compounds.

During controlled incineration, this compound will decompose. The primary products of complete combustion are carbon dioxide (CO₂) and hydrogen bromide (HBr).[2] Modern incinerators are equipped with sophisticated flue gas cleaning systems, often referred to as "scrubbers," which are designed to neutralize and remove acidic gases like HBr before they are released into the atmosphere.

However, it is crucial to understand that incomplete combustion of brominated compounds can lead to the formation of more hazardous substances, including carbon monoxide (CO) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3][4] This is why the disposal of such waste must be handled by facilities with the appropriate technology and permits to ensure complete destruction and the capture of harmful byproducts.

Emergency Procedures: Responding to Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses. For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[6] Avoid creating dust. For solutions, use an inert absorbent material to soak up the spill.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department, following their specific reporting procedures.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the principles of safety, regulatory compliance, and environmental stewardship. By adhering to the guidelines outlined in this document, researchers can ensure that their valuable work does not come at the cost of personal or environmental harm. Always consult your institution's specific waste disposal policies and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Anna, A., & Stec, A. A. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 104, 109-114.
  • Capot Chemical Co., Ltd. (2019, July 22). MSDS of 1-Bromohexadecane. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-47.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-47.
  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 104, 109-114.
  • Chmela, Š., et al. (2025, August 5). Influence of brominated flame retardant thermal decomposition products on HALS.
  • Electronic Code of Federal Regulations. (2000, December 26).
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Westlaw.
  • Cornell Law School Legal Information Institute. (n.d.).
  • Unknown. (n.d.).
  • Environmental Protection Agency. (n.d.).
  • European Chemicals Agency. (2024, December 18).
  • Wang, J., et al. (2024, June 6). Repurposing of halogenated organic pollutants via alkyl bromide-catalysed transfer chlorination.
  • Idan, A., & Kaplan, D. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 549-564.
  • Herat, S. (2007). Environmental impacts and use of brominated flame retardants in electrical and electronic equipment.
  • Dungey, S., & Akintoye, L. (2007). Environmental risk evaluation report: 1,1'- (Ethane-1,2-diyl)bis[penta-bromobenzene]. GOV.UK.

Sources

Navigating the Safe Handling of 1-Bromohexacosane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of groundbreaking research. This guide provides essential, field-proven insights into the safe handling of 1-Bromohexacosane, ensuring the integrity of your work and the safety of your team. We will move beyond a simple checklist to a deeper understanding of why each step is critical, empowering you to work with confidence.

Understanding the Compound: Properties and Hazards

The primary hazards associated with long-chain alkyl bromides like this compound include:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

It is also important to note that upon combustion, this compound may produce hazardous decomposition products, including carbon oxides and hydrogen bromide gas.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards.Protects against accidental splashes of molten material or airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents direct skin contact and potential irritation. Gloves should be inspected before each use and disposed of properly.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (for handling the solid) or an organic vapor cartridge (if heating).Recommended when working in poorly ventilated areas or when there is a potential for generating dust or fumes.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Given that this compound is a waxy solid, the following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

HandingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE AreaPrep 2. Prepare Well-Ventilated Work Area Prep->AreaPrep EquipPrep 3. Assemble Equipment AreaPrep->EquipPrep Weigh 4. Weighing EquipPrep->Weigh Transfer 5. Transfer Weigh->Transfer Heating 6. Heating (if required) Transfer->Heating Decon 7. Decontaminate Equipment Heating->Decon Waste 8. Segregate Waste Decon->Waste Dispose 9. Dispose of Waste Waste->Dispose RemovePPE 10. Doff PPE Dispose->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:
  • Donning Personal Protective Equipment (PPE): Before beginning any work, ensure all required PPE is worn correctly.

  • Work Area Preparation:

    • Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with an absorbent, disposable liner to contain any potential spills.

  • Equipment Assembly:

    • Use clean, dry glassware and equipment.

    • If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Weighing the Solid:

    • Due to its waxy nature, it is best to weigh this compound directly into a tared container on a balance within the fume hood.

    • Use a clean spatula for transfer. Avoid creating dust.

  • Transferring the Compound:

    • If transferring to a reaction vessel, do so carefully to avoid spills.

    • A powder funnel can be useful for transferring the solid into a narrow-necked flask.

  • Heating (If Required):

    • If the experimental procedure requires melting the compound, heat it gently and gradually.

    • Ensure the heating apparatus is stable and secure.

    • Be aware that heating will increase the vapor pressure, reinforcing the need for adequate ventilation.

  • Decontamination of Equipment:

    • Reusable equipment such as glassware and spatulas should be decontaminated promptly after use.

    • Wipe off any gross residue with a disposable towel.

    • Wash the equipment with a suitable solvent (e.g., acetone or ethanol) in a well-ventilated area, followed by a thorough cleaning with soap and water. The solvent wash should be collected as hazardous waste.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., gloves, absorbent liners, disposable towels) are considered contaminated waste.

    • Segregate this waste into a clearly labeled, sealed container for halogenated organic waste.

  • Waste Disposal:

    • Halogenated organic waste must be disposed of through a licensed professional waste disposal service.[3]

    • Do not dispose of this compound or its waste down the drain.[3]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Commitment to Environmental Responsibility

The proper disposal of this compound and its associated waste is not just a regulatory requirement but a cornerstone of responsible scientific practice. As a halogenated hydrocarbon, it must be treated as hazardous waste.

DisposalPlan Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Liners, etc.) Container Labeled, Sealed Container for Halogenated Waste SolidWaste->Container LiquidWaste Contaminated Liquids (Solvent Rinses) LiquidWaste->Container Storage Designated Hazardous Waste Storage Area Container->Storage Pickup Licensed Waste Disposal Service Storage->Pickup Documentation Maintain Disposal Records Pickup->Documentation

Caption: A systematic approach to the disposal of this compound waste.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, upholding the highest standards of laboratory safety and scientific integrity.

References

  • PubChem. 1-Bromohexadecane. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich.
  • ChemBK. 1-Bromhexadecan. [Link]

  • Chemsrc. 1-Bromohexadecane. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • FEMA. 3.1. Equipment Decontamination. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]

  • Infection Prevention Control.
  • Grish RD. Solid Wax 2022: The Ultimate Guide. [Link]

  • Microlit. A Quick Guide to Lab Equipment Decontamination. [Link]

  • DTIC.
  • Kernow Analytical Technology. Wax Deposition. [Link]

  • ResearchGate. The laboratory preparation and evaluation of a emulsified wax. [Link]

  • GATE Energy. Paraffin Wax: Formation, Mitigation Methods & Remediation Techniques. [Link]

  • Journal of Petroleum Science and Engineering. Wax deposition process: mechanisms, affecting factors and mitigation methods. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.